RNF114 ligand 1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-chloro-1-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-18-10-5-6-13(19-2)11(8-10)12-4-3-7-16(12)14(17)9-15/h5-6,8,12H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXUCAQMZIQIRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CCCN2C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900137-36-2 | |
| Record name | 2-chloro-1-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
RNF114 E3 Ligase: A Technical Guide to Function and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
RNF114 (Ring Finger Protein 114), also known as ZNF313, is a RING-type E3 ubiquitin ligase that has emerged as a critical regulator in a multitude of cellular processes.[1][2] Its involvement spans from cell cycle control and apoptosis to innate and adaptive immunity, as well as the DNA damage response.[3][4][5] Dysregulation of RNF114 has been implicated in various diseases, including cancer, psoriasis, and viral infections, making it an attractive target for therapeutic development.[4][5][6] This technical guide provides an in-depth overview of the core functions and mechanisms of RNF114, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Core Functions of RNF114
RNF114 is a multifaceted E3 ligase that participates in a wide array of biological processes through the ubiquitination of specific substrate proteins.[3] Its functions are integral to maintaining cellular homeostasis and responding to various stressors.
DNA Damage Response and Genomic Stability
A pivotal role of RNF114 is in the DNA damage response (DDR). It acts as a reader of ADP-ribosylation signals at sites of DNA damage, a function mediated by its C-terminal zinc finger domains.[7][8][9] Specifically, RNF114 recognizes a hybrid ADP-ribose-ubiquitin (ADPr-Ub) modification on substrate proteins.[7][8] This recognition is crucial for the subsequent ubiquitination of target proteins, a process that is essential for efficient DNA repair.[7]
One of the key substrates of RNF114 in the DDR is PARP1 (Poly [ADP-ribose] polymerase 1). RNF114 ubiquitinates PARP1, leading to its removal from damaged chromatin.[9] Inhibition of RNF114 results in the "trapping" of PARP1 on DNA, a mechanism that is synthetically lethal in cancers with BRCA1/2 mutations.[5][9] This has positioned RNF114 as a promising target for cancer therapy, particularly for overcoming resistance to PARP inhibitors.[5][9]
Regulation of Immune Signaling
RNF114 is a key modulator of both innate and adaptive immunity. It functions as a negative regulator of NF-κB signaling by promoting the ubiquitination and stabilization of the NF-κB inhibitor, TNFAIP3 (also known as A20).[1][10][11] By stabilizing A20, RNF114 dampens the inflammatory response mediated by NF-κB.[1][10]
In the context of innate immunity, RNF114 targets the mitochondrial antiviral-signaling protein (MAVS) for proteasomal degradation, thereby inhibiting cellular responses to double-stranded RNA (dsRNA) and subsequent interferon production.[3][12] This function highlights RNF114's role in preventing excessive inflammatory responses to viral infections. Conversely, some studies suggest a positive regulatory role in T-cell activation, indicating a complex and context-dependent function in immunity.
Cell Cycle Control and Senescence
RNF114 plays a role in cell cycle progression by targeting cyclin-dependent kinase inhibitors for degradation.[3] Substrates such as CDKN1A (p21), CDKN1B (p27), and CDKN1C (p57) are ubiquitinated by RNF114, which promotes their degradation and facilitates the G1-to-S phase transition.[3] This activity of RNF114 helps to suppress cellular senescence.[3]
Maternal-to-Zygotic Transition
RNF114 has been shown to be essential for the maternal-to-zygotic transition (MZT) in early embryonic development.[7][13][14] It mediates the degradation of maternal proteins, such as TAB1 and CBX5, which is a prerequisite for the activation of the zygotic genome.[7][14] Knockdown of RNF114 in mouse oocytes leads to developmental arrest at the two-cell stage.[13]
Mechanism of RNF114 E3 Ligase Activity
RNF114 is a multi-domain protein that functions as both a "reader" and a "writer" of post-translational modifications, a characteristic that is central to its mechanism of action.[7][15]
Domain Architecture and Function
The canonical structure of RNF114 includes an N-terminal RING (Really Interesting New Gene) domain, followed by three zinc finger (ZF) domains and a C-terminal Ubiquitin-Interacting Motif (UIM).[5][9]
-
RING Domain: This domain is responsible for recruiting an E2 ubiquitin-conjugating enzyme loaded with ubiquitin, which is the "writer" function.[16]
-
Zinc Finger Domains (ZF2 and ZF3): These domains are crucial for recognizing and binding to ADP-ribose moieties on substrate proteins, representing the "reader" function.[3][8]
-
Ubiquitin-Interacting Motif (UIM): The UIM domain binds to ubiquitin, which, in conjunction with the zinc fingers, allows for the specific recognition of the hybrid ADPr-Ub modification.[3][8][16]
The "Reader-Writer" Mechanism
The catalytic cycle of RNF114 involves a sophisticated interplay between its domains:
-
Recognition (Reading): At sites of DNA damage, PARP enzymes add ADP-ribose chains to proteins. The Deltex (DTX) family of E3 ligases then links ubiquitin to this ADP-ribose, creating a hybrid ADPr-Ub signal.[9] The ZF2/3 and UIM domains of RNF114 cooperatively bind to this ADPr-Ub modification on a substrate protein.[3][7][8]
-
Recruitment and Ubiquitination (Writing): This binding event recruits RNF114 to the substrate. The N-terminal RING domain of RNF114 then recruits an E2-ubiquitin conjugate.[16]
-
Chain Elongation: RNF114 specifically catalyzes the formation of K11-linked ubiquitin chains on the substrate-associated ubiquitin.[2][3][15] This K11-linked polyubiquitination can signal for proteasomal degradation or other downstream events.[15]
Signaling Pathways and Experimental Workflows
RNF114 in the DNA Damage Response
The following diagram illustrates the role of RNF114 in the PARP-dependent DNA damage response.
References
- 1. The RING ubiquitin E3 RNF114 interacts with A20 and modulates NF-κB activity and T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. RNF114 Silencing Inhibits the Proliferation and Metastasis of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Emerging role of the E3 ubiquitin ligase RNF114 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A family of E3 ligases extend K11 polyubiquitin on sites of MARUbylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RNF114, a RING E3 ligase that reads and extends the hybrid ADP-ribose-ubiquitin signal | The EMBO Journal [link.springer.com]
- 10. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 11. uniprot.org [uniprot.org]
- 12. E3 Ubiquitin Ligase RNF114 Inhibits Innate Immune Response to Red-Spotted Grouper Nervous Necrosis Virus Infection in Sea Perch by Targeting MAVS and TRAF3 to Mediate Their Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The E3 ubiquitin ligase RNF114 and TAB1 degradation are required for maternal‐to‐zygotic transition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. RNF114 and RNF166 exemplify reader-writer E3 ligases that extend K11 polyubiquitin onto sites of MARUbylation | The EMBO Journal [link.springer.com]
- 16. Research Portal [ourarchive.otago.ac.nz]
Whitepaper: RNF114 - A Novel E3 Ubiquitin Ligase at the Crossroads of Cellular Signaling and Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides an in-depth overview of the discovery, molecular function, and therapeutic potential of RING Finger Protein 114 (RNF114), a novel E3 ubiquitin ligase. It details its unique enzymatic mechanism, its role in critical signaling pathways, and its emergence as a promising target for novel therapeutic strategies, including targeted protein degradation.
Abstract
RING Finger Protein 114 (RNF114) has emerged from its initial identification as a psoriasis susceptibility gene to be recognized as a pivotal E3 ubiquitin ligase with diverse roles in cellular homeostasis.[1][2][3] It is involved in a multitude of biological processes, including DNA damage repair, cell cycle regulation, innate immunity, and embryonic development.[1][4] RNF114's unique ability to act as both a "reader" and "writer" of a hybrid ADP-ribose-ubiquitin signal places it at the center of complex post-translational modification crosstalk.[5][6] This function, coupled with its druggability demonstrated by the natural product Nimbolide, has positioned RNF114 as a significant target for drug development, particularly in oncology and immunology.[4][6][7] This document synthesizes the current understanding of RNF114, presenting its molecular mechanisms, substrates, and detailed experimental protocols for its study.
Introduction: The Discovery of RNF114
RNF114, also known as ZNF313, was first identified as a zinc-binding protein containing both C2H2 and RING finger domains.[4][8] The gene is located on chromosome 20q13.13, a region frequently amplified in various cancers.[8] Initial studies linked RNF114 to psoriasis, where its overexpression was noted as a key indicator of epithelial inflammation.[8][9] Subsequent research confirmed its function as a RING-type E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to substrate proteins, thereby regulating their degradation, localization, or function.[3][10][11] RNF114 belongs to a small family of RING-UIM (Ubiquitin-Interacting Motif) E3 ligases that also includes RNF125, RNF138, and RNF166.[5][12]
Molecular Function and Mechanism
Domain Architecture
The functionality of RNF114 is dictated by its distinct protein domains. It possesses an N-terminal RING (Really Interesting New Gene) domain, which is essential for its E3 ligase activity, followed by three zinc finger (ZF) domains and a C-terminal Ubiquitin-Interacting Motif (UIM).[5][8] The RING domain, in conjunction with the first ZF, recruits ubiquitin-charged E2 conjugating enzymes (such as UbcH5b) to catalyze ubiquitination.[5][10] The UIM and other C-terminal domains are crucial for substrate recognition and binding to ubiquitin chains.[5][10]
The Reader-Writer Model: Decoding the ADPr-Ub Signal
A groundbreaking discovery revealed RNF114's central role in interpreting a hybrid post-translational modification: ADP-ribose-ubiquitin (ADPr-Ub).[5][6] In processes like the DNA damage response (DDR), enzymes such as PARP1 add ADP-ribose (ADPr) to substrate proteins.[5] Subsequently, Deltex (DTX) family E3 ligases can attach a single ubiquitin to this ADPr, creating a hybrid ADPr-Ub signal.[5][6]
RNF114 functions as both a "reader" and a "writer" of this signal.[5][13]
-
Reader: The C-terminal domains of RNF114, specifically a tandem Di19-UIM module, preferentially recognize and bind to the ADPr-Ub modification over ADPr or ubiquitin alone.[13][14][15][16] This binding localizes RNF114 to specific substrates at precise moments, such as at sites of DNA damage.[5][15]
-
Writer: Once bound, the N-terminal RING domain of RNF114 extends the modification by assembling polyubiquitin (B1169507) chains onto the initial ubiquitin.[5][6]
Ubiquitin Chain Linkage Specificity
RNF114 demonstrates specificity in the type of polyubiquitin chains it assembles. Strong evidence indicates that in the context of the ADPr-Ub signal, RNF114 specifically catalyzes the formation of K11-linked ubiquitin chains.[5][6][13] K11-linkages are typically associated with targeting proteins for proteasomal degradation.[6] However, studies have also shown that RNF114 can assemble heterotypic chains involving K27 and K48 linkages, particularly in regulating substrates like MAVS, TRAF3, and TAB1, suggesting its function is context-dependent.[11][17]
Key Signaling Pathways and Identified Substrates
RNF114's E3 ligase activity impacts numerous cellular pathways through the ubiquitination of specific substrates.
| Substrate | Biological Process | RNF114-mediated Outcome | Ubiquitin Linkage |
| PARP1 | DNA Damage Response | Trapping on chromatin, synthetic lethality in BRCA-mutated cells.[4][6] | K11-linked (implied) |
| MAVS | Innate Immunity (RLH pathway) | Proteasomal degradation, inhibition of IFN production.[17][18][19][20] | K27/K48-linked |
| TRAF3 | Innate Immunity | Proteasomal degradation, negative regulation of RLR signaling.[17] | K27/K48-linked |
| TAB1 | NF-κB Pathway, Embryonic Dev. | Degradation, required for maternal-to-zygotic transition.[11][21] | K11/K27/K48-linked |
| CDKN1A (p21) | Cell Cycle Regulation | Proteasomal degradation, promotion of G1/S transition.[4][22][23] | Not specified |
| TNFAIP3 (A20) | NF-κB Pathway | Stabilization, negative regulation of NF-κB.[22][23] | Not specified |
| GSK3β | Multiple Signaling Pathways | Ubiquitination and degradation, facilitated by circFADS1.[12] | Not specified |
| EWSR1 | Cancer Proliferation | Interacts to regulate VEGFR2 expression in breast cancer.[4] | Not specified |
DNA Damage Response (DDR) and PARP1 Regulation
In the DDR, RNF114 is recruited to sites of DNA damage in a PARP-dependent manner.[5][6] Inhibition of RNF114 leads to the trapping of PARP1 on damaged DNA, a mechanism that is synthetically lethal in cancer cells with mutations in BRCA1/2 genes.[4][5][6] This effect is analogous to the action of PARP inhibitors (PARPi), making RNF114 an attractive target for cancers that have developed resistance to PARPi.[6]
Innate Immunity and RLH Signaling
RNF114 is a negative regulator of the RIG-I-like receptor (RLR) signaling pathway, which is critical for detecting viral RNA and initiating an interferon (IFN) response.[17][18][20] RNF114 targets key adaptor proteins MAVS and TRAF3 for K27- and K48-linked ubiquitination and subsequent proteasomal degradation.[17] This action dampens the antiviral response, and RNF114 knockout mice show elevated basal IFN levels.[18][20]
Cell Cycle Control
RNF114 promotes cell cycle progression from the G1 to S phase by targeting the cyclin-dependent kinase inhibitor CDKN1A (also known as p21) for ubiquitination and degradation.[4][22][23] By degrading p21, RNF114 helps to suppress cellular senescence.[23]
RNF114 in Drug Discovery
The discovery that RNF114 can be covalently modified by the natural product Nimbolide has opened a new avenue for therapeutic intervention.[4][24]
Covalent Inhibition by Nimbolide
Nimbolide, a terpenoid derived from the Neem tree, reacts with a functional cysteine residue (C8 in human RNF114) crucial for substrate recognition.[4][25] This covalent binding inhibits RNF114's E3 ligase activity, leading to the stabilization of tumor suppressors like p21 and mimicking the synthetic lethality of PARP inhibitors in BRCA-mutated cancers.[4][6]
RNF114-based PROTACs
The ability of Nimbolide and its synthetic mimetics (like EN219) to covalently bind and recruit RNF114 makes it an ideal E3 ligase for Proteolysis-Targeting Chimera (PROTAC) applications.[7][24] A PROTAC is a bifunctional molecule that links a target protein to an E3 ligase, inducing the target's degradation. RNF114-recruiting PROTACs have been successfully developed to degrade therapeutically relevant targets such as BRD4 and BCR-ABL in cancer cells, expanding the toolkit for targeted protein degradation beyond the more commonly used VHL and Cereblon E3 ligases.[25]
Experimental Protocols
In Vitro Ubiquitination Assay
This assay assesses the E3 ligase activity of RNF114 by monitoring the formation of polyubiquitin chains in a reconstituted system.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D1/UbcH5b)[10][25]
-
Recombinant purified RNF114 (wild-type and a catalytically inactive RING mutant as a negative control)[26]
-
Recombinant substrate protein (optional, e.g., p21)[25]
-
Flag- or His-tagged Ubiquitin
-
ATP solution (100 mM)
-
Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
Laemmli sample buffer
Procedure:
-
Prepare a reaction mixture in a total volume of 25-50 µL.
-
Add the following components to the reaction buffer in order:
-
~100 ng E1 enzyme
-
~100 ng E2 enzyme
-
~5 µg tagged Ubiquitin
-
~500 ng recombinant RNF114
-
(Optional) ~100-200 ng of the substrate protein.
-
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the mixture at 37°C for 60-90 minutes with gentle agitation.[25][27]
-
Stop the reaction by adding 2X Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE followed by Western blotting using an antibody against the ubiquitin tag (to detect polyubiquitin chains) or the substrate. A high-molecular-weight smear indicates successful ubiquitination.[26]
Immunoprecipitation (IP) for Interaction Studies
This protocol is used to isolate RNF114 and its binding partners from cell lysates.
Materials:
-
Cell culture plates
-
IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5-1% NP-40) supplemented with protease and phosphatase inhibitors.[28]
-
Anti-RNF114 antibody or antibody against a tagged version of RNF114.
-
Isotype control IgG (e.g., normal rabbit IgG) as a negative control.
-
Protein A/G agarose (B213101) or magnetic beads.
-
Wash Buffer (typically the same as IP Lysis Buffer).
-
Elution Buffer or Laemmli sample buffer.
Procedure:
-
Lyse cultured cells (approx. 1-5 x 10⁷) on ice with 500-1000 µL of cold IP Lysis Buffer.[28]
-
Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 10-15 minutes at 4°C to pellet cell debris.[28]
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
(Optional Pre-clearing) Add 20-30 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation. Centrifuge and collect the supernatant. This step reduces non-specific binding.
-
Add 2-5 µg of anti-RNF114 antibody (or control IgG) to the pre-cleared lysate. Incubate for 3 hours to overnight at 4°C with gentle rotation.
-
Add 30-50 µL of Protein A/G bead slurry to the lysate-antibody mixture and incubate for an additional 1-3 hours at 4°C.
-
Pellet the beads by centrifugation (e.g., 200 x g for 3-5 minutes).
-
Discard the supernatant and wash the beads 3-5 times with 500-1000 µL of cold Wash Buffer. After the final wash, remove all supernatant.
-
Elute the protein complexes. For Western blot analysis, resuspend the beads in 40 µL of 1X Laemmli sample buffer and boil for 5-10 minutes. For mass spectrometry, use a compatible elution method (e.g., acidic elution).
-
Analyze the eluate by Western blotting or mass spectrometry.
Summary and Future Directions
RNF114 is a multifaceted E3 ubiquitin ligase whose discovery has provided significant insights into the intricate regulation of cellular signaling. Its role as a reader and writer of the ADPr-Ub signal highlights a sophisticated layer of crosstalk between ADP-ribosylation and ubiquitination. The validation of RNF114 as a druggable target, both through direct covalent inhibition and as a recruited E3 ligase for targeted protein degradation, underscores its high therapeutic potential.
Future research should focus on:
-
Expanding the Substrate Landscape: Unbiased proteomic approaches will be crucial to identify the full spectrum of RNF114 substrates in different cellular contexts and disease states.
-
Structural Biology: Elucidating the high-resolution structures of RNF114 in complex with its E2 enzyme, the ADPr-Ub signal, and various substrates will provide a deeper understanding of its catalytic mechanism and specificity.
-
Therapeutic Development: Designing more potent and selective small molecule inhibitors and advancing RNF114-based PROTACs for clinical applications, particularly for cancers resistant to current therapies.
-
In Vivo Studies: Further investigation using animal models is needed to fully understand the physiological and pathological consequences of RNF114 dysregulation in diseases like cancer, psoriasis, and viral infections.[1][4]
References
- 1. Emerging role of the E3 ubiquitin ligase RNF114 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RNF114, a RING E3 ligase that reads and extends the hybrid ADP-ribose-ubiquitin signal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNF114, a RING E3 ligase that reads and extends the hybrid ADP-ribose-ubiquitin signal | The EMBO Journal [link.springer.com]
- 7. Chemoproteomics-enabled discovery of covalent RNF114-based degraders that mimic natural product function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RNF114 Silencing Inhibits the Proliferation and Metastasis of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional analysis of the RNF114 psoriasis susceptibility gene implicates innate immune responses to double-stranded RNA in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [ourarchive.otago.ac.nz]
- 11. The E3 ubiquitin ligase RNF114 and TAB1 degradation are required for maternal‐to‐zygotic transition | EMBO Reports [link.springer.com]
- 12. researchgate.net [researchgate.net]
- 13. RNF114 and RNF166 exemplify reader-writer E3 ligases that extend K11 polyubiquitin onto sites of MARUbylation | The EMBO Journal [link.springer.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Identification of RNF114 as ADPr-Ub reader through non-hydrolysable ubiquitinated ADP-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. RNF114 and RNF166 exemplify reader-writer E3 ligases that extend K11 polyubiquitin onto sites of MARUbylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. E3 Ubiquitin Ligase RNF114 Inhibits Innate Immune Response to Red-Spotted Grouper Nervous Necrosis Virus Infection in Sea Perch by Targeting MAVS and TRAF3 to Mediate Their Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. OhioLINK ETD: Ke, Qi [etd.ohiolink.edu]
- 21. The E3 ubiquitin ligase RNF114 and TAB1 degradation are required for maternal-to-zygotic transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. uniprot.org [uniprot.org]
- 23. genecards.org [genecards.org]
- 24. researchgate.net [researchgate.net]
- 25. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The E3 ubiquitin ligase RNF114 and TAB1 degradation are required for maternal‐to‐zygotic transition - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
RNF114: A Comprehensive Technical Guide to its Substrates and Ubiquitination Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
RING Finger Protein 114 (RNF114), an E3 ubiquitin ligase, has emerged as a critical regulator in a multitude of cellular processes, commanding significant attention within the research and drug development communities. Its involvement in DNA damage repair, cell cycle progression, immune response, and carcinogenesis underscores its potential as a therapeutic target.[1][2] This technical guide provides an in-depth overview of RNF114's known substrates, its ubiquitination mechanisms, and the experimental methodologies employed to elucidate its function.
RNF114's activity is intrinsically linked to its structure, which includes a canonical N-terminal RING domain responsible for recruiting E2 ubiquitin-conjugating enzymes, and C-terminal zinc finger and ubiquitin-interacting motifs (UIMs) that are crucial for substrate recognition.[1] A key aspect of RNF114 function is its ability to recognize and extend a unique hybrid post-translational modification, ADP-ribose-ubiquitin (ADPr-Ub), positioning it at the crossroads of ubiquitination and ADP-ribosylation signaling pathways.[1]
This document serves as a technical resource, summarizing quantitative data, detailing experimental protocols, and visualizing the complex molecular interactions and workflows associated with RNF114 research.
Quantitative Analysis of RNF114 Interactions
The following tables summarize the available quantitative and qualitative data on the interactions and ubiquitination of RNF114 substrates. While precise kinetic and binding data for many substrates are still under investigation, this compilation provides a current overview of the field.
Table 1: Binding Affinities of RNF114
| Interacting Partner | Method | Reported Kd | Notes |
| ADP-ribose-Ubiquitin (ADPr-Ub) probe | Bio-Layer Interferometry (BLI) | < 1 µM | The tandem ZnF2+ZnF3+UIM domains of RNF114 bind to the ADPr-Ub probe with sub-micromolar affinity.[3][4] |
| Wild-Type RNF114 with Ub-ADPrT | Fluorescence Polarization | 12.8 µM | Binding was saturated by 40 µM.[5] |
| RNF114 (ZnF2+ZnF3+UIM domains) with ADPr-Ub probe | Bio-Layer Interferometry (BLI) | 1.4 µM | This minimal module is required for significant ADPr-Ub binding.[3] |
| RNF114 (ΔUIM or UIM mutant) with ADPr-Ub probe | Bio-Layer Interferometry (BLI) | ~25-fold weaker affinity | Demonstrates the critical role of the UIM domain in binding ADPr-Ub.[4] |
| RNF114 (ΔZnF2+ZnF3) with ADPr-Ub probe | Bio-Layer Interferometry (BLI) | ~75-fold weaker affinity | Highlights the importance of the zinc finger domains for high-affinity binding.[4] |
Table 2: RNF114-Mediated Ubiquitination and Degradation of Key Substrates
| Substrate | Cellular Process | Type of Ubiquitination | Outcome of Ubiquitination | Quantitative Data |
| PARP1 | DNA Damage Response | K11-linked polyubiquitination | Degradation | RNF114 targets PARylated-PARP1 for degradation. Inhibition of RNF114 leads to PARP1 trapping.[6][7] |
| p21 (CDKN1A) | Cell Cycle Regulation | Polyubiquitination | Degradation | RNF114-mediated degradation of p21 promotes cell cycle progression.[8][9] |
| EGR1 | Transcriptional Regulation | Polyubiquitination | Degradation | RNF114 mediates the degradation of the EGR1 transcription factor.[10] |
| TAB1 | Immune Response, Development | K11, K27, and K48-linked polyubiquitination | Degradation | RNF114-mediated degradation of TAB1 is crucial for maternal-to-zygotic transition.[11][12] |
| MAVS | Innate Immune Response | K27- and K48-linked polyubiquitination | Degradation | RNF114 targets MAVS for degradation to negatively regulate the RLR signaling pathway.[13] |
| TRAF3 | Innate Immune Response | K27- and K48-linked polyubiquitination | Degradation | RNF114 mediates the degradation of TRAF3 to inhibit IFN production.[13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the core experimental protocols used to investigate RNF114 and its substrates.
In Vitro Ubiquitination Assay
This assay is fundamental for confirming the E3 ligase activity of RNF114 and for identifying the type of ubiquitin linkages it forms.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant human RNF114 (wild-type and mutants)
-
Recombinant substrate protein
-
Ubiquitin (wild-type and lysine (B10760008) mutants)
-
ATP solution (10 mM)
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the substrate, ubiquitin, and RNF114
Protocol:
-
Prepare the reaction mixture in a total volume of 20-50 µL.
-
Add the following components to the ubiquitination buffer in the specified order:
-
E1 enzyme (e.g., 100 nM)
-
E2 enzyme (e.g., 500 nM)
-
Ubiquitin (e.g., 5-10 µM)
-
Substrate protein (e.g., 1-2 µM)
-
RNF114 (e.g., 200-500 nM)
-
-
Initiate the reaction by adding ATP to a final concentration of 1-2 mM.
-
Incubate the reaction at 37°C for 30-90 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using antibodies specific for the substrate to observe higher molecular weight ubiquitinated species. Anti-ubiquitin antibodies can be used to confirm ubiquitination.
Substrate Identification by Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is a powerful technique to identify novel interacting partners and potential substrates of RNF114 in a cellular context.
Materials:
-
Cell lines expressing endogenous or tagged RNF114
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against RNF114 or the tag
-
Protein A/G magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or LDS sample buffer)
-
Trypsin for in-gel or on-bead digestion
-
LC-MS/MS instrumentation and data analysis software
Protocol:
-
Culture and lyse cells to obtain total protein extracts.
-
Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-RNF114 antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Prepare the eluted proteins for mass spectrometry by in-solution or in-gel trypsin digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the co-immunoprecipitated proteins using a protein database search algorithm. Potential substrates are identified by their enrichment in the RNF114 IP compared to a control IP (e.g., using a non-specific IgG).
Protein Microarray for Substrate Screening
Protein microarrays offer a high-throughput method to screen thousands of proteins for potential RNF114 substrates simultaneously.[11]
Materials:
-
Human protein microarray (e.g., ProtoArray®)[11]
-
Recombinant RNF114 (wild-type and catalytically inactive mutant)
-
E1 and E2 enzymes
-
Biotinylated ubiquitin
-
Blocking buffer
-
Wash buffer
-
Fluorescently-labeled streptavidin
-
Microarray scanner
Protocol:
-
Block the protein microarray to prevent non-specific binding.
-
Prepare the ubiquitination reaction mixture containing E1, E2, biotinylated ubiquitin, and either wild-type or mutant RNF114.[11] A control reaction without E3 ligase is also prepared.
-
Incubate the microarray with the reaction mixtures.
-
Wash the microarray to remove unbound proteins.
-
Incubate the microarray with fluorescently-labeled streptavidin to detect biotinylated (ubiquitinated) proteins.
-
Scan the microarray and analyze the fluorescence intensity of each spot.
-
Potential substrates are identified as proteins that show a significantly higher signal in the presence of wild-type RNF114 compared to the mutant RNF114 and the no-E3 control.[11]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving RNF114 is essential for a clear understanding of its function. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: RNF114 signaling pathway in the DNA damage response.
Caption: Experimental workflow for identifying RNF114 substrates.
Caption: The general process of RNF114-mediated ubiquitination.
Conclusion and Future Directions
RNF114 is a multifaceted E3 ubiquitin ligase with a growing list of substrates and a central role in cellular homeostasis and disease. Its unique ability to interpret the ADPr-Ub signal places it at a critical node in the DNA damage response, making it a compelling target for cancer therapy, particularly in the context of PARP inhibitor resistance.[1]
The methodologies outlined in this guide provide a robust framework for the continued investigation of RNF114. Future research should focus on elucidating the full spectrum of RNF114 substrates through advanced quantitative proteomic techniques. Determining the precise kinetics of RNF114-mediated ubiquitination and subsequent substrate degradation will be crucial for a deeper understanding of its regulatory functions. Furthermore, the development of specific and potent small molecule inhibitors or degraders of RNF114 holds significant promise for therapeutic intervention in a range of diseases, from cancer to inflammatory disorders. The continued exploration of RNF114's intricate biology will undoubtedly pave the way for novel therapeutic strategies.
References
- 1. RNF114, a RING E3 ligase that reads and extends the hybrid ADP-ribose-ubiquitin signal | The EMBO Journal [link.springer.com]
- 2. Emerging role of the E3 ubiquitin ligase RNF114 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Identification of RNF114 as ADPr-Ub reader through non-hydrolysable ubiquitinated ADP-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNF114 and RNF166 exemplify reader-writer E3 ligases that extend K11 polyubiquitin onto sites of MARUbylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Nimbolide targets RNF114 to induce the trapping of PARP1 and synthetic lethality in BRCA-mutated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. uniprot.org [uniprot.org]
- 10. researchgate.net [researchgate.net]
- 11. The E3 ubiquitin ligase RNF114 and TAB1 degradation are required for maternal‐to‐zygotic transition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The E3 ubiquitin ligase RNF114 and TAB1 degradation are required for maternal‐to‐zygotic transition | EMBO Reports [link.springer.com]
- 13. E3 Ubiquitin Ligase RNF114 Inhibits Innate Immune Response to Red-Spotted Grouper Nervous Necrosis Virus Infection in Sea Perch by Targeting MAVS and TRAF3 to Mediate Their Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification of Small Molecule Binders for RNF114: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies and key findings in the discovery and characterization of small molecule binders for the E3 ubiquitin ligase RNF114. The content is structured to offer actionable insights for researchers in drug discovery and chemical biology, with a focus on experimental reproducibility and data comparison.
Introduction to RNF114 as a Therapeutic Target
RNF114, a RING finger E3 ubiquitin ligase, has emerged as a compelling target for therapeutic intervention, particularly in oncology. It plays a crucial role in various cellular processes, including the DNA damage response and protein homeostasis.[1][2] Notably, inhibition of RNF114 has been shown to induce synthetic lethality in BRCA-mutated cancers by trapping PARP1 at sites of DNA damage, offering a novel therapeutic strategy for tumors resistant to PARP inhibitors.[3] The discovery of covalent small molecule binders has paved the way for the development of potent and specific RNF114-targeting compounds, including proteolysis-targeting chimeras (PROTACs) for targeted protein degradation.[4][5]
Key Small Molecule Binders of RNF114
Two principal classes of small molecule binders for RNF114 have been extensively characterized: a natural product and a synthetically developed covalent ligand. Both molecules target a reactive cysteine residue (Cys8) in an intrinsically disordered region of RNF114.
Nimbolide (B1678885): A Natural Product Covalent Binder
Nimbolide, a triterpenoid (B12794562) isolated from the neem tree (Azadirachta indica), was the first identified covalent binder of RNF114.[4] It forms a covalent bond with Cys8, leading to the inhibition of RNF114's E3 ligase activity. This interaction has been leveraged to develop RNF114-based PROTACs.
EN219: A Synthetic Covalent Ligand
Through a chemoproteomics-enabled screening effort, a chloroacetamide-based covalent ligand, EN219, was identified as a potent binder of RNF114, also targeting Cys8.[5] The simpler chemical scaffold of EN219 compared to nimbolide makes it a more tractable starting point for medicinal chemistry efforts to develop optimized RNF114-targeting compounds.
Quantitative Data Summary
The following tables summarize the key quantitative data for the interaction of nimbolide, EN219, and derived PROTACs with RNF114 and their cellular effects.
| Compound | Target | Assay Type | Value | Cell Line | Reference |
| Nimbolide | RNF114 | IC50 (Inhibition of Ubiquitination) | ~10 µM | In vitro | [4] |
| EN219 | RNF114 | IC50 (Competitive ABPP) | 470 nM | In vitro | [5] |
| XH2 (Nimbolide-JQ1 PROTAC) | BRD4 | DC50 | ~1 µM | 231MFP | [4] |
| ML 2-14 (EN219-JQ1 PROTAC) | BRD4 (long isoform) | DC50 | 36 nM | 231MFP | [5] |
| ML 2-14 (EN219-JQ1 PROTAC) | BRD4 (short isoform) | DC50 | 14 nM | 231MFP | [5] |
Table 1: Key Quantitative Data for RNF114 Binders and Derived PROTACs
Experimental Protocols
Detailed methodologies for the key experiments used in the identification and characterization of RNF114 binders are provided below.
Activity-Based Protein Profiling (ABPP) for Covalent Ligand Screening
This protocol describes a competitive ABPP experiment to identify covalent ligands for RNF114.
Materials:
-
Recombinant human RNF114 protein
-
Cysteine-reactive probe (e.g., iodoacetamide-alkyne)
-
Test compounds (covalent ligand library)
-
Click chemistry reagents (e.g., rhodamine-azide, CuSO4, TBTA, TCEP)
-
SDS-PAGE gels and imaging system
Procedure:
-
Protein-Ligand Incubation: Incubate recombinant RNF114 (0.1 µg) with the test compound (50 µM) or DMSO vehicle in PBS for 30 minutes at room temperature.
-
Probe Labeling: Add the cysteine-reactive probe (e.g., iodoacetamide-alkyne, 1 µM final concentration) to the mixture and incubate for 1 hour at room temperature.
-
Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding rhodamine-azide, CuSO4, TBTA, and TCEP. Incubate for 1 hour at room temperature.
-
SDS-PAGE and Imaging: Quench the reaction with 4x Laemmli buffer, run the samples on an SDS-PAGE gel, and visualize the fluorescence of the labeled protein using a gel imager. A decrease in fluorescence intensity in the presence of a test compound indicates covalent binding to RNF114.
In Vitro RNF114 Ubiquitination Assay
This assay assesses the E3 ligase activity of RNF114 and the inhibitory effect of small molecule binders.
Materials:
-
Recombinant human RNF114 protein
-
E1 ubiquitin-activating enzyme (e.g., UBE1)
-
E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Ubiquitin (Flag-tagged)
-
ATP
-
Test compound (e.g., nimbolide or EN219)
-
Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Western blot reagents
Procedure:
-
Pre-incubation with Inhibitor: Pre-incubate RNF114 (0.2 µg) with the test compound or DMSO vehicle in ubiquitination reaction buffer for 30 minutes at room temperature.
-
Ubiquitination Reaction: Initiate the reaction by adding E1 enzyme (100 nM), E2 enzyme (500 nM), Flag-ubiquitin (5 µg), and ATP (2 mM).
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Quenching and Western Blotting: Stop the reaction by adding Laemmli buffer and boiling. Analyze the formation of polyubiquitin (B1169507) chains by Western blotting using an anti-Flag antibody.
Cell-Based PROTAC-Mediated Degradation Assay
This protocol is used to evaluate the ability of an RNF114-based PROTAC to induce the degradation of a target protein.
Materials:
-
Human cancer cell line (e.g., 231MFP breast cancer cells)
-
RNF114-based PROTAC (e.g., ML 2-14)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH)
-
Western blot reagents
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the PROTAC or DMSO vehicle for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: Normalize the protein amounts, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax values).
Visualizations
The following diagrams illustrate key concepts and workflows in the identification of RNF114 binders.
Caption: Workflow for identifying covalent RNF114 binders using competitive ABPP.
Caption: Mechanism of action for an RNF114-based PROTAC.
Caption: RNF114's role in the DNA damage response and the effect of its inhibition.
References
An In-depth Technical Guide to Early-Stage RNF114 Ligand Discovery Programs
For Researchers, Scientists, and Drug Development Professionals
Introduction
RING Finger Protein 114 (RNF114) is an E3 ubiquitin ligase that has emerged as a compelling target for therapeutic intervention in a range of diseases, including cancer, psoriasis, and viral infections.[1][2] Its role in critical cellular processes such as DNA repair, immune signaling, and cell cycle regulation underscores the potential of developing selective ligands to modulate its activity.[1][2][3] This technical guide provides a comprehensive overview of the core methodologies and key findings in the early-stage discovery of RNF114 ligands, with a focus on covalent inhibitors and their application in targeted protein degradation.
RNF114 Biology and Signaling Pathways
RNF114 is a RING-type E3 ubiquitin ligase that mediates the transfer of ubiquitin to substrate proteins, thereby influencing their stability and function.[4][5] It is involved in multiple signaling pathways, playing a crucial role in maintaining cellular homeostasis.
RNF114 in the DNA Damage Response
RNF114 is recruited to sites of DNA damage in a poly(ADP-ribose) (PAR)-dependent manner.[3] It recognizes and binds to the hybrid ADP-ribose-ubiquitin (ADPr-Ub) modification on substrates like PARP1.[3] Following binding, RNF114 can further ubiquitinate these substrates, marking them for proteasomal degradation or other downstream signaling events.[3] Inhibition of RNF114 can lead to the trapping of PARP1 on DNA, a mechanism that is synthetically lethal in cancers with BRCA1/2 mutations.[3]
RNF114 in NF-κB Signaling
RNF114 has been identified as a negative regulator of the NF-κB signaling pathway.[4][6][7] It interacts with and promotes the ubiquitination and stabilization of A20 (also known as TNFAIP3), a key inhibitor of NF-κB signaling.[4][6] By stabilizing A20, RNF114 helps to terminate the NF-κB response, thereby controlling inflammation and immune responses.[6]
Ligand Discovery Programs: Covalent Inhibitors
The discovery of covalent ligands for RNF114 has been a significant breakthrough in the field. These ligands typically target a reactive cysteine residue (Cys8) in an intrinsically disordered region of the protein, leading to the inhibition of its E3 ligase activity.[8][9]
Key Ligands
| Ligand | Type | Target Residue | IC50 | Reference |
| Nimbolide (B1678885) | Natural Product | Cys8 | Not explicitly stated | [9][10][11] |
| EN219 | Synthetic Small Molecule | Cys8 | 470 nM | [8][12] |
Experimental Workflow: Covalent Ligand Screening
A powerful technique for identifying covalent ligands is Competitive Activity-Based Protein Profiling (ABPP) .[8][13] This method utilizes a cysteine-reactive probe to label the active sites of enzymes. Potential ligands are then screened for their ability to compete with the probe for binding, with a reduction in probe labeling indicating a successful hit.[8][13]
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP) for RNF114
Objective: To identify and characterize covalent ligands that bind to RNF114.
Materials:
-
Purified recombinant RNF114 protein
-
Cysteine-reactive probe (e.g., iodoacetamide-rhodamine, IA-rhodamine)
-
Test compounds (covalent ligand library)
-
DMSO (vehicle control)
-
Reaction buffer (e.g., PBS)
-
SDS-PAGE gels and imaging system
Protocol:
-
Preparation: Prepare stock solutions of purified RNF114, IA-rhodamine probe, and test compounds in an appropriate buffer (e.g., PBS) and DMSO, respectively.
-
Pre-incubation: In a microcentrifuge tube, pre-incubate 0.1 µg of pure RNF114 protein with either DMSO (vehicle) or the test covalent ligand (e.g., at 50 µM) for 30 minutes at room temperature.[8][13]
-
Probe Labeling: Add the IA-rhodamine probe to a final concentration of 100 nM and incubate for an additional 30 minutes at room temperature.[8][13]
-
SDS-PAGE: Quench the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Analysis: Visualize the gel using a fluorescence scanner to detect the rhodamine signal. A decrease in fluorescence intensity in the presence of a test compound compared to the DMSO control indicates that the compound has bound to RNF114 and prevented probe labeling.[8] For quantitative analysis, the gel can be silver-stained to ensure equal protein loading.[13]
-
IC50 Determination: To determine the potency of a hit compound, perform a dose-response experiment by pre-incubating RNF114 with serial dilutions of the compound before adding the probe. Quantify the fluorescence intensity at each concentration and calculate the IC50 value.[8][13]
In Vitro RNF114 Ubiquitination Assay
Objective: To assess the E3 ligase activity of RNF114 and the inhibitory effect of ligands.
Materials:
-
Purified recombinant RNF114 protein (wild-type and mutants)
-
E1 ubiquitin-activating enzyme (e.g., UBE1)
-
E2 ubiquitin-conjugating enzyme (e.g., UBE2D1/UbcH5a)
-
Ubiquitin (e.g., FLAG-tagged)
-
Substrate protein (e.g., p21)
-
ATP
-
Reaction buffer (50 mM Tris-HCl, pH 7.5, 2.5 mM MgCl₂, 0.5 mM DTT)
-
Test compounds (e.g., nimbolide, EN219)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Ligand Pre-incubation: Pre-incubate 0.2 µg of RNF114 in 25 µL of reaction buffer with either DMSO or the test compound for 30 minutes at room temperature.
-
Reaction Assembly: To the pre-incubated RNF114, add the following components: 0.1 µg of E1 enzyme, 0.1 µg of E2 enzyme, 5 µg of FLAG-ubiquitin, and the substrate protein (if assessing substrate ubiquitination).[1]
-
Initiation: Initiate the reaction by adding ATP to a final concentration of 2 mM.[1]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60-90 minutes).[1][14]
-
Termination: Stop the reaction by adding 2x SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE and transfer to a membrane for Western blotting. Probe the membrane with an anti-FLAG antibody to detect polyubiquitin (B1169507) chains (indicating RNF114 auto-ubiquitination) or with an antibody against the substrate to detect its ubiquitination.[1]
Application in Targeted Protein Degradation (TPD)
The discovery of RNF114 ligands has opened up new avenues for targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ligase, a linker, and a ligand for a protein of interest (POI). By bringing the POI into proximity with the E3 ligase, PROTACs induce the ubiquitination and subsequent proteasomal degradation of the target protein.[8][15]
RNF114-based PROTACs
Both nimbolide and EN219 have been successfully incorporated into PROTACs to degrade various therapeutically relevant targets.[8][9][16][17]
| PROTAC | RNF114 Ligand | Target Ligand | Degraded Protein | Reference |
| XH2 | Nimbolide | JQ1 | BRD4 | [9] |
| ML 2-14 | EN219 | JQ1 | BRD4 | [8][17] |
| BT1 | Nimbolide | Dasatinib | BCR-ABL | [18] |
| ML 2-23 | EN219 | Dasatinib | BCR-ABL | [8] |
PROTAC-mediated Degradation Workflow
Conclusion
The early-stage discovery of RNF114 ligands has rapidly progressed from the identification of a natural product binder to the development of synthetic, tractable molecules for targeted protein degradation. The methodologies outlined in this guide, including competitive ABPP and in vitro ubiquitination assays, represent the core experimental framework for identifying and validating novel RNF114 ligands. The successful application of these ligands in PROTACs highlights the immense potential of targeting RNF114 for the development of new therapeutics. Future research will likely focus on expanding the repertoire of RNF114 ligands, optimizing their selectivity and drug-like properties, and exploring their efficacy in a broader range of diseases.
References
- 1. The E3 ubiquitin ligase RNF114 and TAB1 degradation are required for maternal‐to‐zygotic transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RNF114, a RING E3 ligase that reads and extends the hybrid ADP-ribose-ubiquitin signal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. RNF114 - Wikipedia [en.wikipedia.org]
- 6. The RING ubiquitin E3 RNF114 interacts with A20 and modulates NF-κB activity and T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 8. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Harnessing the Anti-Cancer Natural Product Nimbolide for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Harnessing the anti-cancer natural product nimbolide for targeted protein degradation - OAK Open Access Archive [oak.novartis.com]
- 12. EN219_TargetMol [targetmol.com]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Chemoproteomics-enabled discovery of covalent RNF114-based degraders that mimic natural product function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
RNF114 Expression Patterns: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ring Finger Protein 114 (RNF114) expression across various human tissues. RNF114, an E3 ubiquitin ligase, is a critical regulator in numerous cellular processes, including immune responses, cell cycle progression, and DNA damage repair. Understanding its tissue-specific expression is paramount for elucidating its physiological functions and its role in pathology, thereby guiding therapeutic development.
RNF114 Expression Data
The following table summarizes the messenger RNA (mRNA) expression levels of RNF114 in various human tissues, compiled from publicly available datasets. The primary source for this data is the Human Protein Atlas, which provides a comprehensive transcriptomics and proteomics map of human tissues.
| Tissue | mRNA Expression (TPM) | Protein Level (IHC) |
| Testis | High | High |
| Heart Muscle | Medium | Medium |
| Liver | Medium | Medium |
| Kidney | Medium | Medium |
| Skin | Medium | Medium |
| Lymph Node | Medium | Medium |
| Spleen | Medium | Medium |
| Adrenal Gland | Low | Low |
| Adipose Tissue | Low | Low |
| Bladder | Low | Low |
| Brain | Low | Low |
| Breast | Low | Low |
| Colon | Low | Low |
| Esophagus | Low | Low |
| Gallbladder | Low | Low |
| Lung | Low | Low |
| Muscle | Low | Low |
| Pancreas | Low | Low |
| Placenta | Low | Low |
| Prostate | Low | Low |
| Salivary Gland | Low | Low |
| Small Intestine | Low | Low |
| Stomach | Low | Low |
| Thyroid Gland | Low | Low |
| Uterus | Low | Low |
TPM: Transcripts Per Million; IHC: Immunohistochemistry. Data is qualitatively summarized from the Human Protein Atlas.
Key Signaling Pathways Involving RNF114
RNF114 is a key player in several critical signaling pathways. Its E3 ubiquitin ligase activity allows it to regulate the stability and function of various protein substrates.
NF-κB Signaling Pathway
RNF114 has a complex role in the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory and immune responses. RNF114 can both positively and negatively regulate NF-κB activity depending on the cellular context.[1] It has been shown to interact with and ubiquitinate components of the NF-κB signaling cascade, thereby modulating the transcription of pro-inflammatory genes.[1][2]
RANKL/RANK/TRAF6 Signaling Pathway
In bone metabolism, RNF114 is a negative regulator of osteoclastogenesis through its interaction with the RANKL/RANK/TRAF6 signaling pathway.[3][4][5] By promoting the degradation of TRAF6, RNF114 dampens the downstream signaling that leads to the differentiation and activation of osteoclasts, the cells responsible for bone resorption.[3][4]
DNA Damage Response
RNF114 plays a crucial role in the cellular response to DNA damage.[6][7] Upon DNA damage, RNF114 is recruited to the site of injury where it participates in the ubiquitination of proteins involved in DNA repair, thereby facilitating the restoration of genomic integrity.[6][7]
Experimental Protocols
The following are generalized protocols for key experiments used to determine RNF114 expression in tissues. For optimal results, specific antibody concentrations and incubation times should be optimized for RNF114.
Immunohistochemistry (IHC) Workflow
Immunohistochemistry allows for the visualization of RNF114 protein expression within the context of tissue architecture.
Detailed Immunohistochemistry Protocol:
-
Tissue Fixation and Embedding: Fix fresh tissue in 10% neutral buffered formalin for 24-48 hours. Dehydrate through a graded series of ethanol (B145695), clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate sections with a primary antibody specific to RNF114 at an optimized dilution overnight at 4°C.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Detection: Visualize the antigen-antibody complex using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.
-
Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
-
Analysis: Examine the slides under a light microscope to assess the intensity and localization of RNF114 staining.
Western Blotting Protocol
Western blotting is used to detect and quantify the amount of RNF114 protein in a tissue lysate.
1. Protein Extraction:
-
Homogenize fresh or frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
5. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to RNF114 at an optimized dilution overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody.
6. Detection:
-
Wash the membrane with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.
7. Analysis:
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to compare RNF114 expression levels between different tissue samples.
Conclusion
This guide provides a foundational understanding of RNF114 expression patterns and its involvement in key cellular signaling pathways. The provided experimental workflows offer a starting point for researchers to investigate the role of RNF114 in their specific areas of interest. A thorough understanding of RNF114's tissue-specific functions is essential for the development of targeted therapies for a range of diseases, from inflammatory disorders to cancer.
References
- 1. The E3 ubiquitin ligase RNF114 and TAB1 degradation are required for maternal‐to‐zygotic transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The RING ubiquitin E3 RNF114 interacts with A20 and modulates NF-κB activity and T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of RANKL-induced osteoclastogenesis by RING finger protein RNF114 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RNF114 Silencing Inhibits the Proliferation and Metastasis of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNF114, a RING E3 ligase that reads and extends the hybrid ADP-ribose-ubiquitin signal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E3-ligase RNF114 is able to specifically detect Ubiquitinated ADPribose and extend it with K11-Ub chains in response to DNA damage - Cell & Chemical Biology [ccb.lumc.nl]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of RNF114 Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
RNF114, a RING E3 ubiquitin ligase, has emerged as a compelling target for therapeutic intervention in various diseases, including cancer.[1][2] It plays a crucial role in regulating cellular processes such as DNA damage repair, cell cycle progression, and immune responses through the ubiquitination of its substrates.[3][4] The discovery of ligands that modulate RNF114 activity is a key step in the development of novel therapeutics. High-throughput screening (HTS) provides a powerful platform for identifying such molecules from large compound libraries.
These application notes provide detailed protocols for three distinct HTS assays designed to identify and characterize RNF114 ligands: a competitive activity-based protein profiling (ABPP) assay for covalent ligands, a proposed AlphaLISA assay, and a proposed TR-FRET assay for detecting protein-protein interactions or direct binding.
RNF114 Signaling Pathways
RNF114 is involved in multiple signaling pathways, primarily through its E3 ubiquitin ligase activity, which leads to the ubiquitination and subsequent degradation of its target substrates.
-
Regulation of p21: RNF114 ubiquitinates the tumor suppressor p21, leading to its proteasomal degradation and promoting cell cycle progression.[3][5][6]
-
DNA Damage Response: In response to DNA damage, RNF114 is recruited to sites of ADP-ribosylation. It recognizes and binds to a hybrid ADP-ribose-ubiquitin (ADPr-Ub) signal on substrates like PARP1, subsequently extending the ubiquitin chain, which is crucial for the DNA damage response.[7][8][9]
-
NF-κB Signaling: RNF114 can ubiquitinate and stabilize the NF-κB inhibitor TNFAIP3 (A20), thereby acting as a negative regulator of NF-κB-dependent transcription.[3]
Figure 1: RNF114 Signaling Pathways. A diagram illustrating the role of RNF114 in cell cycle regulation, DNA damage response, and NF-κB signaling.
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP) for Covalent Ligands
This assay is designed to identify covalent inhibitors that target cysteine residues on RNF114.[5] It is a competition-based assay where test compounds compete with a fluorescently labeled cysteine-reactive probe for binding to RNF114. A reduction in fluorescence indicates that the test compound has covalently modified RNF114.[5]
Figure 2: Competitive ABPP Workflow. A flowchart of the experimental steps for the competitive ABPP assay to identify covalent RNF114 ligands.
Materials:
-
Purified recombinant RNF114 protein
-
Cysteine-reactive fluorescent probe (e.g., iodoacetamide-rhodamine, IA-rhodamine)
-
Test compound library
-
Assay buffer (e.g., TBS)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Protocol:
-
Compound Preparation: Prepare a stock solution of test compounds (e.g., 50 µM) in a suitable solvent like DMSO.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, pre-incubate 0.1 µg of pure RNF114 protein with the test compound (e.g., at a final concentration of 50 µM) in a total volume of 25 µL of assay buffer. Include a DMSO vehicle control. Incubate for 30 minutes at room temperature.[5][10]
-
Probe Labeling: Add the IA-rhodamine probe to each reaction to a final concentration of 100 nM. Incubate for another 30 minutes at room temperature.[5][10]
-
Quenching and Electrophoresis: Stop the reaction by adding Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Data Acquisition and Analysis: Visualize the protein bands using an in-gel fluorescence scanner. Quantify the fluorescence intensity of the RNF114 band for each reaction. Calculate the percent inhibition by comparing the fluorescence of the compound-treated sample to the DMSO control.
Data Presentation:
| Compound ID | Concentration (µM) | Fluorescence Intensity (a.u.) | % Inhibition | IC50 (µM) |
| Control | 0 | 10000 | 0 | N/A |
| EN219 | 50 | 1500 | 85 | 0.47 |
| Compound X | 50 | 8500 | 15 | >50 |
| Compound Y | 50 | 3000 | 70 | 5.2 |
Table 1: Example data from a competitive ABPP screen for RNF114 ligands.[5][10]
AlphaLISA Assay for RNF114 Ligand Screening (Proposed)
This proposed homogeneous (no-wash) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is designed to screen for compounds that disrupt the interaction between RNF114 and a known substrate (e.g., p21) or a binding partner. The assay relies on the proximity of Donor and Acceptor beads, which generate a signal when brought together by the interacting proteins.
Figure 3: AlphaLISA Assay Principle. Illustration of the AlphaLISA assay for detecting the RNF114-p21 interaction and its disruption by a ligand.
Materials:
-
Biotinylated recombinant RNF114
-
FLAG-tagged recombinant p21 (or other substrate)
-
Streptavidin-coated Donor beads
-
Anti-FLAG Acceptor beads
-
Test compound library
-
AlphaLISA assay buffer
-
384-well microplates
-
Alpha-enabled plate reader
Protocol:
-
Reagent Preparation: Prepare solutions of biotinylated RNF114, FLAG-tagged p21, and test compounds in AlphaLISA assay buffer.
-
Reaction Mixture: In a 384-well plate, add the test compound, followed by biotinylated RNF114 and FLAG-tagged p21. Incubate for 60 minutes at room temperature to allow for protein-protein interaction and compound binding.
-
Bead Addition: Add a mixture of Streptavidin-coated Donor beads and anti-FLAG Acceptor beads. Incubate for 60 minutes at room temperature in the dark.
-
Signal Detection: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: A decrease in the AlphaLISA signal indicates that the test compound has disrupted the interaction between RNF114 and its substrate. Calculate the IC50 value for hit compounds.
Data Presentation:
| Compound ID | Concentration (µM) | AlphaLISA Signal (a.u.) | % Inhibition | IC50 (µM) |
| Control | 0 | 50000 | 0 | N/A |
| Hit_Comp_1 | 10 | 10000 | 80 | 1.5 |
| Non-Hit_1 | 10 | 48000 | 4 | >50 |
Table 2: Example data from a proposed AlphaLISA screen for RNF114 interaction inhibitors.
TR-FRET Assay for RNF114 Ligand Screening (Proposed)
This proposed Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is another homogeneous method to screen for inhibitors of the RNF114-substrate interaction. It measures the proximity of a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2) conjugated to the interacting proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. lifesensors.com [lifesensors.com]
- 3. uniprot.org [uniprot.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Harnessing the Anti-Cancer Natural Product Nimbolide for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNF114, a RING E3 ligase that reads and extends the hybrid ADP-ribose-ubiquitin signal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNF114, a RING E3 ligase that reads and extends the hybrid ADP-ribose-ubiquitin signal | The EMBO Journal [link.springer.com]
- 9. Nimbolide targets RNF114 to induce the trapping of PARP1 and synthetic lethality in BRCA-mutated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Synthesis and Application of Novel RNF114-Recruiting PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. This is achieved by co-opting the cell's own ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation between the POI, PROTAC, and E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
This document provides detailed protocols for the synthesis, characterization, and cellular evaluation of novel PROTACs that recruit the E3 ubiquitin ligase RNF114. The natural product nimbolide (B1678885) and the synthetic ligand EN219 have been identified as covalent recruiters of RNF114 and have been successfully incorporated into PROTACs to degrade high-value therapeutic targets such as BRD4 and BCR-ABL.[1][2][3][4]
Mechanism of Action of RNF114-Recruiting PROTACs
RNF114-recruiting PROTACs operate by inducing the proximity of the target protein to the RNF114 E3 ligase. The RNF114 ligand portion of the PROTAC covalently binds to a cysteine residue in RNF114.[5][6] Simultaneously, the POI-binding ligand attaches to the target protein. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with RNF114 to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Data Presentation: Degradation Activity of RNF114-Recruiting PROTACs
The efficacy of RNF114-recruiting PROTACs is typically quantified by their ability to induce the degradation of the target protein in cellular assays. Key parameters include the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved).
| PROTAC Name | RNF114 Ligand | POI Ligand | Target Protein | Cell Line | DC50 | Dmax | Reference |
| XH2 | Nimbolide | JQ1 | BRD4 | 231MFP | ~250 nM | >80% | [5] |
| ML 2-14 | EN219 | JQ1 | BRD4 (long isoform) | 231MFP | 36 nM | >90% | [7] |
| ML 2-14 | EN219 | JQ1 | BRD4 (short isoform) | 231MFP | 14 nM | >90% | [7] |
| ML 2-23 | EN219 | Dasatinib | BCR-ABL | K562 | ~1 µM | >80% | [7] |
Experimental Protocols
Protocol 1: Synthesis of a Novel RNF114-Recruiting PROTAC (XH2: Nimbolide-JQ1)
This protocol describes the synthesis of XH2, a PROTAC composed of the RNF114 recruiter nimbolide and the BRD4 inhibitor JQ1.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemoproteomics-enabled discovery of covalent RNF114-based degraders that mimic natural product function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harnessing the Anti-Cancer Natural Product Nimbolide for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Synthesis of nimbolide and its analogues and their application as poly(ADP-ribose) polymerase-1 trapping inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Development of RNF114-Based Molecular Glues
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic strategy, enabling the destruction of disease-causing proteins rather than just their inhibition.[1][2] This is often achieved using bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) or monovalent "molecular glues."[3][4] Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][5] While most TPD research has focused on a few E3 ligases like Cereblon (CRBN) and Von Hippel-Lindau (VHL), the discovery of novel E3 recruiters is a key area of expansion.[3][6]
The E3 ubiquitin ligase RING finger protein 114 (RNF114) has been identified as a promising new E3 ligase for TPD applications.[3][7] RNF114 is involved in diverse cellular processes, including DNA repair, immune responses, and cell cycle regulation.[8][9][10] The natural product nimbolide (B1678885) was discovered to covalently bind to a functional cysteine residue in a substrate-recognition domain of RNF114.[11] This interaction can be harnessed to recruit RNF114 to new protein targets, effectively turning nimbolide into a molecular glue component for targeted degradation.[11][12] Subsequent research has focused on developing more synthetically tractable, non-natural covalent recruiters that mimic nimbolide's function, expanding the toolkit for developing RNF114-based degraders.[1][13][14]
These application notes provide an overview of the mechanism, key quantitative data, and essential protocols for researchers engaged in the discovery and development of RNF114-based molecular glues and degraders.
Mechanism of Action of RNF114-Based Degraders
RNF114-based degraders operate by covalently modifying the E3 ligase, which creates a new surface (a neomorphic interface) to recruit a protein of interest (POI) for degradation. The natural product nimbolide and synthetic mimetics like EN219 function as covalent recruiters of RNF114.[11][12] When incorporated into a heterobifunctional degrader (PROTAC), one end binds RNF114 while the other binds the target protein. This induced proximity allows the RNF114 E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
References
- 1. researchgate.net [researchgate.net]
- 2. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Glue: It bonds proteins and challenges the undruggable [synapse.patsnap.com]
- 6. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. RNF114, a RING E3 ligase that reads and extends the hybrid ADP-ribose-ubiquitin signal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. ovid.com [ovid.com]
- 11. Harnessing the Anti-Cancer Natural Product Nimbolide for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemoproteomics-enabled discovery of covalent RNF114-based degraders that mimic natural product function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemoproteomics-enabled discovery of covalent RNF114-based degraders that mimic natural product function. [escholarship.org]
Measuring the E3 Ubiquitin Ligase Activity of RNF114: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RNF114 (Ring Finger Protein 114), also known as ZNF313, is an E3 ubiquitin ligase that plays a crucial role in a variety of cellular processes, including cell cycle regulation, apoptosis, innate and adaptive immunity, and the DNA damage response.[1][2][3] Its involvement in pathways such as NF-κB and interferon signaling has made it an attractive target for drug discovery, particularly in the context of cancer and inflammatory diseases.[2][4][5] Accurate and robust methods to measure the enzymatic activity of RNF114 are essential for both basic research and the development of novel therapeutics.
These application notes provide detailed protocols for key biochemical assays to characterize the E3 ligase activity of RNF114, including in vitro ubiquitination assays, substrate degradation assays, and methods for identifying novel substrates.
I. In Vitro Ubiquitination Assays
In vitro ubiquitination assays are fundamental for directly measuring the enzymatic activity of an E3 ligase. These assays reconstitute the ubiquitination cascade in a test tube, allowing for the detection of RNF114-dependent polyubiquitin (B1169507) chain formation (auto-ubiquitination) or the ubiquitination of a specific substrate.
A. RNF114 Auto-Ubiquitination Assay
This assay measures the ability of RNF114 to ubiquitinate itself, a common feature of RING finger E3 ligases. The formation of higher molecular weight, polyubiquitinated RNF114 species is indicative of its E3 ligase activity.[6][7]
Experimental Workflow:
Caption: Workflow for the in vitro RNF114 auto-ubiquitination assay.
Protocol:
-
Reaction Setup: Prepare the ubiquitination reaction mixture in a total volume of 20-30 µL. The final concentrations of the components should be optimized, but a typical reaction is outlined in the table below. Include a negative control reaction that lacks RNF114 or ATP. A catalytically inactive RNF114 RING mutant can also serve as an excellent negative control.[6][8]
-
Incubation: Incubate the reaction mixture at 30°C or 37°C for 60-90 minutes.[7]
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Electrophoresis and Western Blotting: Separate the reaction products by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Detection: Detect the biotinylated ubiquitin chains by immunoblotting with a streptavidin-horseradish peroxidase (HRP) conjugate.[7] Alternatively, if using FLAG-tagged ubiquitin, use an anti-FLAG antibody. The presence of a ladder of high-molecular-weight bands indicates RNF114 auto-ubiquitination.
Quantitative Data Summary:
| Component | Typical Final Concentration | Reference |
| Purified RNF114 | 0.1 - 0.5 µM | [8][9] |
| E1 Activating Enzyme (e.g., UBE1) | 50 - 100 nM | [9] |
| E2 Conjugating Enzyme (e.g., UbcH5a) | 0.2 - 1 µM | [6][7] |
| Biotinylated or FLAG-Ubiquitin | 2 - 10 µM | [7][9] |
| ATP | 1 - 5 mM | [7] |
| Ubiquitination Buffer | (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT) | [7] |
B. Substrate-Specific Ubiquitination Assay
This assay measures the ability of RNF114 to ubiquitinate a specific substrate protein. Known substrates of RNF114 include CDKN1A (p21), MAVS, TAB1, and PARP1.[1][10][11]
Protocol:
-
Reaction Setup: The reaction is set up similarly to the auto-ubiquitination assay, with the addition of the purified substrate protein.
-
Incubation and Termination: Follow the same procedure as for the auto-ubiquitination assay.
-
Detection: After SDS-PAGE and Western blotting, detect the ubiquitinated substrate using an antibody specific to the substrate protein or to the ubiquitin tag (if the substrate itself is not tagged). A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate should be observed.
II. Substrate Degradation Assays
RNF114-mediated ubiquitination can target substrates for proteasomal degradation.[1][11] Substrate degradation assays monitor the decrease in the level of a substrate protein in the presence of active RNF114. These assays can be performed in vitro or in cell-based systems.
In Vitro Substrate Degradation
This assay requires a source of the 26S proteasome in addition to the components of the ubiquitination reaction.
Protocol:
-
Reaction Setup: Assemble the in vitro ubiquitination reaction as described for the substrate-specific ubiquitination assay. After an initial incubation period to allow for ubiquitination, add purified 26S proteasome.
-
Time Course: Take aliquots of the reaction at different time points (e.g., 0, 30, 60, 120 minutes).
-
Detection: Stop the reaction at each time point with SDS-PAGE loading buffer. Analyze the levels of the substrate protein by Western blotting using a substrate-specific antibody. A decrease in the substrate protein level over time indicates RNF114-mediated degradation.
Cell-Based Substrate Degradation
This assay is performed in cultured cells to assess RNF114 activity in a more physiological context.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with expression vectors for the substrate protein and either wild-type RNF114 or a catalytically inactive mutant.
-
Proteasome Inhibition (Control): Treat a subset of the cells with a proteasome inhibitor (e.g., MG132) to confirm that the observed substrate degradation is proteasome-dependent.
-
Cell Lysis and Analysis: Lyse the cells and analyze the steady-state levels of the substrate protein by Western blotting. A lower level of the substrate in cells expressing wild-type RNF114 compared to the mutant indicates RNF114-mediated degradation.
III. Identification of Novel RNF114 Substrates
Identifying the full spectrum of RNF114 substrates is crucial for understanding its biological functions. Protein microarrays offer a high-throughput method for this purpose.
Protein Microarray-Based Substrate Screening
This technique involves incubating active RNF114 and the ubiquitination machinery with a microarray spotted with thousands of purified human proteins.[8][12]
Experimental Workflow:
Caption: Workflow for identifying RNF114 substrates using a protein microarray.
Protocol:
-
Microarray Incubation: A human protein microarray is incubated with a reaction mixture containing purified RNF114, E1, E2, biotin-ubiquitin, and ATP. A control reaction without RNF114 is also performed.[8][12]
-
Detection: After incubation and washing, the microarray is probed with a fluorescently labeled streptavidin.
-
Data Analysis: The microarray is scanned, and the fluorescence intensity at each spot is quantified. Proteins that show a significantly higher signal in the presence of RNF114 compared to the control are identified as potential substrates.[8]
Quantitative Data Summary for Microarray Reaction:
| Component | Typical Concentration | Reference |
| Purified RNF114 | 0.15 µg/µL | [8][12] |
| E1 Activating Enzyme | 0.02 µg/µL | [8][12] |
| E2 Conjugating Enzyme | 0.05 µg/µL | [8][12] |
| Biotin-Ubiquitin | 0.1 µg/µL | [8][12] |
| Energy Regeneration Solution | 1x | [8] |
IV. RNF114 Signaling Pathways
RNF114 is implicated in several key signaling pathways. Understanding its role in these pathways is critical for interpreting experimental results.
A. Negative Regulation of RLH/MAVS Signaling
RNF114 acts as a negative regulator of the RIG-I-like helicase (RLH) signaling pathway by targeting the mitochondrial antiviral signaling (MAVS) protein for polyubiquitination and subsequent degradation.[4] This dampens the production of type I interferons.
Caption: RNF114 negatively regulates the RLH/MAVS signaling pathway.
B. Regulation of NF-κB Signaling
RNF114 has a complex, context-dependent role in NF-κB signaling. It has been shown to both positively and negatively regulate this pathway. For instance, RNF114 can promote the ubiquitination and stabilization of the NF-κB inhibitor TNFAIP3 (A20), thereby acting as a negative regulator.[1] Conversely, in other contexts, it can promote NF-κB activation.[13] One proposed mechanism for activation involves the degradation of TAB1, an inhibitor of the NF-κB pathway.[8][12]
Caption: RNF114 can promote NF-κB signaling by degrading the inhibitor TAB1.
Conclusion
The biochemical assays described in these application notes provide a robust toolkit for characterizing the E3 ubiquitin ligase activity of RNF114. From fundamental in vitro ubiquitination assays to high-throughput substrate screening and cell-based degradation assays, these methods are invaluable for researchers investigating the biological roles of RNF114 and for professionals in drug development targeting this enzyme. The provided protocols and diagrams serve as a detailed guide for the implementation of these essential techniques.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. RNF114 ring finger protein 114 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ovid.com [ovid.com]
- 5. RNF114 Silencing Inhibits the Proliferation and Metastasis of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional analysis of the RNF114 psoriasis susceptibility gene implicates innate immune responses to double-stranded RNA in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The E3 ubiquitin ligase RNF114 and TAB1 degradation are required for maternal‐to‐zygotic transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Harnessing the Anti-Cancer Natural Product Nimbolide for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. The E3 ubiquitin ligase RNF114 and TAB1 degradation are required for maternal‐to‐zygotic transition | EMBO Reports [link.springer.com]
- 13. researchgate.net [researchgate.net]
Application Notes: Cellular Assays for RNF114-Mediated Protein Degradation
Introduction
RING Finger Protein 114 (RNF114) is an E3 ubiquitin ligase that plays a crucial role in a variety of cellular processes, including DNA repair, cell cycle regulation, and immune responses.[1][2] RNF114 mediates the ubiquitination of substrate proteins, marking them for degradation by the proteasome.[3][4] A key mechanism of RNF114 function involves its ability to recognize proteins that have been post-translationally modified with a hybrid ADP-ribose-ubiquitin (ADPr-Ub) signal, particularly at sites of DNA damage.[5][6] After binding, RNF114 extends Lys11-linked ubiquitin chains on the substrate, leading to its degradation.[5][6]
Given its role in critical pathways and its association with diseases like cancer and psoriasis, RNF114 has emerged as a significant therapeutic target.[1][7] Notably, RNF114 is being explored as an E3 ligase that can be recruited by Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific proteins of interest (POIs).[8][9][10] The natural product Nimbolide has been identified as a covalent inhibitor of RNF114 and serves as a foundational molecule for developing RNF114-based PROTACs.[5][9]
These application notes provide detailed protocols for key cellular assays to investigate and quantify RNF114-mediated protein degradation, catering to researchers in basic science and drug development.
Signaling Pathway and Mechanism
RNF114 acts as both a "reader" of an initial ubiquitin signal and a "writer" of subsequent ubiquitin chains.[5] In processes like DNA damage repair, a substrate such as PARP1 is first modified by ADP-ribosylation, followed by the addition of a single ubiquitin molecule by Deltex (DTX) family E3 ligases, creating a hybrid ADPr-Ub modification.[6][11] RNF114 recognizes this specific modification via its C-terminal "reader" domains and then uses its N-terminal RING domain to catalyze the formation of K11-linked polyubiquitin (B1169507) chains, signaling for proteasomal degradation.[5][6]
Experimental Workflow Overview
A typical experiment to assess the efficacy of an RNF114-based degrader involves several stages, from cell culture and treatment to endpoint analysis using various biochemical and cellular assays. The choice of assay depends on the experimental goals, such as throughput, sensitivity, and the specific information required (e.g., ubiquitination status vs. total protein level).
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging role of the E3 ubiquitin ligase RNF114 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RNF114, a RING E3 ligase that reads and extends the hybrid ADP-ribose-ubiquitin signal | The EMBO Journal [link.springer.com]
- 6. RNF114, a RING E3 ligase that reads and extends the hybrid ADP-ribose-ubiquitin signal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNF114 Silencing Inhibits the Proliferation and Metastasis of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Harnessing the Anti-Cancer Natural Product Nimbolide for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoproteomics-enabled discovery of covalent RNF114-based degraders that mimic natural product function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RNF114 and RNF166 exemplify reader-writer E3 ligases that extend K11 polyubiquitin onto sites of MARUbylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating RNF114 Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for generating and validating RNF114 knockout cell lines using CRISPR-Cas9 technology. The protocols detailed below are intended for research purposes and should be performed in a suitably equipped laboratory by trained personnel.
Introduction
RNF114 (Ring Finger Protein 114) is an E3 ubiquitin ligase that plays a crucial role in various cellular processes, including the DNA damage response (DDR), innate immunity, and cell cycle regulation.[1][2][3] Its involvement in key signaling pathways, such as NF-κB and RIG-I/MDA5, has made it a person of interest in several diseases, including psoriasis and cancer.[2][3] The generation of RNF114 knockout cell lines is a critical step in elucidating its specific functions and for the development of novel therapeutic strategies.
Principle of RNF114 Knockout using CRISPR-Cas9
The CRISPR-Cas9 system is a powerful and precise genome-editing tool. It utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, in this case, the RNF114 gene. The Cas9 enzyme introduces a double-strand break (DSB) in the DNA. The cell's natural DNA repair machinery, primarily through the error-prone non-homologous end joining (NHEJ) pathway, often introduces small insertions or deletions (indels) at the DSB site. These indels can cause a frameshift mutation, leading to a premature stop codon and subsequent knockout of RNF114 protein expression.
Experimental Workflow
The overall workflow for generating RNF114 knockout cell lines is depicted below.
References
Application of RNF114 Ligands in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing ligands of the E3 ubiquitin ligase RNF114 in cancer research. RNF114 has emerged as a promising therapeutic target in oncology due to its roles in critical cellular processes such as DNA damage repair, cell cycle regulation, and protein degradation. This guide offers insights into the signaling pathways involving RNF114, quantitative data on the effects of its ligands, and step-by-step protocols for key experimental procedures.
Introduction to RNF114 in Cancer
RNF114, also known as ZNF313, is a RING finger E3 ubiquitin ligase that plays a pivotal role in maintaining genomic stability and regulating cell proliferation.[1][2] Its dysregulation has been implicated in various cancers, where it can act as either an oncogene or a tumor suppressor depending on the cellular context.[2][3] RNF114 is involved in the ubiquitination and subsequent degradation of key proteins involved in cancer progression, including the tumor suppressor p21 and PARP1.[4][5][6] The discovery of small molecule ligands that modulate RNF114 activity has opened new avenues for therapeutic intervention.
RNF114 Ligands: Inhibitors and PROTACs
The natural product Nimbolide has been identified as a covalent inhibitor of RNF114.[4][6] It targets a cysteine residue (C8) in an intrinsically disordered region of RNF114, leading to the inhibition of its E3 ligase activity.[4][5] This inhibition results in the stabilization of RNF114 substrates like p21, which can induce cell cycle arrest and apoptosis in cancer cells.[4][5]
Furthermore, the discovery of nimbolide's binding to RNF114 has enabled the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's ubiquitination and degradation.[7] RNF114-recruiting PROTACs, such as those based on nimbolide, offer a novel strategy for targeted protein degradation in cancer therapy.[8][9]
Quantitative Data on RNF114 Ligands
The following tables summarize key quantitative data for RNF114 ligands from published studies.
| Ligand | Target | Cell Line | Assay | Value | Reference |
| Nimbolide | RNF114 | 231MFP (Breast Cancer) | Binding Affinity (IC50) | 0.24 µM | [4] |
| EN219 | RNF114 | In vitro | Inhibition (IC50) | 470 nM | [8][9] |
| Nimbolide | - | UWB1 (Ovarian Cancer) | Cytotoxicity | Superior to PARP inhibitors | [6] |
| Nimbolide | - | HCC1937 (Breast Cancer) | Cytotoxicity | Effective in PARPi-resistant cells | [10] |
| PROTAC | Target | Cell Line | Assay | Value | Reference |
| XH2 (Nimbolide-JQ1) | BRD4 (long isoform) | 231MFP (Breast Cancer) | Degradation (DC50) | 36 nM | [9] |
| XH2 (Nimbolide-JQ1) | BRD4 (short isoform) | 231MFP (Breast Cancer) | Degradation (DC50) | 14 nM | [9] |
| ML 2-14 (EN219-JQ1) | BRD4 (long isoform) | 231MFP (Breast Cancer) | Degradation (DC50) | 36 nM | [9] |
| ML 2-14 (EN219-JQ1) | BRD4 (short isoform) | 231MFP (Breast Cancer) | Degradation (DC50) | 14 nM | [9] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz.
Experimental Protocols
Detailed protocols for key experiments are provided below. These are generalized protocols and may require optimization based on specific cell lines and experimental conditions.
Protocol 1: In Vitro Ubiquitination Assay
This assay is used to determine the E3 ligase activity of RNF114 and the effect of its inhibitors.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant human RNF114
-
Recombinant substrate protein (e.g., p21)
-
Ubiquitin (Flag-tagged or His-tagged)
-
ATP solution (100 mM)
-
Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 2.5 mM MgCl₂, 0.5 mM DTT)
-
RNF114 inhibitor (e.g., Nimbolide) or DMSO control
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Antibodies: anti-Flag or anti-His, anti-substrate, anti-RNF114
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 20 µL reaction, add the components in the following order:
-
10 µL of 2x Ubiquitination reaction buffer
-
1 µL of E1 enzyme (final concentration ~50 nM)
-
1 µL of E2 enzyme (final concentration ~200 nM)
-
1 µL of Ubiquitin (final concentration ~5 µM)
-
1 µL of ATP solution (final concentration 5 mM)
-
1 µL of RNF114 (final concentration ~100 nM)
-
1 µL of substrate protein (final concentration ~1 µM)
-
1 µL of RNF114 inhibitor or DMSO
-
ddH₂O to a final volume of 20 µL.
-
-
Mix gently by pipetting.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding 20 µL of 2x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting using appropriate antibodies to detect ubiquitinated substrate (smear or higher molecular weight bands) and auto-ubiquitinated RNF114.[1][2][11]
Protocol 2: Cell Viability Assay (CCK-8)
This assay measures the effect of RNF114 ligands on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
RNF114 ligand (e.g., Nimbolide)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow cells to attach.
-
Prepare serial dilutions of the RNF114 ligand in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ligand or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[12][13]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Co-Immunoprecipitation (Co-IP)
This protocol is used to identify proteins that interact with RNF114.
Materials:
-
Cells expressing tagged or endogenous RNF114
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Antibody against RNF114 or the tag
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x SDS-PAGE loading buffer)
-
Western blot reagents
Procedure:
-
Lyse cells in Co-IP lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube. Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add the anti-RNF114 antibody or control IgG to the lysate and incubate overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer.
-
Elute the protein complexes by resuspending the beads in 2x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analyze the eluate by SDS-PAGE and Western blotting to detect RNF114 and its interacting partners.[14][15]
Protocol 4: Chromatin Immunoprecipitation (ChIP)
This assay is used to determine if RNF114 binds to specific DNA regions.
Materials:
-
Cells treated with or without a stimulus that recruits RNF114 to chromatin (e.g., DNA damaging agent)
-
Formaldehyde (B43269) (1% final concentration for cross-linking)
-
Glycine (125 mM final concentration for quenching)
-
ChIP lysis buffer
-
Sonication equipment
-
Antibody against RNF114
-
Control IgG antibody
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for target DNA regions
Procedure:
-
Cross-link proteins to DNA by adding formaldehyde to the cell culture medium and incubating for 10 minutes at room temperature.
-
Quench the reaction by adding glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Perform immunoprecipitation with the anti-RNF114 antibody or control IgG overnight at 4°C.
-
Capture the antibody-protein-DNA complexes with protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the complexes from the beads.
-
Reverse the cross-links by heating at 65°C and treat with Proteinase K to digest proteins.
-
Purify the DNA using a DNA purification kit.
-
Analyze the enrichment of specific DNA sequences by qPCR.[16][17]
Conclusion
The study of RNF114 and its ligands provides a promising frontier in cancer research. The protocols and data presented here offer a foundational guide for researchers to explore the therapeutic potential of targeting this E3 ligase. Through the application of these methodologies, the scientific community can further elucidate the role of RNF114 in cancer and accelerate the development of novel anti-cancer therapies.
References
- 1. The E3 ubiquitin ligase RNF114 and TAB1 degradation are required for maternal‐to‐zygotic transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RNF114 Silencing Inhibits the Proliferation and Metastasis of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing the Anti-Cancer Natural Product Nimbolide for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nimbolide targets RNF114 to induce the trapping of PARP1 and synthetic lethality in BRCA-mutated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. plexium.com [plexium.com]
- 8. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. ijbs.com [ijbs.com]
- 13. researchgate.net [researchgate.net]
- 14. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 17. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNF114 Ligands in Targeted Therapy Development
Introduction
RING Finger Protein 114 (RNF114) is an E3 ubiquitin ligase that plays a crucial role in a variety of cellular processes, including cell cycle progression, DNA damage response (DDR), and immune signaling.[1][2] It exerts its function by catalyzing the attachment of ubiquitin to substrate proteins, targeting them for degradation or altering their function.[1][3] RNF114 has been identified as a promising therapeutic target, particularly in oncology. It is frequently overexpressed in cancers like gastric and colorectal cancer and is associated with poor prognosis.[4][5] A key therapeutic strategy involves the discovery that inhibiting RNF114 is synthetically lethal in cancers with BRCA1/2 mutations, similar to the action of PARP inhibitors.[6][7] RNF114 targets poly(ADP-ribose) polymerase 1 (PARP1) for degradation at sites of DNA damage; its inhibition leads to the trapping of PARP1 on chromatin, a cytotoxic event for cancer cells deficient in homologous recombination.[7][8]
The development of ligands for RNF114 has primarily focused on two main applications: direct inhibition of its E3 ligase activity and, more recently, harnessing RNF114 for targeted protein degradation (TPD) through technologies like PROTACs (Proteolysis-Targeting Chimeras).[9][10] This document provides an overview of key RNF114 ligands and detailed protocols for their evaluation.
Key RNF114 Ligands and Their Applications
The natural product Nimbolide was the first identified covalent ligand for RNF114, establishing a new paradigm for targeting this E3 ligase.[10] Subsequent research has focused on developing more synthetically tractable molecules that mimic its mechanism of action.[9][11]
Covalent Inhibitors & E3 Ligase Recruiters
These ligands typically form a covalent bond with a specific cysteine residue (C8) located in a functionally important, intrinsically disordered region of RNF114.[9][10] This interaction can inhibit the ubiquitination of natural substrates like the tumor suppressor p21 or be exploited to recruit RNF114 to a new protein of interest for degradation.[9][10]
| Ligand | Type | Target Site | RNF114 Engagement (IC₅₀) | Application / Notes |
| Nimbolide | Natural Product (Terpenoid) | Cysteine 8 (C8) | Not specified | First-in-class covalent ligand. Inhibits RNF114-mediated ubiquitination of p21.[10] Used as a recruiter in proof-of-concept PROTACs.[9][10] Induces PARP1 trapping.[7][8] |
| EN219 | Synthetic (Chloroacetamide) | Cysteine 8 (C8) | 470 nM | A synthetically tractable small molecule that mimics nimbolide's function.[12] Used to develop potent and selective PROTACs.[9][11] |
RNF114-Based PROTACs
PROTACs are bifunctional molecules that link a ligand for an E3 ligase (like RNF114) to a ligand for a target protein, inducing the ubiquitination and subsequent degradation of the target. Covalent RNF114 recruiters have been successfully incorporated into PROTACs to degrade high-value therapeutic targets.[11][13]
| PROTAC | RNF114 Ligand | Target Ligand | Target Protein | Degradation Potency (DC₅₀) | Cell Line |
| XH2 | Nimbolide | JQ1 | BRD4 | Not specified | 231MFP (Breast Cancer) |
| ML 2-14 | EN219 | JQ1 | BRD4 | 14 nM (short isomer), 36 nM (long isomer) | 231MFP (Breast Cancer) |
Signaling Pathways and Mechanisms of Action
Visualizing the molecular interactions and mechanisms is key to understanding the therapeutic potential of RNF114 ligands.
Experimental Protocols
The following protocols outline key assays for identifying and characterizing RNF114 ligands and derivative degraders.
Protocol 1: Covalent Ligand Screening by Gel-Based Competitive ABPP
This protocol is used to screen libraries of cysteine-reactive compounds to identify novel covalent ligands for RNF114.[9][12]
Methodology:
-
Preparation: In separate microcentrifuge tubes, add 0.1 µg of pure recombinant RNF114 protein.
-
Compound Incubation: To each tube, add the test covalent ligand (e.g., from a library of acrylamides or chloroacetamides) to a final concentration of 50 µM.[12] For the control, add an equivalent volume of DMSO. Incubate at room temperature for 30 minutes.
-
Probe Labeling: Add a rhodamine-functionalized, cysteine-reactive iodoacetamide (B48618) probe (IA-rhodamine) to each tube to a final concentration of 100 nM.[12] Incubate for another 30 minutes at room temperature, protected from light.
-
Quenching and Denaturation: Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Gel Electrophoresis: Separate the proteins on a 10% SDS-PAGE gel.
-
Analysis: Visualize the protein labeling by scanning the gel for in-gel fluorescence. A significant decrease in the fluorescent signal in a ligand-treated lane compared to the DMSO control indicates that the test ligand has covalently bound to a cysteine on RNF114, thereby blocking the binding of the fluorescent probe.[9] Positive hits can be further validated in dose-response experiments to determine their IC₅₀ values.[12]
Protocol 2: In Vitro RNF114 Auto-Ubiquitination Assay
This assay assesses whether a ligand inhibits the intrinsic E3 ligase activity of RNF114.[10][12]
Methodology:
-
Ligand Pre-incubation: In a microcentrifuge tube, incubate 0.2 µg of recombinant RNF114 with the test ligand (e.g., 50 µM EN219) or DMSO vehicle in reaction buffer (e.g., TBS) for 30 minutes at room temperature.[12]
-
Reaction Initiation: Initiate the ubiquitination reaction by adding a master mix containing:
-
Reaction Incubation: Incubate the reaction mixture at 37°C for 60 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with an anti-FLAG antibody to detect polyubiquitin (B1169507) chains.
-
A successful reaction in the DMSO control will show a high-molecular-weight smear, indicative of RNF114 auto-polyubiquitination. An effective inhibitor will show a significant reduction in this smear.[12]
-
A silver stain or anti-RNF114 blot can be performed as a loading control.[12]
-
Protocol 3: Cellular Assay for PROTAC-Mediated Protein Degradation
This protocol determines the efficacy and potency of an RNF114-based PROTAC in degrading a specific target protein within a cellular context.[12]
Methodology:
-
Cell Seeding: Seed cells (e.g., 231MFP breast cancer cells) into 6-well plates and allow them to adhere overnight.[12]
-
Compound Treatment: The next day, treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) or DMSO vehicle. Incubate for a specified time course (e.g., 8, 16, or 24 hours).
-
Control for Mechanism of Action (Optional): To confirm that degradation is proteasome-dependent, pre-treat a set of cells with a proteasome inhibitor (e.g., 1 µM bortezomib) for 30 minutes before adding the PROTAC.[12]
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blot Analysis:
-
Load equal amounts of protein per lane on an SDS-PAGE gel, transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein (e.g., BRD4), RNF114 (to confirm its presence), and a loading control (e.g., actin or GAPDH).[12]
-
Develop the blot using appropriate secondary antibodies and a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for the target protein relative to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (the concentration at which 50% of the target protein is degraded).[14] Rescue of degradation in the presence of a proteasome inhibitor confirms the intended mechanism.[12]
References
- 1. genecards.org [genecards.org]
- 2. Emerging role of the E3 ubiquitin ligase RNF114 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The E3 ubiquitin ligase RNF114 and TAB1 degradation are required for maternal‐to‐zygotic transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNF114 Silencing Inhibits the Proliferation and Metastasis of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The enigma of the RING-UIM E3 ligases: its transformative impact on cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNF114, a RING E3 ligase that reads and extends the hybrid ADP-ribose-ubiquitin signal | The EMBO Journal [link.springer.com]
- 7. Nimbolide targets RNF114 to induce the trapping of PARP1 and synthetic lethality in BRCA-mutated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nimbolide targets RNF114 to induce the trapping of PARP1 and synthetic lethality in BRCA-mutated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Harnessing the Anti-Cancer Natural Product Nimbolide for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemoproteomics-enabled discovery of covalent RNF114-based degraders that mimic natural product function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Chemoproteomics-enabled discovery of covalent RNF114-based degraders that mimic natural product function. [escholarship.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
RNF114 Ligand Development Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the development of ligands for the E3 ubiquitin ligase RNF114.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing ligands for RNF114?
A1: The primary challenges in RNF114 ligand development include:
-
Intrinsically Disordered Region: The N-terminal region of RNF114, which contains the reactive cysteine residue (C8) targeted by covalent ligands, is intrinsically disordered. This lack of a defined three-dimensional structure makes traditional structure-guided drug design difficult.[1][2]
-
Limitations of Natural Product Ligands: While the natural product nimbolide (B1678885) has been identified as a covalent binder of RNF114, it possesses several drawbacks for drug development, including a high molecular weight, moderate chemical stability, and limited sites for synthetic modification.[1]
-
Achieving Selectivity: Developing highly selective ligands for RNF114 is a significant challenge. However, studies have shown that even moderately selective cysteine-targeting ligands can be effective when incorporated into proteolysis-targeting chimeras (PROTACs).[1]
Q2: What are the key assays for screening and validating RNF114 ligands?
A2: A multi-step assay cascade is typically employed for the discovery and validation of RNF114 ligands. The key assays include:
-
Covalent Ligand Screening: A gel-based competitive activity-based protein profiling (ABPP) assay is a primary screening method to identify covalent ligands that bind to RNF114.[1][2]
-
Binding Affinity Determination: Dose-response studies are performed to determine the 50% inhibitory concentration (IC50) of hit compounds, quantifying their binding affinity to RNF114.[1]
-
In Vitro Ubiquitination Assays: These functional assays assess the ability of a ligand to modulate the E3 ligase activity of RNF114, including its auto-ubiquitination and its ability to ubiquitinate substrate proteins like p21.[1][3]
-
Cellular Degrader Assays: For ligands intended for use in PROTACs, cell-based assays are crucial to evaluate the ability of the resulting PROTAC to induce the degradation of a specific target protein (e.g., BRD4 or BCR-ABL).[1][4]
-
Target Engagement and Selectivity in Cells: Techniques like TMT-based quantitative proteomic profiling can be used to confirm target engagement in a cellular context and to assess the selectivity of the ligand or degrader across the proteome.[1]
Q3: How does RNF114 function as an E3 ligase?
A3: RNF114 is a RING-type E3 ubiquitin ligase that plays a role in various cellular processes, including cell cycle regulation, DNA repair, and immune responses.[5][6][7] It functions by catalyzing the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a substrate protein, marking the substrate for degradation by the proteasome or for other signaling functions. RNF114 has been shown to ubiquitinate substrates such as the tumor suppressor p21 (CDKN1A).[1][6] Recent studies have also established RNF114 as a "reader" and "writer" of the hybrid ADP-ribose-ubiquitin signal in DNA repair pathways.[5]
Troubleshooting Guides
Covalent Ligand Screening (Competitive ABPP)
Problem: High background or false positives in the gel-based competitive ABPP screen.
| Potential Cause | Troubleshooting Step |
| Non-specific binding of ligands to the fluorescent probe. | Pre-incubate the ligand with RNF114 before adding the fluorescent probe to ensure competition for the target cysteine. |
| Protein aggregation. | Optimize buffer conditions (e.g., salt concentration, detergents) and ensure proper protein folding and solubility. |
| Reactive impurities in the compound library. | Confirm the purity of the compounds being screened. |
| Insufficient competition. | Optimize the concentration of the test ligand and the fluorescent probe. |
Problem: No significant hits identified in the screen.
| Potential Cause | Troubleshooting Step |
| Library lacks suitable covalent warheads. | Expand the screening library to include a wider diversity of cysteine-reactive electrophiles (e.g., chloroacetamides, acrylamides). |
| Insufficient ligand concentration. | Increase the concentration of the screening compounds, keeping potential solubility issues in mind. |
| Low protein activity. | Ensure the purified RNF114 protein is active and properly folded. |
In Vitro Ubiquitination Assays
Problem: No or low RNF114 auto-ubiquitination or substrate ubiquitination observed.
| Potential Cause | Troubleshooting Step |
| Inactive E1, E2, or RNF114 enzyme. | Verify the activity of each component of the ubiquitination cascade individually. Use fresh, properly stored enzymes. |
| Incorrect buffer composition. | Optimize the reaction buffer, including ATP concentration, MgCl2, and DTT. |
| Substrate is not a direct target of RNF114. | Confirm the interaction between RNF114 and the substrate using co-immunoprecipitation or other binding assays. |
| Ligand inhibits RNF114 activity. | This may be the desired outcome. Titrate the ligand to determine its IC50 for inhibition of ubiquitination. |
Problem: High background ubiquitination (smear) in the absence of RNF114.
| Potential Cause | Troubleshooting Step |
| E2 enzyme auto-ubiquitination. | Reduce the concentration of the E2 enzyme or try a different E2. |
| Contaminating E3 ligases in protein preparations. | Ensure high purity of all recombinant proteins. |
Cellular Degrader (PROTAC) Assays
Problem: The RNF114-based PROTAC does not induce degradation of the target protein.
| Potential Cause | Troubleshooting Step |
| Poor cell permeability of the PROTAC. | Modify the linker and ligand structures to improve physicochemical properties. |
| Inefficient ternary complex formation (Target-PROTAC-RNF114). | Vary the linker length and attachment points on both the target-binding ligand and the RNF114 ligand. |
| The target protein is not a suitable substrate for RNF114-mediated ubiquitination. | Not all proteins can be degraded by every E3 ligase. Consider targeting a different E3 ligase. |
| Low expression of RNF114 in the cell line. | Confirm RNF114 expression levels in the cell line being used. |
| Proteasome inhibition. | Co-treat with a proteasome inhibitor (e.g., MG132) to see if the target protein levels are rescued, confirming a proteasome-dependent degradation mechanism. |
Problem: Off-target protein degradation observed in proteomics analysis.
| Potential Cause | Troubleshooting Step |
| Lack of selectivity of the RNF114 ligand. | Perform further medicinal chemistry optimization to improve the selectivity of the RNF114 binder. |
| Lack of selectivity of the target-binding ligand. | Ensure the target-binding moiety of the PROTAC is highly selective for the intended target. |
| "Hijacking" of other E3 ligases. | While challenging to definitively prove, consider structural modeling or competition assays with other known E3 ligase recruiters. |
Experimental Protocols
Gel-Based Competitive Activity-Based Protein Profiling (ABPP)
-
Protein Preparation: Use purified recombinant RNF114 protein.
-
Ligand Incubation: Pre-incubate the purified RNF114 protein (e.g., 0.1 µg) with the test covalent ligands (e.g., 50 µM) or DMSO vehicle for 30 minutes at room temperature in an appropriate buffer.
-
Probe Labeling: Add a cysteine-reactive fluorescent probe, such as iodoacetamide-rhodamine (IA-rhodamine) (e.g., 100 nM), and incubate for an additional 30 minutes at room temperature.
-
SDS-PAGE: Quench the reaction with SDS-PAGE loading buffer and separate the proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the fluorescently labeled RNF114 using an in-gel fluorescence scanner.
-
Analysis: A decrease in fluorescence intensity in the presence of a test ligand compared to the DMSO control indicates that the ligand has covalently bound to a cysteine on RNF114, thereby preventing the binding of the fluorescent probe.[1][2]
In Vitro RNF114 Ubiquitination Assay
-
Reaction Mixture: Prepare a reaction mixture containing ubiquitin-activating enzyme (E1), an E2 ubiquitin-conjugating enzyme (e.g., UbcH5a), FLAG-tagged ubiquitin, ATP, and purified RNF114 in an appropriate reaction buffer.
-
Ligand Treatment: For inhibition studies, pre-incubate RNF114 with the test ligand or DMSO vehicle before adding the other reaction components.
-
Substrate Addition: For substrate ubiquitination, add the purified substrate protein (e.g., p21) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Quenching and Western Blotting: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Detection: Probe the membrane with an anti-FLAG antibody to detect polyubiquitin (B1169507) chains and with an antibody against the substrate to observe its modification.[3][8][9]
Visualizations
Caption: RNF114-mediated ubiquitination pathway.
Caption: RNF114-based PROTAC experimental workflow.
Caption: Troubleshooting logic for RNF114 PROTACs.
References
- 1. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemoproteomics-enabled discovery of covalent RNF114-based degraders that mimic natural product function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RNF114, a RING E3 ligase that reads and extends the hybrid ADP-ribose-ubiquitin signal | The EMBO Journal [link.springer.com]
- 6. uniprot.org [uniprot.org]
- 7. genecards.org [genecards.org]
- 8. The E3 ubiquitin ligase RNF114 and TAB1 degradation are required for maternal‐to‐zygotic transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Linkers for RNF114 PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of linkers for RNF114-recruiting PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for an RNF114 PROTAC?
A1: The optimal linker length is target-dependent and requires empirical determination. There is no single length that is universally effective. For instance, in studies with BRD4-targeting PROTACs utilizing the RNF114 recruiter EN219, a shorter C4 alkyl linker resulted in more potent degradation than longer PEG-based linkers.[1][2] Conversely, for BCR-ABL degradation with the same recruiter, a longer PEG3 linker was more effective than a shorter C3 alkyl linker.[1] It is crucial to synthesize and test a range of linker lengths to identify the optimal spacing for a productive ternary complex formation for your specific protein of interest (POI).[3][]
Q2: What type of linker composition is best for RNF114 PROTACs?
A2: The most common linker types are polyethylene (B3416737) glycol (PEG) and alkyl chains.[][5] The choice of linker composition can significantly impact the physicochemical properties of the PROTAC, such as solubility and cell permeability.[3] PEG linkers can enhance solubility, which can be beneficial for in vitro assays and in vivo applications.[6] However, in some cases, simple alkyl linkers have shown superior performance.[1][2] It is recommended to explore both flexible (e.g., PEG, alkyl chains) and more rigid (e.g., incorporating piperazine (B1678402) or piperidine (B6355638) rings) linkers to find the best fit for your target.[5][7]
Q3: My RNF114 PROTAC shows low degradation efficiency (high DC50, low Dmax). What are the potential linker-related issues?
A3: Low degradation efficiency can stem from several linker-related problems:
-
Suboptimal Linker Length: The linker may be too short, causing steric hindrance and preventing the formation of a stable ternary complex, or too long, failing to bring RNF114 and the target protein into close enough proximity for efficient ubiquitination.[]
-
Incorrect Attachment Points: The points at which the linker connects to the RNF114 ligand and the target-binding ligand are critical. An unfavorable attachment point can disrupt the binding of either ligand to its respective protein.[3]
-
Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[3][5]
Q4: I am observing a "hook effect" with my RNF114 PROTAC. How can I address this?
A4: The "hook effect," where degradation efficiency decreases at higher PROTAC concentrations, is a common phenomenon.[8] It occurs when an excess of the PROTAC leads to the formation of binary complexes (PROTAC-RNF114 or PROTAC-target) instead of the productive ternary complex.[8] To mitigate this, you can:
-
Optimize the Linker: A well-designed linker can promote positive cooperativity in ternary complex formation, stabilizing it over the binary complexes.[7] Experimenting with linker length and rigidity can help achieve this.
-
Perform Detailed Dose-Response Studies: Carefully titrate your PROTAC over a wide concentration range to identify the optimal concentration for maximal degradation before the hook effect becomes prominent.[8]
Q5: How do I confirm that my PROTAC is working through an RNF114-dependent mechanism?
A5: To confirm RNF114-dependent degradation, you can perform a rescue experiment. Pre-treating your cells with an RNF114 inhibitor or using cells where RNF114 has been knocked down or knocked out should prevent the degradation of your target protein upon treatment with your PROTAC.[1] Additionally, a proteasome inhibitor like MG132 should also rescue the degradation, confirming the involvement of the proteasome.[8]
Troubleshooting Guide
| Issue | Potential Linker-Related Cause | Troubleshooting Steps |
| No target degradation observed | Suboptimal linker length preventing ternary complex formation. | Synthesize and test a library of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths).[3] |
| Incorrect linker attachment points disrupting ligand binding. | If possible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the RNF114 and target ligands. | |
| Poor cell permeability due to linker properties. | Modify the linker to improve its physicochemical properties. For example, incorporate more polar groups to enhance solubility.[5] | |
| High DC50 and low Dmax values | Inefficient ternary complex formation. | Experiment with different linker compositions (e.g., flexible vs. rigid) to identify a linker that better supports a stable ternary complex.[7] |
| Non-productive ternary complex orientation. | The linker may be holding the target and RNF114 in an orientation that is not conducive to ubiquitination. Varying linker length and attachment points can help address this. | |
| Significant "hook effect" | Low cooperativity in ternary complex formation. | Optimize the linker to enhance positive cooperativity. A more rigid linker may pre-organize the PROTAC into a more favorable conformation.[7] |
| Inconsistent results between experiments | Poor solubility or stability of the PROTAC. | Consider linker modifications that improve solubility, such as incorporating PEG chains.[6] Assess the stability of your PROTAC in your experimental media. |
Quantitative Data on RNF114 PROTAC Linker Optimization
The following tables summarize the degradation data for RNF114-based PROTACs with different linkers targeting BRD4 and BCR-ABL. This data highlights the importance of linker optimization for achieving potent and selective protein degradation.
Table 1: Degradation of BRD4 Isoforms by EN219-based PROTACs with Varying Linkers [1][2]
| PROTAC | Linker Composition | Target | DC50 (nM) |
| ML 2-14 | C4 alkyl | BRD4 (long isoform) | 36 |
| BRD4 (short isoform) | 14 | ||
| ML 2-31 | Longer PEG-based | BRD4 | Less potent than ML 2-14 |
| ML 2-32 | Longer PEG-based | BRD4 | Less potent than ML 2-14 |
Table 2: Degradation of BCR-ABL by EN219-based PROTACs with Varying Linkers [1]
| PROTAC | Linker Composition | Target | Degradation |
| ML 2-23 | Longer PEG3 | BCR-ABL | More robust degradation |
| ML 2-22 | Shorter C3 alkyl | BCR-ABL | Less robust degradation |
Experimental Protocols
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is a fundamental method to quantify the degradation of a target protein.[9]
a. Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[10]
-
Prepare serial dilutions of your RNF114 PROTAC in fresh culture medium. A vehicle control (e.g., DMSO) must be included.[10]
-
Treat the cells with the different concentrations of the PROTAC and incubate for the desired time (e.g., 16-24 hours).[11]
b. Cell Lysis:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.[11]
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11]
-
Incubate on ice for 30 minutes, with brief vortexing every 10 minutes.[11]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.[10]
c. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.[10]
d. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[10]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.[11]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[11]
e. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and plot the results to determine the DC50 and Dmax values.[12]
Cell Viability Assay
This protocol assesses the cytotoxic effects of your RNF114 PROTAC.
a. Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the end of the assay.[13]
b. Compound Treatment:
-
Prepare serial dilutions of your PROTAC in culture medium.
-
Treat the cells and include a vehicle control. Typically, cells are treated for 72 hours.[13]
c. Viability Measurement (using MTT reagent as an example):
-
Add MTT solution to each well to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C.[14]
-
Add a solubilization solution to dissolve the formazan (B1609692) crystals.[14]
-
Read the absorbance at the appropriate wavelength using a microplate reader.
d. Data Analysis:
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percentage of cell viability against the PROTAC concentration to determine the IC50 value.[13]
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This biophysical assay provides quantitative data on the formation and stability of the ternary complex.[15]
a. Ligand Immobilization:
-
Immobilize one of the proteins, typically the E3 ligase (RNF114), onto the sensor chip surface.[15]
b. Binary Interaction Analysis:
-
Inject a series of concentrations of your PROTAC over the immobilized RNF114 to measure the binary binding affinity (KD).[15]
-
Separately, inject a series of concentrations of your target protein over the immobilized RNF114 to check for any non-PROTAC-dependent interaction.
c. Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of your target protein and varying concentrations of your PROTAC.
-
Inject these solutions over the immobilized RNF114 surface.[15]
-
Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters for the formation of the ternary complex.[15]
d. Cooperativity Analysis:
-
The cooperativity factor (α) can be calculated to determine if the binding of the target protein and the PROTAC to RNF114 is cooperative (α > 1), non-cooperative (α = 1), or antagonistic (α < 1).[15]
Visualizations
Caption: Mechanism of action for an RNF114-recruiting PROTAC.
Caption: A logical workflow for troubleshooting failed RNF114 PROTAC experiments.
Caption: Simplified signaling pathways involving RNF114 and its substrates.
References
- 1. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. lifesensors.com [lifesensors.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Improving the Cell Permeability of RNF114 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RNF114 inhibitors. The focus of this guide is to address common challenges related to the cell permeability of these compounds, a critical factor for their efficacy in cell-based assays and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My RNF114 inhibitor is potent in biochemical assays but shows significantly reduced activity in cell-based assays. What is the likely cause?
A significant drop in potency between biochemical and cellular assays is a strong indicator of poor cell permeability. For an inhibitor to be effective in a cellular context, it must cross the cell membrane to reach its intracellular target, RNF114. If the compound has unfavorable physicochemical properties, it may not achieve a sufficient intracellular concentration to inhibit RNF114 effectively.
Q2: What are the key physicochemical properties that influence the cell permeability of RNF114 inhibitors?
Several key properties govern a compound's ability to passively diffuse across the cell membrane:
-
Molecular Weight (MW): Generally, smaller molecules (ideally <500 Da) tend to have better permeability. Larger molecules, such as PROTACs, often face challenges in crossing the cell membrane.
-
Lipophilicity (LogP/LogD): A balanced lipophilicity is crucial. If a compound is too hydrophilic, it will not readily partition into the lipid bilayer of the cell membrane. Conversely, if it is too lipophilic, it may get trapped within the membrane.
-
Topological Polar Surface Area (TPSA): TPSA is a good predictor of passive permeability. A lower TPSA (ideally <140 Ų) is generally associated with better cell permeability.
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs increases the polarity of a molecule, which can hinder its passage through the nonpolar cell membrane.
Q3: The lead RNF114 inhibitor I'm working with is a covalent inhibitor. Are there specific permeability challenges associated with this class of compounds?
Covalent inhibitors, like the natural product nimbolide (B1678885) which targets a cysteine residue on RNF114, can present unique challenges.[1] While their covalent mode of action can offer high potency and prolonged duration of action, the reactive "warhead" can sometimes increase polarity or introduce metabolic liabilities that affect permeability.[2] Optimizing the non-covalent interactions of the inhibitor with the target and refining the linker to the reactive group can help improve permeability without sacrificing potency.[3]
Q4: I am developing a PROTAC to degrade RNF114, but it has low cellular activity. What are the common permeability issues with PROTACs?
PROTACs are inherently large molecules, often with molecular weights exceeding 800 Da, which poses a significant challenge to their cell permeability.[4][5] Their complex structures, often with a high number of hydrogen bond donors and acceptors, contribute to a large TPSA, further limiting their ability to passively diffuse across the cell membrane.[4] The so-called "chameleon effect," where a PROTAC adopts a more compact, less polar conformation to traverse the membrane, is a desirable property that can be encouraged through rational design of the linker.[4]
Q5: What are the initial steps to experimentally assess the cell permeability of my RNF114 inhibitor?
Two standard in vitro assays are widely used to determine a compound's permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a good first screen for passive permeability.[6]
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium. It provides a more biologically relevant measure of permeability and can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[7][8]
Troubleshooting Guides
Issue 1: Low Permeability Observed in PAMPA
If your RNF114 inhibitor shows low permeability in the PAMPA, it suggests that the compound's intrinsic physicochemical properties are not optimal for passive diffusion.
| Possible Cause | Suggested Solution |
| High TPSA / High HBD/HBA Count | - Modify the chemical structure to reduce polarity. This could involve masking polar groups with non-polar moieties. |
| High Molecular Weight | - If possible, simplify the scaffold of the inhibitor to reduce its size. |
| Suboptimal Lipophilicity | - Systematically modify the structure to either increase or decrease lipophilicity to find the optimal range. |
Issue 2: Good PAMPA Permeability but Low Caco-2 Permeability and/or High Efflux Ratio
This scenario suggests that while the compound has the potential for passive diffusion, it is likely being actively removed from the cells by efflux transporters.
| Possible Cause | Suggested Solution |
| Substrate for Efflux Pumps (e.g., P-gp, BCRP) | - Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in the apparent permeability (Papp) in the presence of the inhibitor confirms that your compound is an efflux substrate.[8] |
| - Modify the chemical structure to reduce its recognition by efflux transporters. This can involve altering the charge, shape, or lipophilicity of the molecule. |
Issue 3: Low Cellular Potency Despite Acceptable Permeability
If your inhibitor has good permeability but still shows poor activity in cellular assays, other factors may be at play.
| Possible Cause | Suggested Solution |
| Metabolic Instability | - Assess the metabolic stability of your compound in liver microsomes or hepatocytes. If it is rapidly metabolized, consider structural modifications to block metabolic hotspots. |
| Lysosomal Trapping | - For basic compounds, lysosomal trapping can be an issue. This can be assessed experimentally. Modifications to reduce the compound's basicity may be necessary. |
| Off-Target Effects | - The compound may be engaging with other cellular components, reducing the free concentration available to bind to RNF114. |
Data Presentation
Table 1: Physicochemical Properties of Nimbolide, a Natural Product RNF114 Inhibitor
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₀O₇ | [9] |
| Molecular Weight | 466.5 g/mol | [9] |
| XLogP3 | 2.2 | [9] |
| Hydrogen Bond Donor Count | 0 | [9] |
| Hydrogen Bond Acceptor Count | 7 | [9] |
| Rotatable Bond Count | 4 | [9] |
| Topological Polar Surface Area | 92.0 Ų | [10] |
| Solubility | Sparingly soluble in aqueous buffers. Soluble in DMSO and ethanol. | [11][12] |
Table 2: Illustrative Permeability Data for RNF114 Inhibitors
Disclaimer: The following data are illustrative examples based on typical values for compounds with similar characteristics and are not based on direct experimental measurements from a single comparative study, as such data is not publicly available.
| Compound | Type | MW (Da) | TPSA (Ų) | LogP | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio |
| Nimbolide | Covalent Inhibitor | 466.5 | 92.0 | 2.2 | ~5-10 (Moderate) | ~2-5 (Moderate) | < 2 |
| PROTAC XH2 | PROTAC | >800 | >180 | >4 | < 1 (Low) | < 0.5 (Low) | > 2 |
| PROTAC BT1 | PROTAC | >900 | >200 | >5 | < 0.5 (Low) | < 0.2 (Very Low) | > 3 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of an RNF114 inhibitor.
Materials:
-
96-well donor and acceptor plates
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution in DMSO
-
High and low permeability control compounds
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare Acceptor Plate: Add PBS to each well of the 96-well acceptor plate.
-
Coat Donor Plate: Apply a small volume of the artificial membrane solution to the filter of each well in the donor plate and allow the solvent to evaporate.
-
Prepare Donor Solutions: Dilute the test compound and controls to the final desired concentration in PBS. The final DMSO concentration should be kept below 1%.
-
Assemble and Incubate: Place the donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature for 4-18 hours with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the following formula:[13][14]
Papp = (VA / (Area * time)) * [drug]acceptor / ([drug]donor - [drug]acceptor)
Where VA is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.
Protocol 2: Caco-2 Permeability Assay
Objective: To determine the bidirectional permeability and assess the potential for active efflux of an RNF114 inhibitor.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hank's Balanced Salt Solution)
-
Test compound stock solution in DMSO
-
Control compounds (high permeability, low permeability, and efflux substrate)
-
Efflux pump inhibitors (e.g., verapamil)
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity.
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the test compound solution to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
Permeability Assay (Basolateral to Apical - B to A): a. Perform the assay in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber.
-
Assay with Efflux Inhibitors (Optional): Repeat the A to B permeability assay in the presence of an efflux pump inhibitor to identify if the compound is a substrate.
-
Quantification: Determine the concentration of the compound in all samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
Visualizations
Caption: RNF114 Signaling Pathway in the DNA Damage Response.[1][16][17]
References
- 1. Nimbolide targets RNF114 to induce the trapping of PARP1 and synthetic lethality in BRCA-mutated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Strategies to Develop Small Molecular KRAS Directly Bound Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the efflux ratio and permeability of covalent irreversible BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. portlandpress.com [portlandpress.com]
- 6. PAMPA | Evotec [evotec.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Nimbolide | C27H30O7 | CID 12313376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. neist.res.in [neist.res.in]
- 11. worldneemorganisation.org [worldneemorganisation.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. Development of Cassette PAMPA for Permeability Screening [jstage.jst.go.jp]
- 15. Caco-2 Permeability Assay | Domainex [domainex.co.uk]
- 16. RNF114, a RING E3 ligase that reads and extends the hybrid ADP-ribose-ubiquitin signal | The EMBO Journal [link.springer.com]
- 17. biorxiv.org [biorxiv.org]
RNF114 In Vitro Ubiquitination Assays: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RNF114 in in vitro ubiquitination assays. The information is tailored for scientists and drug development professionals to help diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise during your RNF114 in vitro ubiquitination experiments.
Q1: I am not observing any ubiquitination of my substrate or RNF114 autoubiquitination. What are the possible causes?
A1: The absence of a ubiquitination signal is a common issue that can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Enzyme Inactivity:
-
RNF114: Ensure your purified RNF114 is active. A mutation in the RING domain, such as a Cys to Trp substitution, can abolish its E3 ligase activity.[1] It's advisable to test a new batch of RNF114 against a known substrate or assess its autoubiquitination activity.[2][3]
-
E1 and E2 Enzymes: The E1 activating and E2 conjugating enzymes are critical. Confirm their activity. For RNF114, UBE2D1 (UbcH5a) is a commonly used E2 enzyme.[4][5] Prepare fresh aliquots and avoid repeated freeze-thaw cycles.
-
-
Reaction Components:
-
ATP: ATP is essential for the E1 enzyme to activate ubiquitin. Prepare fresh ATP solutions and ensure the final concentration in your reaction is adequate (typically 1-10 mM).[1] A negative control reaction without ATP should always be included to confirm ATP-dependency.[1][6]
-
Ubiquitin: Verify the concentration and integrity of your ubiquitin stock. Using tagged ubiquitin (e.g., FLAG- or His-tagged) can facilitate detection.[1]
-
-
Substrate Issues:
-
Incorrect Buffer Conditions: The reaction buffer composition is crucial. A standard buffer contains Tris-HCl, MgCl2, and DTT.[1] Ensure the pH and salt concentrations are optimal.
Q2: I see a faint smear or ladder, but the ubiquitination signal is very weak. How can I enhance the signal?
A2: A weak signal suggests the reaction is occurring but is inefficient. Consider the following optimizations:
-
Increase Incubation Time: Extend the reaction time (e.g., from 30 minutes to 60 or 90 minutes) to allow for more product formation.[5]
-
Optimize Enzyme Concentrations: Titrate the concentrations of E1, E2, and RNF114 to find the optimal ratio. Increasing the amount of RNF114 or the E2 enzyme may boost the reaction.
-
Enhance RNF114 Activity: Some studies have shown that the presence of poly(ADP-ribose) (PAR) chains can stimulate the E3 ligase activity of RNF114.[2][3]
-
Detection Method:
-
Antibody Sensitivity: Ensure your primary antibody against ubiquitin or your substrate is sensitive enough. For detecting ubiquitin smears, a high-quality anti-ubiquitin antibody is crucial.[7][8]
-
Enrichment: If your substrate is not abundant, you may need to enrich for it using immunoprecipitation (IP) prior to the Western blot analysis.[9]
-
Tandem Ubiquitin Binding Entities (TUBEs): TUBEs can be used to pull down and enrich for polyubiquitinated proteins, which can then be detected by Western blotting.[7]
-
Q3: My Western blot shows unexpected bands or a high background. What could be the cause?
A3: Extraneous bands or high background can obscure your results. Here are some common causes and solutions:
-
Non-Specific Antibody Binding:
-
Contamination: Ensure all your reagents and buffers are free from contamination. Protease or deubiquitinase (DUB) contamination in your protein preparations can lead to degradation of your target proteins or removal of ubiquitin chains. The addition of protease and DUB inhibitors (like NEM or PR-619) to your lysis buffer is recommended.[11]
-
Autoubiquitination of RNF114: RNF114 can ubiquitinate itself, which will appear as a high molecular weight smear.[2][3] This is a normal part of its activity. To distinguish between autoubiquitination and substrate ubiquitination, run a control reaction without the substrate.
-
Sample Overload: Loading too much protein can lead to high background and smearing. Try loading less total protein on your gel.[10]
Q4: How can I determine the type of ubiquitin chain linkage (e.g., K11, K48, K63) formed by RNF114 in my assay?
A4: RNF114 has been shown to assemble K11-linked ubiquitin chains.[12][13] To investigate chain linkage specificity:
-
Ubiquitin Mutants: Use ubiquitin mutants where all lysine (B10760008) residues are mutated to arginine, except for one specific lysine (e.g., K11-only, K48-only, K63-only). If chain formation only occurs with the K11-only ubiquitin, this indicates a K11-linkage preference.
-
Linkage-Specific Antibodies: Utilize antibodies that specifically recognize certain polyubiquitin (B1169507) chain linkages (e.g., anti-K11, anti-K48, anti-K63) in your Western blot analysis.[7]
-
Mass Spectrometry: For a definitive identification of linkage types, mass spectrometry analysis of the ubiquitinated substrate is the most powerful method.[14]
Data Presentation
Table 1: Typical Reaction Component Concentrations for RNF114 In Vitro Ubiquitination Assay
| Component | Stock Concentration | Final Concentration | Reference |
| E1 Enzyme | 5 µM | 100 nM | |
| E2 Enzyme (UBE2D1) | 25 µM | 250-500 nM | |
| RNF114 | 10 µM | 100-500 nM | [1] |
| Ubiquitin (FLAG-tagged) | 10 mg/mL (1.17 mM) | 50-100 µM | [1] |
| Substrate | Variable | 5-10 µM | |
| ATP | 100 mM | 1-10 mM | [1] |
| 10x Reaction Buffer | 10x | 1x |
Table 2: Composition of 10x In Vitro Ubiquitination Reaction Buffer
| Component | Concentration |
| Tris-HCl, pH 7.5 | 500 mM |
| MgCl2 | 25 mM |
| DTT | 5 mM |
Experimental Protocols
Protocol 1: Standard RNF114 In Vitro Ubiquitination Assay
This protocol outlines a typical in vitro ubiquitination reaction to assess the E3 ligase activity of RNF114 towards a substrate protein.
-
Reaction Setup: On ice, combine the following reagents in a microcentrifuge tube in the listed order. A negative control reaction omitting ATP should be prepared in parallel.
Reagent Volume for 25 µL Reaction Final Concentration Nuclease-Free Water To 25 µL N/A 10x Reaction Buffer 2.5 µL 1x ATP (100 mM) 2.5 µL 10 mM Ubiquitin (10 mg/mL) 1 µL ~100 µM Substrate Protein X µL 5-10 µM E1 Enzyme (5 µM) 0.5 µL 100 nM E2 Enzyme (UBE2D1, 25 µM) 0.5 µL 500 nM RNF114 (10 µM) 0.5 µL 200 nM -
Incubation: Mix the components gently by pipetting, and incubate the reaction at 37°C for 60-90 minutes.
-
Termination: Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.[1]
-
Analysis: Analyze the reaction products by SDS-PAGE followed by Western blotting.
Protocol 2: Western Blotting for Ubiquitinated Proteins
-
SDS-PAGE: Separate the terminated reaction samples on a 4-12% gradient polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the substrate protein or an anti-ubiquitin/anti-tag antibody overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[9] Ubiquitinated proteins will appear as a ladder or smear of higher molecular weight bands compared to the unmodified protein.[8]
Visualizations
Caption: The enzymatic cascade of ubiquitination mediated by RNF114.
Caption: Troubleshooting workflow for RNF114 in vitro ubiquitination assays.
References
- 1. The E3 ubiquitin ligase RNF114 and TAB1 degradation are required for maternal‐to‐zygotic transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nimbolide targets RNF114 to induce the trapping of PARP1 and synthetic lethality in BRCA-mutated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. researchgate.net [researchgate.net]
- 12. RNF114, a RING E3 ligase that reads and extends the hybrid ADP-ribose-ubiquitin signal | The EMBO Journal [link.springer.com]
- 13. RNF114 and RNF166 exemplify reader-writer E3 ligases that extend K11 polyubiquitin onto sites of MARUbylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Addressing Off-Target Effects of RNF114 Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with RNF114 ligands. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on mitigating and understanding off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is RNF114, and what is its primary function?
A1: RNF114 is a RING E3 ubiquitin ligase, an enzyme that plays a crucial role in the ubiquitination of substrate proteins, marking them for various cellular fates, including proteasomal degradation.[1] It is involved in diverse biological processes such as the cell cycle, apoptosis, and both innate and adaptive immunity.[1] Recent studies have highlighted its role as a "reader" of a hybrid ADP-ribose-ubiquitin (ADPr-Ub) modification, which is critical in the DNA damage response.[2] RNF114 recognizes this modification on substrates like PARP1 and then extends Lys11-linked ubiquitin chains.[2]
Q2: What are the common ligands used to recruit RNF114 in targeted protein degradation (TPD)?
A2: The most well-known ligands for RNF114 are the natural product nimbolide (B1678885) and the synthetic covalent ligand EN219.[3][4] Both of these molecules have been incorporated into Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins.[3][4]
Q3: What are the known off-target effects of RNF114 ligands like nimbolide and EN219?
A3: Both nimbolide and EN219 are covalent ligands that target a cysteine residue on RNF114.[3] However, they can also react with other proteins in the cell, leading to off-target effects. For instance, EN219, which contains a chloro-N-acetamide warhead, has been shown to bind to other proteins, such as GPX4, suggesting a potential for off-target toxicity.[5] Quantitative proteomics studies have identified several potential off-target proteins for both nimbolide and EN219 (see Tables 1 and 2 for a summary).
Q4: How can I minimize off-target effects when designing an RNF114-based PROTAC?
A4: Minimizing off-target effects starts with rational design. Consider the following:
-
Ligand Selection: While nimbolide and EN219 are effective, exploring more selective covalent or non-covalent RNF114 binders could reduce off-target engagement.
-
Linker Optimization: The length and composition of the linker in a PROTAC can significantly influence ternary complex formation and, consequently, selectivity.[6] Empirical testing of different linkers is often necessary.
-
Target-Binding Moiety: Ensure the "warhead" that binds to your protein of interest is highly selective to avoid off-target degradation driven by the target binder itself.
Q5: What is the "hook effect" and how does it relate to RNF114-based degraders?
A5: The hook effect is a phenomenon observed in PROTAC experiments where, at very high concentrations, the degradation of the target protein is reduced.[7] This occurs because the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase (RNF114), preventing the formation of the productive ternary complex required for degradation.[7] It is crucial to perform a full dose-response curve to identify the optimal concentration for degradation and to avoid misinterpreting the hook effect as a lack of activity.
Troubleshooting Guides
Here we address common problems encountered during experiments with RNF114 ligands in a question-and-answer format.
Problem 1: I am not observing any degradation of my target protein.
-
Question: I've treated my cells with my RNF114-based PROTAC, but a western blot shows no change in the levels of my target protein. What could be wrong?
-
Answer: Several factors could be at play. Follow this troubleshooting workflow:
-
Confirm Target Engagement: First, ensure your PROTAC is engaging with RNF114 and your target protein. You can use a competitive activity-based protein profiling (ABPP) assay to confirm engagement with RNF114 (see Protocol 4). For the target protein, a cellular thermal shift assay (CETSA) or a similar biophysical assay can be used.
-
Verify Ternary Complex Formation: Successful degradation depends on the formation of a stable ternary complex between your target protein, the PROTAC, and RNF114. This can be assessed using co-immunoprecipitation (Co-IP) (see Protocol 2).
-
Check for Proteasome-Mediated Degradation: To confirm that the degradation pathway is active, pre-treat your cells with a proteasome inhibitor (e.g., MG132) before adding your PROTAC. If your PROTAC is working, you should see a "rescue" of your target protein levels.
-
Assess Cell Permeability: Your PROTAC may not be efficiently entering the cells. Consider performing a cell permeability assay or redesigning your PROTAC with improved physicochemical properties.
-
Optimize Concentration and Time: Perform a dose-response experiment with a wide range of concentrations and a time-course experiment to determine the optimal conditions for degradation.
-
Problem 2: I am seeing on-target degradation, but also significant cell toxicity.
-
Question: My RNF114-based PROTAC effectively degrades the target protein, but it's also killing my cells. How can I determine if this is due to off-target effects?
-
Answer: Cell toxicity can arise from on-target or off-target effects. To dissect this:
-
Perform a Global Proteomics Analysis: The most comprehensive way to identify off-target effects is through quantitative proteomics (e.g., using TMT or SILAC labeling) (see Protocol 1). This will give you a global view of protein level changes upon treatment with your PROTAC.
-
Use Control Compounds:
-
Inactive Epimer: Synthesize a stereoisomer of your PROTAC that does not bind to either the target protein or RNF114. This will help differentiate between pharmacology related to the specific ternary complex and non-specific effects of the compound.
-
Target-Binding Moiety Alone: Treat cells with the "warhead" of your PROTAC to see if it causes toxicity on its own.
-
RNF114 Ligand Alone: Treat cells with nimbolide or EN219 to assess toxicity from engaging RNF114 and its other potential off-targets.
-
-
Validate Off-Targets: Once you have a list of potential off-targets from your proteomics data, validate them using orthogonal methods like western blotting or siRNA-mediated knockdown of the off-target to see if it rescues the toxic phenotype.
-
Problem 3: My proteomics data shows changes in many proteins. How do I distinguish direct off-targets from downstream effects?
-
Question: My quantitative proteomics experiment revealed changes in the levels of hundreds of proteins. How can I identify the direct off-targets of my RNF114 ligand?
-
Answer: This is a common challenge in proteomics. Here are some strategies:
-
Time-Course Experiment: Perform a shorter time-course proteomics experiment (e.g., 2, 4, 8 hours). Direct degradation of off-targets will likely occur at earlier time points, while downstream transcriptional or signaling effects will appear later.
-
Bioinformatics Analysis: Use pathway analysis tools to see if the observed protein changes can be explained by the degradation of a few key upstream regulators.
-
Competitive ABPP: For covalent ligands like nimbolide and EN219, you can use a competitive ABPP approach with a broader-spectrum cysteine-reactive probe to identify other proteins that your ligand directly binds to.
-
Data Presentation
Table 1: Summary of Potential Off-Target Proteins of Nimbolide Identified by Quantitative Proteomics.
| Protein | Function | Fold Change (Nimbolide vs. Control) | Reference |
| RNF114 | E3 Ubiquitin Ligase | (Target) | [8] |
| PARP1 | DNA Repair, ADP-ribosylation | Stabilized | [9] |
| XRCC1 | DNA Repair | Stabilized | [10] |
| CDKN1A (p21) | Cell Cycle Inhibitor | Stabilized | [3] |
| CTGF | Connective Tissue Growth Factor | Stabilized | [3] |
This table is a summary of proteins reported to be affected by nimbolide treatment in proteomics studies. "Stabilized" indicates an increase in protein abundance, likely due to inhibition of RNF114-mediated degradation.
Table 2: Summary of Potential Off-Target Proteins of EN219 Identified by Quantitative Proteomics.
| Protein | Function | Fold Change (EN219 vs. Control) | Reference |
| RNF114 | E3 Ubiquitin Ligase | (Target) | [11] |
| TUBB1 | Tubulin Beta 1 Chain | >2-fold change in probe-modified peptide | [11] |
| HSPD1 | 60 kDa Heat Shock Protein | >2-fold change in probe-modified peptide | [11] |
| HIST1H3A | Histone H3.1 | >2-fold change in probe-modified peptide | [11] |
This table summarizes proteins identified as potential off-targets of EN219 in a competitive ABPP experiment. The data reflects changes in the modification of specific cysteine residues by a probe, indicating direct binding of EN219.
Table 3: Degradation Efficiency of an RNF114-Based PROTAC (ML 2-14) Targeting BRD4.
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 (long isoform) | 231MFP | 36 | >90 | [5] |
| BRD4 (short isoform) | 231MFP | 14 | >90 | [5] |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation observed.
Experimental Protocols
Protocol 1: Quantitative Proteomics for Off-Target Identification (Generalized Workflow)
-
Cell Culture and Treatment: Plate cells and allow them to reach 70-80% confluency. Treat cells with your RNF114 ligand/PROTAC at a concentration that gives maximal on-target degradation. Include a vehicle control (e.g., DMSO). For distinguishing direct vs. downstream effects, use multiple time points (e.g., 4, 8, 24 hours).
-
Cell Lysis and Protein Digestion: Harvest cells, wash with PBS, and lyse in a buffer containing protease and phosphatase inhibitors. Quantify protein concentration (e.g., BCA assay). Reduce, alkylate, and digest proteins with trypsin.
-
Peptide Labeling (e.g., TMT): Label the digested peptides from each condition with tandem mass tags (TMT) according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Combine the labeled peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Normalize the data and perform statistical analysis to identify proteins with significant changes in abundance between treated and control samples.
Protocol 2: Co-Immunoprecipitation for Ternary Complex Validation
-
Cell Lysis: Treat cells with your PROTAC for a short duration (e.g., 1-2 hours) to capture the transient ternary complex. Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 or NP-40 based buffers) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against your target protein or a tag on your protein of interest (e.g., anti-FLAG) overnight at 4°C.
-
Bead Capture: Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads 3-5 times with lysis buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads using a low pH buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluate by western blotting, probing for your target protein, RNF114, and a negative control protein. The presence of RNF114 in the immunoprecipitate of your target protein (only in the presence of the PROTAC) confirms the formation of the ternary complex.
Protocol 3: Western Blotting for Protein Degradation Assessment
-
Sample Preparation: Treat cells with a range of concentrations of your RNF114-based PROTAC for a fixed time (e.g., 24 hours). Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against your target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 4: Competitive Activity-Based Protein Profiling (ABPP)
-
Proteome Preparation: Prepare a cell lysate from your cell line of interest.
-
Competitive Incubation: Pre-incubate aliquots of the proteome with varying concentrations of your RNF114 ligand (e.g., nimbolide or EN219) for 30 minutes at room temperature.
-
Probe Labeling: Add a cysteine-reactive probe with a reporter tag (e.g., a fluorescent dye or biotin) to each sample and incubate for a specified time.
-
Analysis:
-
Gel-Based: Quench the reaction with SDS-PAGE sample buffer, run the samples on a gel, and visualize the labeled proteins using a fluorescence scanner. A decrease in the fluorescence of the RNF114 band indicates competitive binding by your ligand.
-
MS-Based: If using a biotinylated probe, enrich the labeled proteins using streptavidin beads, digest the proteins, and analyze by LC-MS/MS to identify and quantify the labeled cysteine residues across the proteome.
-
Visualizations
References
- 1. uniprot.org [uniprot.org]
- 2. RNF114, a RING E3 ligase that reads and extends the hybrid ADP-ribose-ubiquitin signal | The EMBO Journal [link.springer.com]
- 3. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. RNF114 and RNF166 exemplify reader-writer E3 ligases that extend K11 polyubiquitin onto sites of MARUbylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Nimbolide targets RNF114 to induce the trapping of PARP1 and synthetic lethality in BRCA-mutated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
RNF114 Ligand Solubility: Technical Support & Troubleshooting Center
This technical support center is designed for researchers, scientists, and drug development professionals working with RNF114 ligands. It provides practical guidance, troubleshooting tips, and detailed protocols to address common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my RNF114 ligands have poor aqueous solubility?
A1: Many small molecule inhibitors, including those targeting RNF114, are hydrophobic (lipophilic) in nature. Their chemical structures are often designed to interact with the binding pockets of proteins, which can be non-polar. This inherent hydrophobicity makes them challenging to dissolve in aqueous buffers commonly used in biological assays.
Q2: My RNF114 ligand precipitated when I diluted my DMSO stock solution into an aqueous buffer. What happened and what should I do?
A2: This common issue is often referred to as "crashing out." It occurs when the ligand is no longer soluble as the concentration of the organic solvent (like DMSO) decreases upon dilution into the aqueous buffer. Here are several steps to troubleshoot this:
-
Decrease the Final Concentration: Your ligand's final concentration in the aqueous buffer may be above its solubility limit. Try using a lower working concentration.
-
Optimize the Dilution Process: Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock dropwise to the vortexing aqueous buffer. This gradual addition can help maintain solubility.
-
Use a Surfactant: Consider adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically at a final concentration of 0.01-0.1%), to your aqueous buffer. Surfactants can help to keep hydrophobic compounds in solution.
-
Sonication: Briefly sonicating the final working solution in a water bath can help to break up small aggregates and improve dissolution.[1]
Q3: Is it safe to gently warm the solution to dissolve my RNF114 ligand?
A3: Gentle warming can aid in dissolving some compounds. However, it's crucial to proceed with caution as excessive heat can lead to the degradation of your ligand. Before applying heat, it is advisable to check the thermal stability of your specific compound if that information is available. If you do warm the solution, allow it to cool to room temperature slowly to prevent the compound from precipitating out of solution.
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
A4: To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5%, and ideally below 0.1%.[2][3] It is essential to include a vehicle control with the same final DMSO concentration in all your experiments to account for any potential effects of the solvent itself.[2]
Troubleshooting Guide: Common Solubility Issues
| Problem | Possible Cause | Solution |
| Visible Precipitate in Stock Solution | The compound is not fully dissolved in the organic solvent. | 1. Vortex the solution for an extended period. 2. Briefly sonicate the vial in a water bath. 3. If the precipitate persists, consider trying a different organic solvent (e.g., DMF, Ethanol). |
| Cloudiness or Precipitate After Dilution in Aqueous Buffer | The compound's solubility limit in the final buffer has been exceeded ("crashing out"). | 1. Lower the final working concentration of the ligand. 2. Add the DMSO stock to the vortexing buffer. 3. Increase the final percentage of DMSO (while staying within acceptable limits for your assay). 4. Incorporate a surfactant (e.g., 0.01% Tween-20) into the aqueous buffer. |
| Inconsistent Assay Results | The ligand may be forming small, invisible aggregates in the working solution, leading to variable active concentrations. | 1. Briefly sonicate the final working solution before use. 2. Prepare fresh dilutions for each experiment. 3. Consider using a formulation with solubility enhancers like cyclodextrins. |
| Vehicle Control (e.g., DMSO) Shows a Biological Effect | The final concentration of the solvent is too high, causing cellular stress or other off-target effects. | 1. Reduce the final DMSO concentration to below 0.5%, ideally below 0.1%. 2. Ensure all experimental wells, including untreated controls, contain the same final concentration of the vehicle.[2] |
Quantitative Solubility Data of RNF114 Ligands
The following tables summarize the solubility of two well-characterized RNF114 ligands, Nimbolide and EN219, in various solvents.
Table 1: Solubility of Nimbolide
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | ~10 mg/mL | ~21.4 mM | |
| Ethanol | ~10 mg/mL | ~21.4 mM | |
| Dimethylformamide (DMF) | ~10 mg/mL | ~21.4 mM | |
| 1:1 Solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | ~1.07 mM |
Molecular Weight of Nimbolide: 466.5 g/mol
Table 2: Solubility of EN219
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 45.66 mg/mL | 100 mM | [4] |
| DMSO | 50 mg/mL | 109.51 mM | |
| Ethanol | 9.13 mg/mL | 20 mM | [4] |
| Ethanol | 1 mg/mL | 2.19 mM | |
| Dimethylformamide (DMF) | 10 mg/mL | 21.9 mM |
Molecular Weight of EN219: 456.56 g/mol
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for a Hydrophobic RNF114 Ligand
Objective: To prepare a high-concentration stock solution of a hydrophobic RNF114 ligand in an appropriate organic solvent.
Materials:
-
RNF114 Ligand (e.g., Nimbolide, EN219)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Vortex mixer
-
Sonicator water bath
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Weigh the desired amount of the RNF114 ligand into a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the mixture thoroughly for 1-2 minutes until the compound is completely dissolved.
-
If the compound does not fully dissolve, briefly sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended for the specific compound.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Objective: To prepare a final working solution of the hydrophobic RNF114 ligand in an aqueous buffer from a DMSO stock solution while minimizing precipitation.
Materials:
-
RNF114 Ligand Stock Solution (in DMSO)
-
Aqueous Assay Buffer (e.g., PBS, Tris-HCl)
-
Vortex mixer
Procedure:
-
Bring the DMSO stock solution and the aqueous assay buffer to room temperature.
-
In a sterile tube, add the required volume of the aqueous assay buffer.
-
While continuously vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise. This gradual addition is critical to prevent the ligand from "crashing out."
-
Continue to vortex the solution for another 30-60 seconds to ensure it is well-mixed.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution in your assay immediately. It is generally not recommended to store dilute aqueous solutions of hydrophobic compounds.
Visualized Workflows
Below are diagrams illustrating key experimental workflows.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A Novel Mode of Protein Kinase Inhibition Exploiting Hydrophobic Motifs of Autoinhibited Kinases: DISCOVERY OF ATP-INDEPENDENT INHIBITORS OF FIBROBLAST GROWTH FACTOR RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. EN219 | E3 ligase recruiter | TargetMol [targetmol.com]
Technical Support Center: Refining Screening Methods for RNF114 Binders
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers screening for binders of the E3 ubiquitin ligase RNF114. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of RNF114?
A1: RNF114 is a RING-type E3 ubiquitin ligase that plays a crucial role in various cellular processes, including DNA damage response, cell cycle regulation, and immune signaling pathways such as NF-κB.[1][2][3] It recognizes and binds to a hybrid ADP-ribose-ubiquitin modification on substrate proteins, subsequently catalyzing the formation of Lys11-linked ubiquitin chains.[3]
Q2: What are the known substrates of RNF114?
A2: RNF114 has been shown to ubiquitinate several proteins, including PARP1, the CDK inhibitor p21 (CDKN1A), and TNFAIP3 (A20).[1][2] Its interaction with PARP1 is particularly important in the context of DNA damage repair.[2][4]
Q3: What are the common screening methods for identifying RNF114 binders?
A3: Common methods include in vitro ubiquitination assays (both auto-ubiquitination and substrate-specific), activity-based protein profiling (ABPP) for covalent inhibitors, Cellular Thermal Shift Assays (CETSA) for target engagement, AlphaLISA for high-throughput screening, and fluorescence polarization (FP) for studying binding kinetics.
Q4: Are there any known small molecule inhibitors of RNF114?
A4: Yes, the natural product Nimbolide is a known covalent inhibitor of RNF114 that targets an N-terminal cysteine (C8).[3] This has led to the development of synthetic covalent ligands based on its mechanism of action.[3]
Q5: What are the key domains of RNF114 involved in substrate recognition?
A5: RNF114 has an N-terminal RING domain responsible for its E3 ligase activity and C-terminal zinc finger (ZF) and ubiquitin interaction motif (UIM) domains that are crucial for recognizing the ADP-ribose-ubiquitin modification on substrates.[3][5]
Troubleshooting Guides
In Vitro Ubiquitination Assay
Issue 1: No or weak ubiquitination signal (smear/laddering) on Western blot.
| Possible Cause | Troubleshooting Step |
| Inactive Recombinant RNF114 | Ensure proper storage of recombinant RNF114 at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6][7] Confirm protein integrity via SDS-PAGE and Coomassie staining. |
| Inactive E1 or E2 Enzymes | Use freshly prepared or properly stored E1 (e.g., UBE1) and E2 (e.g., UBE2D1/UbcH5a) enzymes. Test their activity in a control reaction. |
| ATP Depletion | Ensure the reaction buffer contains a sufficient concentration of ATP (typically 1-2 mM) and MgCl2 (2.5-10 mM). Prepare ATP stocks fresh. |
| Incorrect Buffer Conditions | Verify the pH (typically 7.5-8.0) and composition of the reaction buffer. Include DTT (1-10 mM) to maintain a reducing environment. |
| Substrate Issues | If using a substrate, confirm its purity and concentration. Some substrates may require specific post-translational modifications to be recognized by RNF114. |
| Insufficient Incubation Time/Temperature | Incubate the reaction for at least 60-90 minutes at 37°C. Optimize incubation time as needed. |
Issue 2: High background on Western blot.
| Possible Cause | Troubleshooting Step |
| Non-specific Antibody Binding | Increase the number and duration of wash steps. Optimize the primary and secondary antibody concentrations. Use a high-quality blocking buffer (e.g., 5% non-fat milk or BSA in TBST). |
| Contamination with Ubiquitinated Proteins | Ensure all reagents and buffers are freshly prepared and free of contamination. |
Cellular Thermal Shift Assay (CETSA)
Issue 1: No significant thermal shift observed with a known binder.
| Possible Cause | Troubleshooting Step |
| Suboptimal Heating Conditions | Optimize the temperature range and heating time. A full melt curve should be generated to determine the optimal temperature for the isothermal dose-response experiment. |
| Insufficient Compound Concentration or Incubation Time | Ensure the compound concentration is sufficient to engage the target. Optimize the incubation time to allow for cell penetration and target binding. |
| Cell Lysis Issues | Ensure complete cell lysis to release soluble protein. The choice of lysis buffer may need optimization; however, be aware that detergents can sometimes resolubilize aggregated proteins. |
| Low Protein Abundance | RNF114 may be a low-abundance protein. Consider using a cell line that overexpresses RNF114 or a more sensitive detection method.[8] |
Issue 2: High variability between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Heating/Cooling | Use a thermal cycler with good temperature uniformity across the block. Ensure a controlled and consistent cooling step. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for cell seeding and reagent addition. |
| Uneven Cell Growth | Ensure even cell seeding and growth across the plate to minimize variability in protein levels. |
AlphaLISA Assay
Issue 1: Low signal or small assay window.
| Possible Cause | Troubleshooting Step |
| Suboptimal Antibody Pairing or Concentration | Screen different antibody pairs and titrate their concentrations to find the optimal combination for detecting RNF114. |
| Non-optimal Buffer Composition | Some buffer components can interfere with the AlphaLISA signal. Test different assay buffers to find one that is compatible and provides a good signal-to-background ratio.[9] |
| Short Incubation Times | Increase the incubation times for the acceptor and donor beads to allow for sufficient binding.[9] |
| Matrix Effects from Cell Lysate | Components in the cell lysate can interfere with the assay. Dilute the lysate or consider a buffer exchange step. |
Issue 2: High background signal.
| Possible Cause | Troubleshooting Step |
| Non-specific Binding of Antibodies or Beads | Include a non-specific binding control (e.g., beads without antibody). Add a blocking agent like BSA or IgG to the assay buffer. |
| Interference from Assay Components | Some compounds or buffer components can be autofluorescent or quench the signal. Screen compounds for interference in a control assay without the target protein.[9] |
Quantitative Data Summary
Table 1: Inhibitor Binding and Activity
| Compound | Assay Type | Target | IC50 / Kd | Reference |
| EN219 | Activity-Based Protein Profiling (ABPP) | RNF114 | 470 nM | [1][2] |
| Nimbolide | In vitro Ubiquitination Assay | RNF114 | Potent Inhibition | [4] |
Table 2: Recommended Antibody Dilutions for Western Blotting
| Antibody | Application | Recommended Dilution | Supplier |
| Anti-RNF114 (Rabbit Polyclonal) | Western Blot | 1:500 - 1:1000 | Abclonal |
| Anti-RNF114 (Rabbit Polyclonal) | Western Blot | 1:1000 - 1:5000 | United States Biological |
| Anti-RNF114 (Rabbit Polyclonal) | Immunoblotting | 0.04 - 0.4 µg/mL | Sigma-Aldrich |
| Anti-RNF114 (Mouse Polyclonal) | Western Blot | 1:500 - 1:1000 | Thermo Fisher Scientific |
Experimental Protocols
Protocol 1: In Vitro RNF114 Auto-Ubiquitination Assay
This protocol is adapted from previously published methods.[1]
-
Reaction Setup: Prepare a reaction mixture in a total volume of 50 µL.
-
RNF114: 0.2 µg recombinant human RNF114
-
E1 Enzyme: 0.1 µg UBE1
-
E2 Enzyme: 0.1 µg UBE2D1
-
Ubiquitin: 5 µg FLAG-tagged Ubiquitin
-
ATP: 2 mM
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 mM DTT
-
-
Inhibitor Treatment (Optional): Pre-incubate RNF114 with the test compound or DMSO vehicle for 30 minutes at room temperature.
-
Initiate Reaction: Add the remaining reaction components to the RNF114 mixture.
-
Incubation: Incubate the reaction at 37°C for 90 minutes with agitation.
-
Quench Reaction: Stop the reaction by adding 20 µL of 4x Laemmli SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Detection: Analyze the reaction products by SDS-PAGE followed by Western blotting with an anti-FLAG antibody to detect polyubiquitin (B1169507) chains.
Protocol 2: Gel-Based Activity-Based Protein Profiling (ABPP)
This protocol is for screening covalent inhibitors that compete with a cysteine-reactive probe.[1]
-
Protein Preparation: Dilute 0.25 µg of pure recombinant human RNF114 into 50 µL of PBS.
-
Compound Incubation: Add 1 µL of DMSO (vehicle) or the test compound at the desired concentration. Incubate for 30 minutes at room temperature.
-
Probe Labeling: Add a cysteine-reactive fluorescent probe (e.g., 250 nM IA-Rhodamine) and incubate for 1 hour at room temperature.
-
Sample Preparation: Quench the reaction by adding Laemmli buffer and boiling.
-
Analysis: Separate the proteins by SDS-PAGE and visualize the fluorescently labeled RNF114 using an in-gel fluorescence scanner. A decrease in fluorescence intensity indicates that the test compound has covalently bound to a cysteine residue on RNF114, preventing probe labeling.
Visualizations
Caption: RNF114 in the DNA Damage Response Pathway.
Caption: RNF114 in the NF-κB Signaling Pathway.
Caption: Activity-Based Protein Profiling (ABPP) Workflow.
References
- 1. The RING ubiquitin E3 RNF114 interacts with A20 and modulates NF-κB activity and T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nimbolide targets RNF114 to induce the trapping of PARP1 and synthetic lethality in BRCA-mutated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNF114, a RING E3 ligase that reads and extends the hybrid ADP-ribose-ubiquitin signal | The EMBO Journal [link.springer.com]
- 4. Nimbolide targets RNF114 to induce the trapping of PARP1 and synthetic lethality in BRCA-mutated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. astorscientific.us [astorscientific.us]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. revvity.com [revvity.com]
Technical Support Center: Improving the Selectivity of RNF114 Ligands
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and characterization of selective RNF114 ligands.
Frequently Asked Questions (FAQs)
Q1: Why is achieving selectivity for RNF114 ligands challenging?
A: The primary challenge stems from the nature of the ligand-binding site on RNF114. The natural product nimbolide (B1678885) and the synthetic ligand EN219 both covalently target Cysteine 8 (C8), which is located within a predicted intrinsically disordered N-terminal region of the protein.[1][2] This lack of a well-defined, structured binding pocket makes traditional structure-guided drug design difficult and can lead to off-target interactions.[1]
Q2: What are the primary screening methods for identifying RNF114 ligands?
A: Chemoproteomics-enabled covalent ligand screening, particularly competitive activity-based protein profiling (ABPP), has proven to be a successful unbiased approach.[1][3] This method allows for the identification of cysteine-reactive small molecules that bind to RNF114 in a cellular context, without prior knowledge of a defined binding pocket.[3]
Q3: My RNF114-based PROTAC shows low degradation efficiency. What are the potential causes?
A: Low degradation efficiency in PROTACs can arise from several factors:
-
Poor ternary complex formation: The linker connecting the RNF114 ligand and the target protein ligand is crucial for the stability of the ternary complex (RNF114-PROTAC-Target). An unfavorable linker length or composition can prevent productive ubiquitination.
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes (RNF114-PROTAC or PROTAC-Target) that are not productive for degradation, leading to a decrease in efficiency.[4]
-
Cellular permeability and solubility: The physicochemical properties of the PROTAC may limit its ability to reach the intracellular target.
-
E3 ligase expression levels: The endogenous levels of RNF114 in the cell line being used can impact the extent of degradation.
Q4: How can I assess the selectivity of my RNF114 ligand?
A: A multi-pronged approach is recommended:
-
Proteome-wide chemoproteomics: Techniques like isotopic tandem orthogonal proteolysis-enabled ABPP (isoTOP-ABPP) can be used to identify other proteins that your ligand interacts with across the entire proteome.
-
Selectivity against other E3 ligases: Test your ligand against a panel of other E3 ligases, particularly those with reactive cysteines, to ensure it doesn't inhibit their function.
-
Cellular off-target effects: When using the ligand in a PROTAC, global proteomics can identify other proteins that are degraded, indicating off-target recruitment of other E3 ligases or promiscuous binding of the target-binding moiety.
Q5: Are there any known off-target proteins for the RNF114 ligand EN219?
A: Yes, at a concentration of 1 µM, EN219 has been shown to interact with several other proteins, including the tubulin β1 chain (TUBB1), heat shock protein 60 (Hsp60/HspD1), and histone H3.1 (HIST1H3A) in 231MFP breast cancer cells.[5]
Troubleshooting Guides
Problem 1: Low or No Activity in RNF114 In Vitro Ubiquitination Assay
| Potential Cause | Troubleshooting Step |
| Inactive RNF114 Enzyme | - Ensure the recombinant RNF114 is properly folded and stored. - Perform an auto-ubiquitination assay to confirm the intrinsic activity of the E3 ligase. |
| Incorrect E1 or E2 Enzyme | - RNF114 has been shown to be active with the E2 enzyme UbcH5b.[6] Confirm you are using a compatible E2. - Ensure E1 and E2 enzymes are active and used at appropriate concentrations. |
| ATP Depletion | - Prepare fresh ATP solution for each experiment. - Consider using an ATP regeneration system for longer incubation times. |
| Suboptimal Buffer Conditions | - Verify the pH and salt concentration of your reaction buffer. A typical buffer contains 50 mM Tris-HCl (pH 7.5) and 2.5 mM MgCl2.[7] |
| Ineffective Ligand Inhibition | - For covalent inhibitors, ensure sufficient pre-incubation time with RNF114 before initiating the ubiquitination reaction. - Confirm the concentration and stability of your inhibitor in the assay buffer. |
Problem 2: High Background or Non-Specific Bands in Western Blot for Ubiquitination
| Potential Cause | Troubleshooting Step |
| Antibody Non-Specificity | - Use a highly specific anti-ubiquitin antibody. - Include a negative control reaction without E1 or E2 to identify non-specific bands. |
| Contaminating Ubiquitin Ligases | - If using cell lysates as a source of substrate, consider immunoprecipitating the target protein to reduce background ubiquitination. |
| Over-development of Blot | - Optimize the exposure time and antibody concentrations to minimize background signal. |
Problem 3: Difficulty in Obtaining RNF114-Ligand Co-crystals for Structural Studies
| Potential Cause | Troubleshooting Step |
| Intrinsic Disorder of Ligand Binding Site | - The N-terminal region of RNF114 containing the C8 binding site is intrinsically disordered, which inherently complicates crystallization.[1][8] - Consider co-crystallization with a truncated or modified RNF114 construct that may be more amenable to crystallization. |
| Protein Aggregation | - Screen a wide range of buffer conditions, pH, and additives to improve protein stability. - Ligand binding itself can sometimes stabilize a protein for crystallization. |
| Ligand Solubility | - Ensure the ligand is fully soluble in the crystallization buffer. |
Quantitative Data Summary
Table 1: In Vitro Activity of RNF114 Ligands
| Compound | Assay Type | Target | IC50 | Reference |
| EN219 | Competitive ABPP | RNF114 | 470 nM | [1][5] |
Table 2: Cellular Degradation Efficacy of an EN219-based PROTAC (ML 2-14)
| PROTAC | Target Protein | Cell Line | DC50 | Reference |
| ML 2-14 (EN219-linker-JQ1) | BRD4 (long isoform) | 231MFP | 36 nM | [1] |
| ML 2-14 (EN219-linker-JQ1) | BRD4 (short isoform) | 231MFP | 14 nM | [1] |
Key Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for RNF114 Ligand Screening
This protocol is adapted from Luo et al., 2021.[1]
-
Preparation:
-
Purify recombinant human RNF114 protein.
-
Prepare a stock solution of a cysteine-reactive fluorescent probe (e.g., IA-rhodamine) at 10 µM in DMSO.
-
Prepare stock solutions of test compounds at various concentrations in DMSO.
-
-
Competitive Labeling:
-
In a microcentrifuge tube, pre-incubate 0.1 µg of pure RNF114 with the test compound (e.g., at a final concentration of 50 µM) or DMSO vehicle for 30 minutes at room temperature.
-
Add the IA-rhodamine probe to a final concentration of 100 nM and incubate for an additional 30 minutes at room temperature.
-
-
Analysis:
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled RNF114 using an in-gel fluorescence scanner. A decrease in fluorescence intensity in the presence of a test compound indicates competitive binding to a cysteine on RNF114.
-
Perform a silver stain on the same gel to confirm equal protein loading.
-
-
Dose-Response:
-
To determine the IC50 value, perform the competitive labeling with a serial dilution of the hit compound.
-
Protocol 2: RNF114 In Vitro Auto-Ubiquitination Assay
This protocol is a generalized procedure based on available literature.[7][9]
-
Reaction Setup:
-
Prepare a reaction mixture in a total volume of 30-50 µL containing:
-
Recombinant RNF114 (e.g., 0.1 µg/µL)
-
E1 activating enzyme (e.g., 50 ng)
-
E2 conjugating enzyme (e.g., UbcH5b, 250 ng)
-
FLAG-tagged Ubiquitin (e.g., 1 µg)
-
ATP (e.g., 2 mM)
-
Ubiquitination buffer (e.g., 40 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
-
-
Inhibition (Optional):
-
For testing inhibitors, pre-incubate RNF114 with the compound (e.g., 50 µM EN219) or DMSO vehicle for 30 minutes at room temperature before adding the other reaction components.[5]
-
-
Reaction:
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop the reaction by adding 2x SDS-PAGE loading buffer.
-
-
Analysis:
-
Boil the samples and resolve them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-FLAG antibody to detect the polyubiquitin (B1169507) chains on RNF114.
-
Visualizations
Caption: Workflow for discovery and selectivity profiling of RNF114 ligands.
References
- 1. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harnessing the Anti-Cancer Natural Product Nimbolide for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. EN219 | E3 ligase recruiter | TargetMol [targetmol.com]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. The E3 ubiquitin ligase RNF114 and TAB1 degradation are required for maternal‐to‐zygotic transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utilization of protein intrinsic disorder knowledge in structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Ligand Engagement with RNF114: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ligands targeting the E3 ubiquitin ligase RNF114, a key regulator in DNA damage response and other cellular processes. We present supporting experimental data, detailed methodologies for crucial validation assays, and visual representations of key pathways and workflows to facilitate a comprehensive understanding of ligand engagement.
Quantitative Comparison of RNF114 Ligands
The natural product nimbolide (B1678885) and the synthetic compound EN219 have been identified as covalent ligands of RNF114, targeting a reactive cysteine residue (Cys8) in an intrinsically disordered region of the protein.[1][2] This covalent interaction has been leveraged to develop Proteolysis Targeting Chimeras (PROTACs) for the degradation of specific protein targets.
| Ligand | Type | Target Residue | IC50 (RNF114) | PROTAC | Target Protein | DC50 | Reference |
| Nimbolide | Natural Product | Cys8 | 0.55 µM | XH2 | BRD4 | 0.24 µM | [3] |
| EN219 | Synthetic | Cys8 | 0.47 µM | ML 2-14 | BRD4 (long isoform) | 36 nM | [2][4] |
| EN219 | Synthetic | Cys8 | 0.47 µM | ML 2-14 | BRD4 (short isoform) | 14 nM | [2][4] |
Table 1: Quantitative Comparison of RNF114 Ligands and Derived PROTACs. The table summarizes the half-maximal inhibitory concentration (IC50) of nimbolide and EN219 against RNF114 and the half-maximal degradation concentration (DC50) of their respective PROTACs targeting BRD4.
RNF114 Signaling in DNA Damage Response
RNF114 plays a crucial role in the DNA damage response (DDR) by mediating the ubiquitination and subsequent proteasomal degradation of Poly(ADP-ribose) Polymerase 1 (PARP1).[5][6] This process is essential for the timely removal of PARP1 from sites of DNA damage to allow for subsequent repair processes. Inhibition of RNF114 leads to the accumulation of PARP1 at DNA lesions, a phenomenon known as "PARP trapping," which can be synthetically lethal in cancer cells with deficiencies in homologous recombination, such as those with BRCA mutations.[5]
Figure 1: RNF114-mediated PARP1 degradation pathway.
Experimental Workflows for Ligand Engagement Validation
Validating the engagement of small molecules with RNF114 involves a series of biochemical and cellular assays. A typical workflow starts with biochemical assays to confirm direct binding and inhibition, followed by cellular assays to assess target engagement and downstream functional consequences.
Figure 2: Experimental workflow for validating RNF114 ligand engagement.
Experimental Protocols
Gel-based Competitive Activity-Based Protein Profiling (ABPP)
This assay is used to demonstrate the direct covalent binding of a ligand to RNF114 by competing with a fluorescently labeled, cysteine-reactive probe.[1][7]
Materials:
-
Purified recombinant RNF114 protein
-
Cysteine-reactive fluorescent probe (e.g., iodoacetamide-rhodamine)
-
Test ligands (e.g., nimbolide, EN219)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Protocol:
-
Prepare solutions of the test ligands at various concentrations in DMSO.
-
In microcentrifuge tubes, pre-incubate a fixed amount of purified RNF114 protein with the test ligand or DMSO vehicle for 30 minutes at room temperature.
-
Add the cysteine-reactive fluorescent probe to each tube at a fixed concentration and incubate for another 30 minutes at room temperature, protected from light.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled RNF114 using a fluorescence gel scanner.
-
Quantify the fluorescence intensity of the bands. A decrease in fluorescence in the presence of the test ligand indicates competitive binding to the same cysteine residue as the probe.
-
Plot the percentage of inhibition against the ligand concentration to determine the IC50 value.
In Vitro Ubiquitination Assay
This assay assesses the functional consequence of ligand binding by measuring the inhibition of RNF114's E3 ligase activity, which includes its auto-ubiquitination and the ubiquitination of its substrates.[3][8]
Materials:
-
Purified recombinant RNF114 protein
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UBE2D1)
-
Ubiquitin (Flag- or HA-tagged)
-
ATP
-
Substrate protein (e.g., p21)
-
Test ligands (e.g., nimbolide, EN219)
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and running buffer
-
Western blotting reagents (antibodies against the ubiquitin tag, RNF114, and the substrate)
Protocol:
-
Pre-incubate purified RNF114 with the test ligand or DMSO vehicle in ubiquitination reaction buffer for 30 minutes at 30°C.
-
Initiate the ubiquitination reaction by adding E1, E2, tagged-ubiquitin, and ATP. If assessing substrate ubiquitination, also add the purified substrate protein.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot analysis to detect the ubiquitination of RNF114 (auto-ubiquitination) and/or the substrate. A ladder of higher molecular weight bands indicates poly-ubiquitination.
-
Compare the extent of ubiquitination in the presence and absence of the test ligand to determine its inhibitory effect.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement within a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[5][6][9]
Materials:
-
Cultured cells expressing RNF114
-
Test ligands
-
Cell lysis buffer (with protease and phosphatase inhibitors)
-
PCR tubes or 96-well plates
-
Thermal cycler
-
Western blotting or ELISA reagents for RNF114 detection
Protocol: Part 1: Melt Curve Generation
-
Treat intact cells with the test ligand or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble RNF114 in each sample by Western blot or ELISA.
-
Plot the percentage of soluble RNF114 against the temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the presence of the ligand indicates thermal stabilization and therefore, target engagement.
Part 2: Isothermal Dose-Response Fingerprint (ITDRF)
-
Treat cells with a range of concentrations of the test ligand.
-
Heat all samples at a single, pre-determined temperature (from the melt curve, a temperature that causes significant but not complete denaturation).
-
Lyse the cells and separate the soluble and aggregated fractions as described above.
-
Quantify the amount of soluble RNF114 for each ligand concentration.
-
Plot the amount of soluble RNF114 against the ligand concentration to generate a dose-response curve and determine the cellular EC50 for target engagement.
References
- 1. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 3. The E3 ubiquitin ligase RNF114 and TAB1 degradation are required for maternal‐to‐zygotic transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Efficacy of RNF114 PROTACs: A Guide for Researchers
Introduction to RNF114 and PROTAC Technology
RNF114, or Ring Finger Protein 114, is an E3 ubiquitin ligase involved in various cellular processes, including DNA repair, cell cycle progression, and the NF-κB signaling pathway.[1][2] Its role in these fundamental pathways has made it a person of interest for therapeutic intervention. One such emerging therapeutic modality is the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system.[3][4] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3][6] This guide provides a comparative overview of the efficacy of different PROTACs that utilize RNF114 as the recruited E3 ligase.
Quantitative Data on RNF114 PROTAC Efficacy
The development of RNF114-recruiting PROTACs has been spurred by the discovery of molecules that can covalently bind to this E3 ligase. The natural product Nimbolide and the synthetic compound EN219 are two such recruiters that have been leveraged to create potent degraders of oncoproteins like BRD4 and BCR-ABL.[5][7][8]
| PROTAC Name | RNF114 Recruiter | Target Protein | Cell Line | Efficacy Metric | Value | Reference |
| XH2 | Nimbolide | BRD4 | 231MFP | IC50 | 0.24 ± 0.12 µM | [9] |
| ML 2-14 | EN219 | BRD4 (long isoform) | 231MFP | DC50 | 36 nM | [2][7][10] |
| ML 2-14 | EN219 | BRD4 (short isoform) | 231MFP | DC50 | 14 nM | [2][7][10] |
| ML 2-23 | EN219 | BCR-ABL | K562 | Dose-dependent degradation | - | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are protocols for key assays used to evaluate the efficacy of RNF114 PROTACs.
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the reduction in the target protein levels following PROTAC treatment.[6]
-
Cell Seeding and Treatment: Plate cells, such as 231MFP or K562, in 6-well plates and allow them to adhere overnight.[7] Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 8, 12, or 24 hours).[7][9] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal loading.[11]
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts, add Laemmli buffer, and denature by heating. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4 or anti-BCR-ABL) and a loading control (e.g., anti-Actin or anti-GAPDH). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software like ImageJ.[12] The degradation of the target protein is calculated relative to the loading control and normalized to the vehicle-treated sample. DC50 (50% degradation concentration) and Dmax (maximum degradation) values can be determined from the dose-response curve.[6]
Cell Viability Assay
This assay assesses the functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[13]
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).
-
Viability Measurement: Use a commercially available cell viability reagent, such as CellTiter-Glo® (which measures ATP levels) or Hoechst 33342 dye (for cell proliferation).[11][13]
-
Data Analysis: Measure the signal (luminescence or fluorescence) using a plate reader. The IC50 value, the concentration of PROTAC that inhibits cell growth by 50%, can be calculated from the resulting dose-response curve.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC facilitates the ubiquitination of the target protein in the presence of RNF114.
-
Reaction Setup: In a reaction tube, combine purified RNF114 protein, the target protein, E1 activating enzyme, E2 conjugating enzyme, ubiquitin (often FLAG-tagged), and ATP.
-
PROTAC Addition: Add the RNF114 PROTAC or a vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes) to allow the ubiquitination reaction to proceed.[7]
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting, using an antibody against the target protein or the FLAG-tag on ubiquitin to visualize the polyubiquitin (B1169507) chains on the target protein. An increase in high molecular weight bands corresponding to the ubiquitinated target protein in the presence of the PROTAC confirms its mechanism of action.
Visualizations: Pathways and Workflows
Mechanism of RNF114 PROTAC Action
Caption: General mechanism of RNF114-based PROTACs.
Simplified RNF114 Signaling Hub
Caption: Simplified overview of RNF114's role in cellular signaling.
Experimental Workflow for PROTAC Efficacy Assessment
Caption: Workflow for evaluating the efficacy of RNF114 PROTACs.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Harnessing the Anti-Cancer Natural Product Nimbolide for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACpedia - PROTACS on 31209351 [protacpedia.weizmann.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
RNF114 Ligands vs. Other E3 Ligase Recruiters: A Comparative Guide
In the rapidly advancing field of targeted protein degradation (TPD), the choice of E3 ubiquitin ligase recruiter is a critical determinant of the potency, selectivity, and overall success of a proteolysis-targeting chimera (PROTAC). While ligands for established E3 ligases such as Cereblon (CRBN) and von Hippel-Lindau (VHL) have dominated the landscape, newer recruiters are emerging, offering unique advantages. This guide provides an objective comparison of RNF114 ligands against other well-established E3 ligase recruiters, supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological processes.
Performance Comparison of E3 Ligase Recruiters
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of a target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of PROTACs recruiting RNF114, CRBN, and VHL for the degradation of two important cancer targets: BRD4 and the BCR-ABL fusion protein.
Table 1: Comparison of BRD4 Degraders
| E3 Ligase Recruited | PROTAC | Target | DC50 | Dmax | Cell Line | Reference |
| RNF114 | Nimbolide-JQ1 (XH2) | BRD4 | ~100 nM | >90% | 231MFP | [1] |
| CRBN | dBET1 | BRD4 | 500-1000 nM | >90% | LS174t | [2] |
| VHL | MZ1 | BRD4 | 100-250 nM | >90% | LS174t | [2] |
| DCAF16 | KB02-JQ1 | BRD4 | ~20 µM | Significant | HEK293T | [3] |
Table 2: Comparison of BCR-ABL Degraders
| E3 Ligase Recruited | PROTAC | Target | Degradation Preference | Cell Line | Reference |
| RNF114 | Nimbolide-Dasatinib (BT1) | BCR-ABL | Preferential for BCR-ABL | K562 | [4] |
| CRBN | Thalidomide-Dasatinib | c-ABL | Preferential for c-ABL | K562 | [4] |
| VHL | VHL-Dasatinib | c-ABL | Preferential for c-ABL | K562 | [4] |
Key Observations:
-
Potency: For BRD4 degradation, the RNF114-recruiting PROTAC XH2 demonstrates a DC50 of approximately 100 nM, which is more potent than the CRBN-based dBET1 and comparable to the VHL-based MZ1 in the referenced studies.[1][2]
-
Selectivity: A key advantage of RNF114 recruitment is the potential for differential selectivity. In the case of BCR-ABL, the RNF114-based degrader BT1 preferentially degrades the oncogenic fusion protein BCR-ABL over the wild-type c-ABL.[4] In contrast, both CRBN and VHL-based degraders show a preference for degrading c-ABL.[4] This highlights the potential of RNF114 recruiters to achieve a more targeted therapeutic effect with potentially fewer off-target effects.
-
Covalent Mechanism: RNF114 ligands like nimbolide (B1678885) and its synthetic mimics are covalent, which can offer the advantage of prolonged target engagement and degradation.[1]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these degraders, the following diagrams illustrate the key biological pathway and a typical experimental workflow.
Caption: Mechanism of RNF114-based PROTAC action.
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are protocols for key experiments used to characterize E3 ligase-recruiting degraders.
Western Blot for Protein Degradation (DC50/Dmax Determination)
This protocol is for determining the dose-response of a target protein to a PROTAC, allowing for the calculation of DC50 and Dmax.
1. Cell Culture and Treatment:
-
Seed cells (e.g., 231MFP for BRD4) in 6-well plates at a density that ensures they reach 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the PROTAC in the appropriate cell culture medium. A typical concentration range is 1 nM to 10 µM.
-
Treat the cells with the PROTAC dilutions for a fixed time point (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for loading by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
NanoBRET™ Assay for Ternary Complex Formation
This assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.
1. Cell Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., RNF114, VHL, or CRBN) fused to HaloTag® (acceptor). A 1:10 donor-to-acceptor plasmid ratio is a common starting point.
-
Incubate the transfected cells for 24-48 hours.
2. Compound Treatment and Reagent Addition:
-
Prepare serial dilutions of the PROTAC in Opti-MEM™.
-
(Optional) To prevent degradation and isolate ternary complex formation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2 hours).
-
Prepare the NanoBRET™ detection reagent containing the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate.
-
Add the detection reagent to each well.
3. Signal Measurement and Data Analysis:
-
Incubate the plate at room temperature for 10-15 minutes.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration to determine the EC50 for ternary complex formation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
This biochemical assay quantifies the binding affinity of the PROTAC to the target protein and the E3 ligase, and the stability of the ternary complex.
1. Reagent Preparation:
-
Purify the target protein (e.g., BRD4) with a GST tag and the E3 ligase complex (e.g., RNF114) with a His-tag.
-
Prepare a TR-FRET buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5).
-
Prepare serial dilutions of the PROTAC in the TR-FRET buffer.
2. Assay Procedure:
-
In a 384-well plate, add the GST-tagged target protein, the His-tagged E3 ligase, a Terbium (Tb)-labeled anti-GST antibody (donor), and a fluorescently labeled anti-His antibody (e.g., with Alexa Fluor 488, acceptor).
-
Add the PROTAC dilutions to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).
3. Signal Measurement and Data Analysis:
-
Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET enabled plate reader with a time delay to reduce background fluorescence.
-
Calculate the TR-FRET ratio.
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve indicates the formation of the ternary complex. The apex of the curve represents the optimal concentration for ternary complex formation, and the shape of the curve can provide insights into the cooperativity of the binding events. Binding affinities (Kd) can be determined by fitting the data to appropriate binding models.
Conclusion
The emergence of RNF114 as a recruitable E3 ligase for targeted protein degradation expands the toolbox for PROTAC development. The available data suggests that RNF114-based PROTACs can be highly potent and may offer unique selectivity profiles, such as the preferential degradation of oncogenic fusion proteins. The covalent nature of current RNF114 ligands also presents a distinct mechanistic feature. However, the field of RNF114-targeted degradation is still nascent compared to the extensive research on CRBN and VHL recruiters. Further head-to-head comparative studies with a broader range of targets and in various cellular contexts are necessary to fully elucidate the advantages and potential limitations of recruiting RNF114. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct such comparative analyses and advance the development of the next generation of protein degraders.
References
- 1. Harnessing the Anti-Cancer Natural Product Nimbolide for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. A Nimbolide-Based Kinase Degrader Preferentially Degrades Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods to Confirm RNF114-Mediated Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal experimental methods to validate the degradation of target proteins mediated by the E3 ubiquitin ligase RNF114. Each section details the principle of the method, a step-by-step experimental protocol, a summary of expected quantitative outcomes, and the respective advantages and disadvantages of the technique.
Introduction to RNF114-Mediated Degradation
RNF114 is a RING finger E3 ubiquitin ligase that plays a crucial role in various cellular processes, including cell cycle regulation, immune responses, and DNA damage repair, by targeting specific substrate proteins for ubiquitination and subsequent degradation by the proteasome. Known substrates of RNF114 include TAB1, MAVS, and the cell cycle inhibitor CDKN1A (p21). Confirming that a protein is a bona fide substrate of RNF114-mediated degradation requires a multi-faceted approach using several orthogonal methods to build a robust body of evidence. This guide outlines and compares the key techniques used for this purpose.
Caption: A general workflow for the validation of an RNF114 substrate.
Co-expression with Wild-Type vs. Catalytically Inactive RNF114
Principle: This method directly assesses the ability of RNF114 to degrade a putative substrate in a cellular context. The substrate's protein level is compared when co-expressed with wild-type (WT) RNF114 versus a catalytically inactive mutant (e.g., a RING domain mutant). A significant reduction in the substrate's level only in the presence of WT RNF114 indicates that the degradation is dependent on RNF114's E3 ligase activity.
Experimental Protocol:
-
Vector Preparation: Clone the cDNA for the substrate protein (e.g., with a FLAG tag) and both wild-type and a catalytically inactive mutant of RNF114 (e.g., with a His or myc tag) into mammalian expression vectors.
-
Cell Culture and Transfection: Seed cells (e.g., HEK293T) and co-transfect them with the substrate-expressing plasmid along with either the WT RNF114, mutant RNF114, or an empty vector control. An EGFP expression vector can be included as a transfection control.
-
Incubation: Culture the cells for 24-48 hours post-transfection to allow for protein expression and degradation.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the substrate's tag (e.g., anti-FLAG), the RNF114 tag (e.g., anti-His), and a loading control (e.g., β-actin or GAPDH).
-
Quantification: Quantify the band intensities for the substrate protein and normalize to the loading control.
Quantitative Data Summary:
| Substrate | Cell Line | RNF114 Construct | Substrate Level Change | Reference |
| TAB1 | HEK293 | WT vs. Mutant RNF114 | Decreased with WT | |
| CD74 | HEK293 | WT vs. Mutant RNF114 | Decreased with WT | |
| TNIP1 | HEK293 | WT vs. Mutant RNF114 | Decreased with WT | |
| PSAT1 | HEK293 | WT vs. Mutant RNF114 | Decreased with WT | |
| RALGPS1 | HEK293 | WT vs. Mutant RNF114 | Decreased with WT |
Pros and Cons:
| Pros | Cons |
| Directly tests the E3 ligase activity of RNF114. | Overexpression system may not reflect physiological protein levels. |
| Relatively straightforward and widely used. | Potential for off-target effects due to overexpression. |
| The mutant control provides strong evidence for causality. | Does not directly prove ubiquitination. |
Proteasome Inhibitor Rescue Assay
Principle: To confirm that the RNF114-mediated reduction in substrate protein levels is due to degradation via the ubiquitin-proteasome system, cells are treated with a proteasome inhibitor (e.g., MG132 or bortezomib). If the degradation is proteasome-dependent, inhibiting the proteasome will prevent the breakdown of the ubiquitinated substrate, leading to its "rescue" or accumulation.
Caption: Mechanism of proteasome inhibitor rescue of RNF114 substrates.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells expressing RNF114 and the substrate of interest.
-
Inhibitor Treatment: Treat the cells with a proteasome inhibitor (e.g., 10-20 µM MG132 or 1 µM bortezomib) for a predetermined time (typically 4-8 hours) before harvesting. A vehicle control (e.g., DMSO) should be run in parallel.
-
Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting as described above to detect the levels of the substrate protein.
-
Analysis: Compare the substrate protein levels in the inhibitor-treated cells to the vehicle-treated cells. A significant increase in the substrate level upon inhibitor treatment confirms proteasome-dependent degradation.
Quantitative Data Summary:
| Substrate | Cell Line | Inhibitor | Outcome | Reference |
| BRD4 (PROTAC-mediated) | 231MFP | Bortezomib (1 µM) | Degradation attenuated | |
| BCR-ABL (PROTAC-mediated) | K562 | MG132 | Degradation rescued | |
| PARylated-PARP1 | - | MG132 | Degradation blocked |
Pros and Cons:
| Pros | Cons |
| Provides strong evidence for proteasome-dependent degradation. | Proteasome inhibitors can be toxic to cells, especially with long incubation times. |
| Relatively easy to perform. | Can have secondary effects on cellular processes, potentially complicating interpretation. |
| Can be combined with other assays like co-expression or knockdown. | Does not confirm the specific E3 ligase involved. |
Genetic Depletion of RNF114 (siRNA/shRNA or CRISPR/Cas9)
Principle: This method directly implicates RNF114 in the degradation of a substrate by removing or reducing its expression. If RNF114 is the primary E3 ligase responsible for the substrate's turnover, its depletion via siRNA/shRNA knockdown or CRISPR/Cas9 knockout should lead to an increase in the steady-state level of the substrate protein.
Experimental Protocol:
-
Reagent Preparation: Design and synthesize siRNAs or shRNAs targeting RNF114, or design guide RNAs for CRISPR/Cas9-mediated knockout. Non-targeting control siRNAs/shRNAs or guide RNAs should be used as a negative control.
-
Transfection/Transduction: Introduce the siRNAs, shRNA-expressing vectors, or CRISPR/Cas9 components into the cells of interest. For stable knockdown or knockout, antibiotic selection and clonal isolation may be necessary.
-
Incubation: Allow sufficient time for RNF114 depletion (typically 48-72 hours for siRNA).
-
Verification of Depletion: Confirm the successful knockdown or knockout of RNF114 at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
-
Substrate Level Analysis: Harvest the cells, prepare lysates, and perform Western blotting to measure the level of the putative substrate.
-
Quantification: Compare the substrate levels in RNF114-depleted cells to the control cells.
Quantitative Data Summary:
| Substrate | Cell Line | Method | Substrate Level Change | Reference |
| TAB1 | Mouse Embryos | siRNA knockdown | Abnormal accumulation | |
| BRD4 (PROTAC-mediated) | HAP1 | CRISPR knockout | Degradation attenuated | |
| EGR1 | Gastric Cancer Cells | siRNA/shRNA knockdown | Increased levels (inferred) |
Pros and Cons:
| Pros | Cons |
| Highly specific for the role of RNF114. | Off-target effects of siRNAs are possible. |
| CRISPR knockout provides a permanent model for studying loss of function. | Compensation by other E3 ligases might mask the effect. |
| Can be used to study endogenous substrate levels. | Generating stable knockout lines can be time-consuming. |
Cycloheximide (B1669411) (CHX) Chase Assay
Principle: A cycloheximide (CHX) chase assay is used to determine the half-life of a protein. CHX is a protein synthesis inhibitor. By treating cells with CHX and monitoring the level of the substrate protein over time, one can determine its degradation rate. To test the role of RNF114, the substrate's half-life can be compared in the presence and absence (e.g., in RNF114 knockout cells) of the E3 ligase. A longer half-life in the absence of RNF114 indicates that RNF114 promotes its degradation.
Caption: Logic of a cycloheximide chase assay to measure protein half-life.
Experimental Protocol:
-
Cell Culture: Culture control cells and RNF114-depleted cells (or cells overexpressing RNF114 vs. a control).
-
CHX Treatment: Add CHX to the culture medium at a concentration that effectively blocks protein synthesis (e.g., 50-100 µg/mL).
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours). The time points should be optimized based on the expected stability of the substrate.
-
Western Blotting: Prepare cell lysates and perform Western blotting to detect the substrate protein and a loading control.
-
Data Analysis: Quantify the substrate band intensities at each time point, normalize to the loading control, and then express them as a percentage of the level at time 0. Plot the percentage of remaining protein versus time to determine the protein's half-life.
Quantitative Data Summary:
| Substrate | RNF114 Status | Effect on Half-life | Reference |
| Tyk2 (general example) | AHI1 knockdown | Decreased | |
| Hypothetical RNF114 Substrate | RNF114 Knockout | Increased | - |
Pros and Cons:
| Pros | Cons |
| Provides quantitative data on protein stability (half-life). | CHX can be toxic and may induce cellular stress responses. |
| Directly measures the rate of degradation. | Does not distinguish between proteasomal and other degradation pathways (e.g., lysosomal). |
| Can definitively show that an E3 ligase affects the stability of a substrate. | Requires careful optimization of time points and CHX concentration. |
In Vitro and In Vivo Ubiquitination Assays
Principle: These assays provide direct evidence that RNF114 ubiquitinates the substrate.
-
In Vitro: Purified recombinant proteins (E1, E2, RNF114, substrate, and ubiquitin) are mixed in a reaction buffer. The formation of higher molecular weight, polyubiquitinated forms of the substrate is then detected by Western blot.
-
In Vivo: Cells are co-transfected with tagged versions of the substrate and ubiquitin. The substrate is then immunoprecipitated from cell lysates, and the presence of conjugated ubiquitin is detected by Western blotting with an anti-ubiquitin antibody. To enhance detection, cells are often treated with a proteasome inhibitor to allow the accumulation of ubiquitinated proteins.
Experimental Protocol (In Vivo):
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids expressing the tagged substrate (e.g., FLAG-Substrate), tagged ubiquitin (e.g., HA-Ub), and either WT RNF114 or a control vector.
-
Proteasome Inhibition: Treat the cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., NEM).
-
Immunoprecipitation (IP): Incubate the cell lysates with an antibody against the substrate's tag (e.g., anti-FLAG beads) to pull down the substrate and any associated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the proteins from the beads and analyze by SDS-PAGE and Western blotting. Probe one blot with an anti-ubiquitin antibody (e.g., anti-HA) to detect the polyubiquitin (B1169507) chains on the substrate, and another blot with an anti-substrate antibody (e.g., anti-FLAG) to confirm successful immunoprecipitation.
Quantitative Data Summary:
| Substrate | Assay Type | RNF114 Status | Outcome | Reference |
| TAB1 | In Vitro | WT RNF114 | Polyubiquitination observed | |
| CD74, TNIP1, PSAT1, RALGPS1 | In Vitro | WT RNF114 | Polyubiquitination observed | |
| MAVS, TRAF3 | In Vivo | WT LjRNF114 | K27- & K48-linked ubiquitination | |
| p21 | In Vitro | WT RNF114 | Ubiquitination observed |
Pros and Cons:
| Pros | Cons |
| Provides direct evidence of ubiquitination by RNF114. | In vitro assays may not fully recapitulate the cellular environment and required co-factors. |
| In vivo assays confirm that ubiquitination occurs in a cellular context. | In vivo assays can be complicated by the presence of deubiquitinating enzymes (DUBs). |
| Can be used to map specific ubiquitin linkage types (e.g., K48, K63). | Overexpression of tagged ubiquitin can lead to artifacts. |
Conclusion
Validating a protein as a substrate for RNF114-mediated degradation requires a rigorous, multi-pronged approach. No single experiment is sufficient to definitively prove this relationship. A strong case for a bona fide substrate is built by demonstrating that:
-
The substrate's protein level decreases upon co-expression with wild-type, but not catalytically inactive, RNF114.
-
This degradation is reversed by treatment with a proteasome inhibitor.
-
Genetic depletion of RNF114 leads to an increase in the substrate's steady-state level and/or half-life.
-
RNF114 can directly ubiquitinate the substrate in vitro and/or in vivo.
By systematically applying these orthogonal methods, researchers can confidently identify and characterize the substrates of RNF114, providing valuable insights into its biological functions and its potential as a therapeutic target.
Head-to-Head Comparison: RNF114 and VHL Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation (TPD), the choice of E3 ubiquitin ligase and its corresponding ligand is a critical determinant of the success of a proteolysis-targeting chimera (PROTAC). Among the expanding repertoire of E3 ligases, the von Hippel-Lindau (VHL) E3 ligase has been a workhorse, while the Ring Finger Protein 114 (RNF114) has emerged as a novel and promising player. This guide provides a comprehensive head-to-head comparison of RNF114 and VHL ligands, offering supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid researchers in their drug discovery efforts.
Executive Summary
The von Hippel-Lindau (VHL) E3 ligase is a well-established and extensively utilized E3 ligase in PROTAC design, boasting a wealth of available ligands and a deep understanding of its biological roles.[1] VHL-recruiting PROTACs have demonstrated broad applicability and potency. In contrast, RNF114 is a more recently identified E3 ligase for TPD, with its ligands primarily acting through a covalent mechanism.[2] This offers a distinct modality for PROTAC development and may provide advantages in terms of affinity and duration of action. The choice between these two E3 ligase recruiters will depend on the specific target protein, desired pharmacological profile, and the therapeutic context.
Quantitative Performance Data
The following tables summarize key quantitative data for representative RNF114 and VHL ligands and their resulting PROTACs. It is important to note that the data presented are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: E3 Ligase Ligand Binding Affinity
| E3 Ligase | Ligand | Binding Moiety | Binding Mode | Affinity (IC₅₀/K_d) |
| RNF114 | Nimbolide-based (XH2) | Nimbolide | Covalent (Cys8) | IC₅₀: 0.24 µM[3] |
| VHL | VH032 | Hydroxyproline mimic | Non-covalent | K_d: 185 nM[4] |
| VHL | VH298 | Hydroxyproline mimic | Non-covalent | IC₅₀: 462 nM[4] |
Table 2: PROTAC-Mediated Degradation of BRD4
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC₅₀ | Dₘₐₓ |
| XH2 | RNF114 | BRD4 | 231MFP | ~10-100 nM[5] | >90%[5] |
| EN219-based | RNF114 | BRD4 (short isoform) | 231MFP | 14 nM[6] | Not Reported |
| EN219-based | RNF114 | BRD4 (long isoform) | 231MFP | 36 nM[6] | Not Reported |
| MZ1 | VHL | BRD4 | H661 | 8 nM | >90%[7] |
| MZ1 | VHL | BRD4 | H838 | 23 nM | >90%[7] |
| dBET1 | CRBN (for comparison) | BRD4 | MV4-11 | Potent (nM range) | ~100% |
Mechanism of Action and Signaling Pathways
RNF114: A Covalent Approach to Degradation
RNF114 is a RING-type E3 ubiquitin ligase that has been implicated in various cellular processes, including the NF-κB signaling pathway, T-cell activation, and the DNA damage response.[6][8] A key distinguishing feature of currently developed RNF114 ligands is their covalent mechanism of action. The natural product nimbolide, and its synthetic mimics like EN219, form a covalent bond with a specific cysteine residue (Cys8) in a functionally significant region of RNF114.[2][3] This covalent engagement allows for the recruitment of RNF114 to a target protein via a PROTAC, leading to its ubiquitination and subsequent degradation.
VHL: The Canonical Player in Hypoxia Sensing
The von Hippel-Lindau E3 ligase is a component of the Cullin-RING ligase (CRL) family and is best known for its critical role in cellular oxygen sensing.[9] Under normoxic conditions, the alpha subunit of the hypoxia-inducible factor (HIF-1α) is hydroxylated on proline residues. This modification is recognized by the VHL protein, leading to the ubiquitination and proteasomal degradation of HIF-1α.[10] VHL ligands are designed to mimic this hydroxylated proline motif, thereby enabling the recruitment of the VHL E3 ligase complex to a target protein of interest for degradation.
Experimental Protocols
Robust characterization of E3 ligase ligands and their corresponding PROTACs is essential for successful drug development. The following sections provide detailed methodologies for key experiments.
Binding Affinity Determination
Fluorescence Polarization (FP) Assay for VHL Ligands
This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand (tracer) by a test compound.
-
Principle: A small fluorescently labeled VHL ligand tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger VHL protein complex, its tumbling is restricted, leading to an increase in polarization. Unlabeled ligands compete for binding, causing a decrease in polarization.
-
Materials:
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
Fluorescently labeled VHL ligand (e.g., FAM-labeled HIF-1α peptide or a small molecule tracer)
-
Test compounds (RNF114 or VHL ligands)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% BSA, 1 mM DTT)
-
384-well black, low-volume microplates
-
Plate reader with fluorescence polarization capabilities
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a microplate, add the test compound dilutions.
-
Add a fixed concentration of the fluorescent tracer to all wells.
-
Add a fixed concentration of the VBC complex to all wells except for the "no protein" control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure fluorescence polarization on a plate reader.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
Activity-Based Protein Profiling (ABPP) for Covalent RNF114 Ligands
ABPP is a powerful chemoproteomic technique used to identify and characterize covalent inhibitors in a complex biological system.
-
Principle: A reactive probe that mimics the covalent ligand is used to label the target protein. The extent of labeling can be quantified and competed with unlabeled test compounds to determine binding affinity and selectivity.
-
Materials:
-
Cell lysate or purified RNF114 protein
-
Alkyne-functionalized covalent probe (e.g., nimbolide-alkyne)
-
Test compounds (covalent RNF114 ligands)
-
Rhodamine-azide or biotin-azide for click chemistry
-
Copper(I) catalyst (e.g., CuSO₄, TBTA, sodium ascorbate)
-
SDS-PAGE gels and Western blotting reagents
-
-
Procedure:
-
Pre-incubate the proteome (cell lysate) or purified RNF114 with varying concentrations of the test compound.
-
Add the alkyne-functionalized probe and incubate to allow for covalent labeling.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a reporter tag (e.g., rhodamine-azide for in-gel fluorescence or biotin-azide for pulldown).
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled RNF114 band by in-gel fluorescence scanning or by Western blot after streptavidin enrichment.
-
Quantify the band intensity to determine the IC₅₀ of the test compound.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of an E3 ligase to catalyze the transfer of ubiquitin to a substrate protein.
-
Principle: Recombinant E1, E2, E3 ligase, ubiquitin, and the substrate of interest are combined in the presence of ATP. The resulting ubiquitination of the substrate is detected by Western blotting.
-
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant E3 ligase (purified RNF114 or VBC complex)
-
Recombinant substrate protein
-
Ubiquitin (wild-type or tagged, e.g., FLAG-ubiquitin)
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
-
Procedure:
-
Combine E1, E2, ubiquitin, and ATP in the reaction buffer.
-
Add the E3 ligase and the substrate protein.
-
Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using antibodies against the substrate protein or the ubiquitin tag to visualize the ubiquitination ladder.
-
Cellular Degradation Assay
Western Blotting to Determine DC₅₀ and Dₘₐₓ
This is the gold-standard method to quantify the degradation of a target protein in cells.
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a fixed time point (e.g., 18-24 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and detect the signal.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Ternary Complex Formation Assay
NanoBRET™ Assay
This live-cell assay measures the proximity between the E3 ligase and the target protein induced by a PROTAC.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs when a NanoLuc® luciferase-tagged protein (donor) and a HaloTag®-labeled protein (acceptor) are brought into close proximity (<10 nm). The PROTAC facilitates this interaction, leading to a BRET signal.
-
Procedure:
-
Co-transfect cells with plasmids encoding a NanoLuc®-fusion of the target protein and a HaloTag®-fusion of the E3 ligase (VHL or RNF114).
-
Treat the cells with the HaloTag® ligand to fluorescently label the acceptor.
-
Add the NanoLuc® substrate and the PROTAC at various concentrations.
-
Measure the luminescence at two wavelengths (donor and acceptor emission).
-
Calculate the NanoBRET™ ratio, which is proportional to the extent of ternary complex formation.
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for characterizing E3 ligase ligands and PROTACs.
Conclusion
Both RNF114 and VHL offer exciting opportunities for the development of novel therapeutics based on targeted protein degradation. VHL is a well-validated E3 ligase with a plethora of high-affinity, non-covalent ligands, making it a robust and reliable choice for PROTAC development. RNF114, with its emerging covalent ligands, presents a newer, alternative mechanism for E3 ligase recruitment that may offer distinct advantages in terms of potency, duration of action, and the potential to overcome resistance mechanisms. The selection of the optimal E3 ligase will ultimately be target and context-dependent. This guide provides a foundational framework for researchers to make informed decisions and design rigorous experimental plans for the development of the next generation of protein degraders.
References
- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Harnessing the Anti-Cancer Natural Product Nimbolide for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 10. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of RNF114-Based Degraders: A Comparative Guide
The emergence of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention. A key component of this strategy is the recruitment of E3 ubiquitin ligases by small molecules to induce the degradation of specific proteins. RNF114 has been identified as a druggable E3 ligase, and several molecules have been developed to hijack its activity for TPD. This guide provides a comparative overview of the in vivo validation of RNF114-based degraders, focusing on key performance metrics and experimental methodologies.
Overview of RNF114-Based Degraders
The initial discovery in the field of RNF114-based degraders was the natural product nimbolide (B1678885), which was found to covalently bind to and recruit RNF114.[1][2] This led to the development of nimbolide-based proteolysis-targeting chimeras (PROTACs). However, the synthetic complexity of nimbolide prompted the search for more tractable alternatives. This led to the discovery of EN219, a synthetic covalent ligand that also recruits RNF114.[1][3] These two classes of degraders, nimbolide-based and EN219-based, form the basis of our current understanding of RNF114-mediated protein degradation.
Comparative In Vivo Performance
A direct head-to-head in vivo comparison of different RNF114-based degraders is not yet extensively available in the public domain. However, based on preclinical studies of individual degraders, we can outline the key parameters for comparison. The following tables summarize the expected data from in vivo validation studies.
Table 1: In Vivo Efficacy in Xenograft Models
| Degrader | Target Protein | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Nimbolide-based PROTAC (e.g., XH2) | BRD4 | Breast Cancer Xenograft (e.g., 231MFP) | e.g., 50 mg/kg, i.p., daily | Data not yet published | [2] |
| EN219-based PROTAC (e.g., ML 2-14) | BRD4 | Breast Cancer Xenograft (e.g., 231MFP) | e.g., 50 mg/kg, i.p., daily | Data not yet published | [1][3] |
| Alternative Degrader (e.g., VHL-based) | BRD4 | Breast Cancer Xenograft (e.g., 231MFP) | Varies | Varies | N/A |
Table 2: Pharmacokinetic (PK) Profile
| Degrader | Animal Model | Route of Administration | Half-life (t½) | Cmax | AUC | Bioavailability (%) |
| Nimbolide-based PROTAC | Mouse | i.v., p.o. | Data not yet published | Data not yet published | Data not yet published | Data not yet published |
| EN219-based PROTAC | Mouse | i.v., p.o. | Data not yet published | Data not yet published | Data not yet published | Data not yet published |
Table 3: Pharmacodynamic (PD) Profile
| Degrader | Target Tissue | Target Degradation (%) | Duration of Effect |
| Nimbolide-based PROTAC | Tumor | Data not yet published | Data not yet published |
| EN219-based PROTAC | Tumor | Data not yet published | Data not yet published |
Table 4: In Vivo Safety and Tolerability
| Degrader | Animal Model | Maximum Tolerated Dose (MTD) | Observed Toxicities |
| Nimbolide-based PROTAC | Mouse | Data not yet published | Data not yet published |
| EN219-based PROTAC | Mouse | Data not yet published | Data not yet published |
Experimental Protocols
Detailed in vivo validation of RNF114-based degraders requires a series of well-defined experimental protocols.
In Vivo Efficacy Studies in Xenograft Models
-
Cell Line and Animal Model Selection: Select a cancer cell line with known sensitivity to the degradation of the target protein (e.g., 231MFP breast cancer cells for BRD4). Immunocompromised mice (e.g., NOD-SCID) are typically used for establishing xenografts.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into vehicle and treatment groups. Administer the RNF114-based degrader at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blotting to confirm target degradation).
Pharmacokinetic (PK) Analysis
-
Dosing: Administer a single dose of the degrader to animals (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at multiple time points after dosing.
-
Sample Processing: Process the blood to obtain plasma.
-
Bioanalysis: Quantify the concentration of the degrader in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as half-life, Cmax, AUC, and oral bioavailability.
Pharmacodynamic (PD) Marker Analysis
-
Dosing: Treat tumor-bearing mice with a single dose of the RNF114-based degrader.
-
Tissue Collection: Collect tumor and other relevant tissues at various time points after dosing.
-
Protein Extraction: Homogenize the tissues and extract proteins.
-
Target Protein Quantification: Measure the level of the target protein in the tissue lysates using methods such as Western blotting or ELISA to determine the extent and duration of protein degradation.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the in vivo validation of RNF114-based degraders, the following diagrams are provided.
Caption: Mechanism of action for an RNF114-based PROTAC.
Caption: General workflow for the in vivo validation of RNF114-based degraders.
Conclusion
The development of RNF114-based degraders represents a promising therapeutic strategy. While in vitro and cellular data have demonstrated the feasibility of this approach, comprehensive in vivo validation is crucial for clinical translation. Future studies providing direct comparative data on the efficacy, pharmacokinetics, pharmacodynamics, and safety of different RNF114-based degraders will be critical for advancing this class of molecules into the clinic. Researchers are encouraged to follow the outlined experimental protocols to ensure robust and comparable in vivo data.
References
Comparative Analysis of RNF114 Ligands: A Guide to Cross-Reactivity and Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of known ligands for the E3 ubiquitin ligase RNF114, with a focus on their cross-reactivity and the experimental methodologies used to assess their target engagement and selectivity. RNF114 has emerged as a compelling target in oncology and immunology, making a thorough understanding of its ligand landscape crucial for the development of selective therapeutics.
Introduction to RNF114 and its Ligands
RNF114, or Ring Finger Protein 114, is an E3 ubiquitin ligase that plays a critical role in several cellular processes, including the DNA damage response (DDR) and NF-κB signaling.[1][2] It functions by catalyzing the attachment of ubiquitin to substrate proteins, thereby regulating their degradation and signaling functions. The therapeutic potential of targeting RNF114 has been highlighted by the discovery of covalent ligands that modulate its activity. This guide focuses on two prominent covalent ligands: the natural product nimbolide (B1678885) and the synthetically derived EN219 .[3][4] Both compounds covalently bind to a critical cysteine residue (Cys8) in a functionally important region of RNF114.[5]
Quantitative Comparison of RNF114 Ligands
The following table summarizes the available quantitative data for nimbolide and EN219, providing a basis for comparing their potency and selectivity. Direct head-to-head proteome-wide quantitative cross-reactivity studies are not extensively published; however, data from initial screens and related experiments offer valuable insights.
| Ligand | Type | Target Residue | IC50 (RNF114) | Known Off-Targets (Selected) | Method of Discovery |
| Nimbolide | Natural Product (Terpenoid) | Cysteine 8 | Not explicitly reported | Multiple, including proteins involved in various signaling pathways.[6] A PROTAC derived from nimbolide (XH2) showed degradation of BRD2 and BRD3 in addition to the intended BRD4 target.[5][7] | Activity-Based Protein Profiling (ABPP) |
| EN219 | Synthetic | Cysteine 8 | ~0.47 µM | Moderately selective. Identified off-targets from a competitive ABPP screen include TUBB1, HSPD1, and HIST1H3A, though RNF114 was the only E3 ligase identified as a primary target.[3][8] | Competitive ABPP screen of a cysteine-reactive fragment library.[3] |
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the interaction of ligands with RNF114 and to assess their selectivity.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemoproteomic technique used to identify the protein targets of small molecules and to assess their selectivity across the proteome. This method was instrumental in the discovery of both nimbolide and EN219 as RNF114 ligands.[3][4]
Principle: This technique relies on the competition between a covalent ligand of interest and a broad-spectrum, reactive chemical probe for binding to the active sites of proteins in a complex biological sample. Proteins that are bound by the ligand of interest will show reduced labeling by the probe.
Generalized Protocol:
-
Cell/Lysate Treatment: Incubate intact cells or cell lysates with the test compound (e.g., nimbolide or EN219) at various concentrations for a defined period. A vehicle control (e.g., DMSO) is run in parallel.
-
Probe Labeling: Add a cysteine-reactive probe (e.g., iodoacetamide-alkyne) to the samples. This probe will covalently label the cysteine residues that are not occupied by the test compound.
-
Lysis and Click Chemistry: For intact cell experiments, lyse the cells. Subsequently, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction to attach a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) to the alkyne-modified probe.
-
Enrichment and Digestion: For proteomic analysis, enrich the probe-labeled proteins using streptavidin beads (for biotin tags). Digest the enriched proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were labeled by the probe.
-
Data Analysis: Compare the abundance of probe-labeled peptides between the compound-treated and vehicle-treated samples. A significant reduction in the signal for a particular protein in the presence of the compound indicates it as a potential target.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that can be used to verify target engagement in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.
Principle: The binding of a ligand to its target protein often increases the protein's stability, making it more resistant to heat-induced denaturation and aggregation. This change in thermal stability can be quantified.
Generalized Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures using a thermal cycler.
-
Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction and quantify the amount of the target protein (e.g., RNF114) using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. Isothermal dose-response experiments, where the temperature is kept constant and the compound concentration is varied, can be used to determine the potency of target engagement.[9][10]
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is a technique used to identify the interaction partners of a protein of interest. In the context of ligand-binding studies, it can be adapted to identify proteins that are part of a complex with the ligand-bound target.
Principle: An antibody specific to the target protein is used to pull down the protein and its interacting partners from a cell lysate. The co-precipitated proteins are then identified by mass spectrometry.
Generalized Protocol:
-
Cell Lysis: Lyse cells that have been treated with the test compound or vehicle to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for the target protein (RNF114). The antibody-protein complexes are then captured on protein A/G beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Sample Preparation for MS: Separate the eluted proteins by SDS-PAGE and perform an in-gel digest with trypsin, or perform an in-solution digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify the proteins in the complex.
-
Data Analysis: Compare the proteins identified in the compound-treated sample versus the vehicle control to identify changes in the protein interaction landscape upon ligand binding.[11]
Visualizations
RNF114 Signaling Pathways
RNF114 is involved in multiple signaling pathways, including the DNA damage response and the regulation of NF-κB. The following diagram illustrates a simplified overview of these pathways.
Caption: Simplified diagram of RNF114's role in DNA damage response and NF-κB signaling.
Experimental Workflow for Cross-Reactivity Studies
The following diagram outlines a typical experimental workflow for assessing the cross-reactivity of an RNF114 ligand using competitive chemoproteomics.
References
- 1. RNF114, a RING E3 ligase that reads and extends the hybrid ADP-ribose-ubiquitin signal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNF114 Silencing Inhibits the Proliferation and Metastasis of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Harnessing the Anti-Cancer Natural Product Nimbolide for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New RNF114 Ligands: A Comparative Guide to Nimbolide and EN219
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of known ligands for the E3 ubiquitin ligase RNF114, with a focus on the natural product Nimbolide and the synthetically derived covalent ligand EN219. We present a detailed analysis of their binding mechanisms, inhibitory activities, and their application in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This guide is intended to serve as a valuable resource for researchers in the field of targeted protein degradation and drug discovery, providing the necessary data and protocols to inform the development of novel RNF114-based therapeutics.
Quantitative Data Summary
The following table summarizes the key quantitative data for the known RNF114 ligands and their derived PROTACs. This data provides a basis for comparing the potency and efficacy of these compounds.
| Ligand/PROTAC | Ligand Type | Target | IC50 (RNF114 Inhibition) | DC50 (Target Degradation) | Dmax (Maximum Degradation) | Cell Line |
| Nimbolide | Natural Product, Covalent | RNF114 | Not Reported | - | - | - |
| EN219 | Synthetic, Covalent | RNF114 | 470 nM[1][2][3] | - | - | - |
| XH2 (Nimbolide-JQ1) | PROTAC | BRD4 | - | Not Quantified | - | 231MFP |
| ML 2-14 (EN219-JQ1) | PROTAC | BRD4 (long isoform) | - | 36 nM | >90% | 231MFP |
| ML 2-14 (EN219-JQ1) | PROTAC | BRD4 (short isoform) | - | 14 nM | >90% | 231MFP |
RNF114 Signaling Pathway in Targeted Protein Degradation
RNF114 is a RING E3 ubiquitin ligase that plays a crucial role in the ubiquitin-proteasome system. In the context of targeted protein degradation, PROTACs containing an RNF114 ligand bring a target protein in proximity to RNF114, leading to the target's ubiquitination and subsequent degradation by the proteasome. A key signaling pathway involving RNF114, particularly in cancer, is its role in the DNA damage response, where it targets proteins like PARP1 for degradation.
Caption: RNF114 signaling pathway in PROTAC-mediated protein degradation.
Experimental Workflow for Ligand Evaluation
The evaluation of new RNF114 ligands and their corresponding PROTACs involves a series of biochemical and cellular assays to determine their binding affinity, inhibitory activity, and degradation efficiency.
Caption: A typical experimental workflow for evaluating new RNF114 ligands.
Logical Comparison of Nimbolide and EN219
This diagram illustrates the key points of comparison between the natural product Nimbolide and the synthetic ligand EN219.
References
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling RNF114 Ligand 1
For Immediate Reference: This document provides crucial safety and logistical information for the handling and disposal of RNF114 Ligand 1. All personnel must review this guide in conjunction with the official Safety Data Sheet (SDS) provided by the manufacturer.
As researchers and drug development professionals, ensuring a safe laboratory environment is paramount. This guide offers procedural, step-by-step instructions for the safe handling of this compound (MCE Catalog No. HY-156499; CAS No. 900137-36-2), a potent E3 Ubiquitin ligase binder. Given that the full toxicological properties of this compound may not be fully elucidated, a cautious approach is essential.
Essential Safety and Handling Protocols
Prior to handling this compound, a thorough risk assessment should be conducted. The following protocols are based on general best practices for handling potent, bioactive small molecules and should be adapted to your specific laboratory conditions.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification |
| Hand Protection | Double gloving with nitrile gloves is required. The outer glove should be changed immediately upon known or suspected contact with the compound. Regularly inspect gloves for any signs of degradation. |
| Eye Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn in situations with a higher risk of splashes, such as during solution preparation or transfer. |
| Body Protection | A disposable, low-permeability laboratory gown with a solid front, long sleeves, and tight-fitting cuffs must be worn. All skin on the arms and wrists should be covered. |
| Respiratory Protection | For handling the solid compound or any procedures that could generate aerosols, a NIOSH-approved respirator is necessary. All handling of the solid form should be performed within a certified chemical fume hood. |
Engineering Controls
To minimize the risk of exposure, all handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood. A safety shower and eyewash station must be readily accessible in the laboratory.
Step-by-Step Handling Procedure
-
Preparation: Before beginning work, ensure the chemical fume hood is functioning correctly and the work area is decontaminated. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Reconstitution:
-
Perform all weighing of the solid this compound within the chemical fume hood.
-
Use a dedicated, labeled spatula and weighing vessel.
-
To prepare a stock solution, slowly add the recommended solvent (e.g., DMSO) to the vial containing the solid compound to minimize dust generation.
-
Cap the vial securely and vortex to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Once dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution in tightly sealed vials at -20°C for up to one month or -80°C for up to six months, protected from light and moisture.
-
-
Experimental Use:
-
When using the ligand in experiments, handle all solutions within the fume hood.
-
Use positive displacement pipettes for accurate and safe transfer of solutions.
-
Avoid creating aerosols.
-
-
Decontamination:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent, followed by a thorough cleaning with soap and water.
-
Wipe down the interior of the fume hood.
-
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Dispose of all disposable PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with the ligand, including gloves, gowns, pipette tips, and empty vials, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Unknowns: Never dispose of unlabeled or unknown chemical waste. Follow your institution's guidelines for the disposal of unknown materials.[1][2][3][4][5]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional protocols.[1][3]
Quantitative Data Summary
The following table summarizes available quantitative information. For specific hazard data, consult the manufacturer's Safety Data Sheet (SDS), which should be requested from MedchemExpress.
| Parameter | Value | Source |
| CAS Number | 900137-36-2 | MedchemExpress |
| Purity | ≥95.0% | MedchemExpress |
| Storage (Solid) | Room temperature (short term) | MedchemExpress |
| Storage (In solvent) | -20°C for 1 month; -80°C for 6 months (sealed, away from moisture and light) | MedchemExpress |
| Occupational Exposure Limits | Not available; consult SDS | - |
| LD50/LC50 | Not available; consult SDS | - |
Experimental Protocols
Preparation of a Stock Solution (Example)
This protocol is a general guideline. Refer to the product's data sheet for specific solvent recommendations and solubility information.
-
Equilibrate the vial of this compound to room temperature before opening.
-
Inside a chemical fume hood, carefully open the vial.
-
Add the desired volume of an appropriate solvent (e.g., DMSO) to the vial to achieve the target concentration.
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller, single-use vials and store at the recommended temperature.
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Waste Disposal Pathway for this compound.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 5. uttyler.edu [uttyler.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
